Fmoc-L-Lys(Poc)
Description
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-ynoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1,3-6,9-12,21-22H,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQVUCRWISQVDU-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-L-Lys(Poc)-OH: Structure, Properties, and Advanced Applications in Peptide Synthesis
This guide provides a comprehensive technical overview of Nα-Fmoc-Nε-Poc-L-lysine (Fmoc-L-Lys(Poc)-OH), a specialized amino acid derivative designed for advanced strategies in solid-phase peptide synthesis (SPPS). Tailored for researchers, chemists, and professionals in drug development, this document delves into the core chemical principles, strategic advantages, and practical applications of this versatile building block, moving beyond standard protocols to explain the causal science behind its utility.
Part 1: Core Chemical Identity and Physicochemical Properties
Fmoc-L-Lys(Poc)-OH is a derivative of the essential amino acid L-lysine, engineered with two distinct protecting groups to facilitate controlled, sequential peptide assembly. Its structure is fundamental to its function, offering a unique combination of stability and selective reactivity.
Chemical Structure
The molecule's full chemical name is N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((prop-2-yn-1-yloxy)carbonyl)-L-lysine.[1] It consists of the L-lysine backbone, with its α-amino (Nα) group protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its ε-amino (Nε) side-chain group protected by the propargyloxycarbonyl (Poc) group. The Poc group is notable for its terminal alkyne functionality, a key feature for subsequent modifications.
Caption: Chemical structure of Fmoc-L-Lys(Poc)-OH.
Physicochemical Data Summary
The following table summarizes key quantitative and qualitative data for Fmoc-L-Lys(Poc)-OH, critical for experimental design and execution.
| Property | Value | Reference(s) |
| CAS Number | 1584133-25-4 | [1] |
| Molecular Formula | C₂₅H₂₆N₂O₆ | [2] |
| Molecular Weight | 450.49 g/mol | [1] |
| Appearance | White to off-white solid/powder | Inferred from similar compounds[3] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP) | Inferred from similar compounds[4][5] |
| Storage Conditions | Freezer (-20°C to 0°C), keep dry | [1] |
Part 2: The Chemistry of the Protecting Groups: A Tale of Orthogonality
The strategic power of Fmoc-L-Lys(Poc)-OH lies in the differential lability of its two protecting groups. This "orthogonal" protection scheme allows for the selective removal of one group without affecting the other, enabling complex, multi-step synthetic pathways that would otherwise be impossible.[6]
The Nα-Fmoc Group: The Temporary Shield
The Fmoc group is the cornerstone of modern SPPS.[7][8] Its primary role is to temporarily protect the α-amino group during the coupling of the carboxyl group to the growing peptide chain.
-
Causality of Deprotection: The Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine in DMF.[9] The mechanism is a base-catalyzed β-elimination (E1cB), where the base abstracts an acidic proton from the fluorenyl ring system. This induces the collapse of the carbamate and releases the free amine, dibenzofulvene, and carbon dioxide. This mild, non-acidic cleavage is what makes the Fmoc strategy orthogonal to the acid-labile side-chain protecting groups commonly used, such as Boc or Trt.[]
The Nε-Poc Group: The Orthogonal Workhorse
The Propargyloxycarbonyl (Poc) group provides a distinct and highly specific method of side-chain protection, setting this derivative apart from more common reagents like Fmoc-L-Lys(Boc)-OH.
-
Unique Stability Profile: The Poc group is robustly stable under the basic conditions used for Fmoc removal and the strongly acidic conditions (e.g., trifluoroacetic acid, TFA) used for the final cleavage of peptides from most resins and the removal of other side-chain protecting groups.[11][12] This dual stability is the essence of its orthogonality.
-
Mechanism of Deprotection: The key advantage of the Poc group is its selective cleavage under neutral, chemoselective conditions.[11] Deprotection is achieved using reagents like benzyltriethylammonium tetrathiomolybdate ([PhCH₂NEt₃]₂MoS₄) in a solvent such as acetonitrile (CH₃CN) at room temperature.[11][12][13] This process is highly specific to the propargyl system and leaves most other protecting groups—including esters, ethers, and even other carbamates like Alloc and Cbz—untouched.[11][12] This allows for the unmasking of the lysine side-chain amine at any desired point in the synthesis while the peptide remains anchored to the solid support.
Caption: Orthogonal deprotection workflow using Fmoc-L-Lys(Poc)-OH.
Part 3: Strategic Applications in Advanced Peptide Synthesis
The unique properties of the Poc group open avenues for sophisticated peptide engineering that are challenging or impossible with standard protecting group strategies.
Selective Side-Chain Deprotection and On-Resin Modification
The primary application leveraging the Poc group's orthogonality is the site-specific modification of a lysine residue within a peptide sequence while it is still attached to the solid support.
-
Workflow Rationale: A researcher can synthesize a full-length peptide using standard Fmoc-SPPS. At the desired stage, instead of proceeding with another coupling cycle or final cleavage, the resin is treated with tetrathiomolybdate. This selectively removes only the Poc group from a specific lysine residue, exposing its ε-amino group. All other side chains (e.g., tBu on Asp, Glu, Tyr; Trt on His, Gln) and the N-terminal Fmoc group remain protected. This newly freed amine is now available for a multitude of chemical transformations, including:
-
Peptide Branching: Coupling of another peptide sequence to the side chain.
-
Cyclization: Forming a lactam bridge with an exposed C-terminal carboxyl group or another activated side chain.
-
Labeling: Attaching fluorescent dyes, biotin tags, or other reporter molecules.[14]
-
This self-validating system ensures that modification occurs only at the intended lysine, as no other amine is available for reaction.
A Gateway to Bioconjugation via Click Chemistry
The Poc group's structure contains a terminal alkyne, a powerful functional handle for "click chemistry".[2] Specifically, it is a substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
-
Experimental Logic: In this strategy, the Poc group is not removed during synthesis. It is carried through the entire synthesis and the final TFA-mediated cleavage from the resin. The resulting purified peptide contains a lysine residue with an intact propargyl moiety on its side chain. This alkyne-modified peptide can then be conjugated to any molecule carrying a complementary azide (N₃) group under mild, aqueous conditions. This is an exceptionally efficient and specific reaction, allowing for the covalent attachment of:
-
Polyethylene glycol (PEG) chains to improve solubility and serum half-life.
-
Toxins or cytotoxic agents for targeted drug delivery.
-
Complex carbohydrates or lipids.
-
Probes for imaging and diagnostic applications.
-
Caption: Workflow for bioconjugation using the alkyne handle of the Poc group.
Part 4: Experimental Protocols: From Theory to Practice
The following protocols provide validated, step-by-step methodologies for the key manipulations involving Fmoc-L-Lys(Poc)-OH.
Protocol: Incorporation of Fmoc-L-Lys(Poc)-OH into a Peptide Sequence (Manual SPPS)
This protocol describes a single coupling cycle on a 0.1 mmol scale using a standard rink amide resin.
-
Resin Preparation: Start with 0.1 mmol of N-Fmoc deprotected peptide-resin in a fritted reaction vessel. Swell the resin in dimethylformamide (DMF) for 20 minutes.
-
Activation of Amino Acid: In a separate vial, dissolve Fmoc-L-Lys(Poc)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF. Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.). Allow the solution to pre-activate for 2-3 minutes.
-
Causality Insight: HBTU/HOBt is a standard coupling cocktail that converts the carboxylic acid into a highly reactive ester, facilitating rapid amide bond formation. DIPEA is a non-nucleophilic base required to neutralize salts and activate the reaction.
-
-
Coupling Reaction: Drain the DMF from the resin. Add the activated amino acid solution to the resin. Agitate the vessel using a shaker or nitrogen bubbling for 2 hours at room temperature.
-
Washing: Drain the reaction solution. Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: 3x DMF, 3x Dichloromethane (DCM), 3x DMF.
-
Confirmation of Coupling (Optional): Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) confirms the complete consumption of the free amine.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.
-
Final Washing: Drain the piperidine solution. Wash the resin thoroughly (3x DMF, 3x DCM, 3x DMF) to prepare for the next coupling cycle.
Protocol: Selective On-Resin Deprotection of the Poc Group
This protocol is performed after the full peptide sequence has been assembled but before final cleavage.
-
Resin Preparation: Start with the fully assembled peptide-resin (0.1 mmol) containing the Fmoc-L-Lys(Poc)-OH residue. The N-terminal amine should be protected (either with Fmoc or another group like Boc). Wash the resin extensively with DCM and then with acetonitrile (CH₃CN).
-
Deprotection Solution: Prepare a solution of benzyltriethylammonium tetrathiomolybdate (0.3 mmol, 3 eq.) in 3 mL of CH₃CN.
-
Scientific Rationale: Acetonitrile is a common solvent for this reaction.[11] The neutral conditions are critical to ensure that no acid- or base-labile protecting groups are cleaved prematurely.
-
-
Deprotection Reaction: Add the tetrathiomolybdate solution to the resin. Agitate the vessel at room temperature. Monitor the reaction progress by taking small resin samples and testing for the presence of a free amine (e.g., via a quantitative chloranil test). The reaction is typically complete within 2-4 hours.
-
Washing: Drain the deprotection solution. Wash the resin exhaustively to remove all traces of the molybdenum reagent. A recommended wash sequence is: 5x CH₃CN, 5x DMF, 5x DCM. This step is critical to prevent interference in subsequent reactions. The resin is now ready for on-resin side-chain modification.
Conclusion
Fmoc-L-Lys(Poc)-OH is far more than a simple lysine derivative; it is a strategic tool for enabling advanced peptide design. Its true value is realized through its unique Poc protecting group, which offers a rare combination of robust stability and highly specific, mild cleavage conditions. This orthogonality allows for precise, on-resin side-chain modifications and provides a direct gateway to bioconjugation via click chemistry. For scientists and drug developers aiming to construct complex architectures such as branched or cyclized peptides, or to create sophisticated peptide-drug conjugates, Fmoc-L-Lys(Poc)-OH provides a reliable and versatile solution, expanding the horizons of modern peptide chemistry.
References
- 1584133-25-4 Fmoc-Lys(Poc)-OH | WATANABE CHEMICAL INDUSTRIES,LTD. [URL: https://www.
- Sridhar, P. R., & Chandrasekaran, S. (2002). Propargyloxycarbonyl (Poc) as a Protective Group for the Hydroxyl Function in Carbohydrate Synthesis. Organic Letters, 4(26), 4731–4733. [URL: https://pubs.acs.org/doi/10.1021/ol027220x]
- Fmoc-Lys(Boc)-OH | ChemPep. [URL: https://www.chempep.com/products/fmoc-lys-boc-oh-cas-71989-26-9/]
- Sridhar, P. R., & Chandrasekaran, S. (2002). Propargyloxycarbonyl (Poc) as a Protective Group for the Hydroxyl Function in Carbohydrate Synthesis. Request PDF. ResearchGate. [URL: https://www.researchgate.
- Nα-Fmoc-Nε-Boc-L-lysine | Chem-Impex. [URL: https://www.chemimpex.com/products/07092]
- Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4947113/]
- Fmoc-Lys(Boc)-OH ≥98.0% (HPLC) | MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/47624]
- Propargyloxycarbonyl (Poc) as a protective group for the hydroxyl function in carbohydrate synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12492361/]
- Why Fmoc-Protected Amino Acids Dominate SPPS? | BOC Sciences. [URL: https://www.bocsci.
- Fmoc-Lys(Boc)-OH | C26H32N2O6 | PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-Lys_Boc_-OH]
- Fmoc-L-Lys(Pryoc)-OH | MedChemExpress. [URL: https://www.medchemexpress.com/fmoc-l-lys-pryoc--oh.html]
- Fmoc-L-Lys-OH | CAS 105047-45-8 | Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/fmoc-l-lys-oh-105047-45-8]
- Propargyloxycarbonyl (Poc) as a Protective Group for the Hydroxyl Function in Carbohydrate Synthesis. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/ol027220x]
- Fmoc-Lys-OH | MedchemExpress.com. [URL: https://www.medchemexpress.com/fmoc-lys-oh.html]
- Fmoc-Lys-OH - Fmoc-Protected Lysine for Peptide Synthesis | APExBIO. [URL: https://www.apexbt.com/fmoc-lys-oh.html]
- Fmoc-Lys(Boc)-OH [71989-26-9] | Peptides. [URL: https://www.peptides.net/fmoc-lys-boc-oh-71989-26-9/]
- Fmoc-Lys(Boc)-OH – Standard Fmoc-Lys derivative used in peptide synthesis | Advanced ChemTech. [URL: https://www.advancedchemtech.com/products/fmoc-lys-boc-oh/]
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, p. 132. Cleavage of the 9-Fluorenylmethoxycarbonyl Group. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-003-121404]
- Fmoc-L-Lys (Boc)-OH | MedchemExpress.com. [URL: https://www.medchemexpress.com/fmoc-l-lys-boc--oh.html]
- Fmoc Amino Acids for SPPS | AltaBioscience. [URL: https://www.altabioscience.com/our-services/peptide-synthesis/fmoc-amino-acids-for-spps/]
- Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method | ChemicalBook. [URL: https://www.chemicalbook.
- Fmoc-Orn(Boc)-OH vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis | Benchchem. [URL: https://www.benchchem.com/blog/fmoc-orn-boc-oh-vs-fmoc-lys-boc-oh-in-peptide-synthesis]
- Fmoc-L-Lys(Boc-AEEA)-OH | Chem-Impex. [URL: https://www.chemimpex.com/products/29532]
- N3-L-Lys(Fmoc)-OH synthesis | ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/473430-12-5.htm]
- Fmoc-Lys(Fmoc)-OH ≥98.0% (HPLC) | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/47317]
- Fmoc-Lys(Fmoc)-OH Novabiochem® | MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/mm/852028]
- Protection Reactions | Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9783527618499.ch2]
- Fmoc-Lys(Biotin)-OH [146987-10-2] | Peptides. [URL: https://www.peptides.net/fmoc-lys-biotin-oh-146987-10-2/]
- Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design | AiFChem. [URL: https://www.aifchem.com/blog/solid-phase-peptide-synthesis-spps-the-cornerstone-of-modern-macrocyclic-and-therapeutic-design]
- Overview of Solid Phase Peptide Synthesis | AAPPTec. [URL: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps-i]
- The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides | Bio-Synthesis. [URL: https://www.biosyn.com/news/The-photolabile-2-2-nitrophenyl-propoxy-carbonyl-NPPOC-group-allows-for-orthogonal-protection-of-oligonucleotides.aspx]
- Preparation method of Fmoc-Lys (Mtt) -OH | Google Patents. [URL: https://patents.google.
Sources
- 1. 1584133-25-4 Fmoc-Lys(Poc)-OH | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chempep.com [chempep.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem [aifchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Propargyloxycarbonyl (Poc) as a protective group for the hydroxyl function in carbohydrate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
An In-depth Technical Guide to Fmoc-Lys(Poc)-OH: An Orthogonal Building Block for Advanced Peptide Synthesis and Bioconjugation
Introduction: The Strategic Advantage of Orthogonal Protection in Peptide Chemistry
In the intricate field of peptide synthesis, particularly for the development of therapeutics and advanced biomaterials, the ability to selectively modify specific amino acid residues within a sequence is paramount. This capability hinges on the concept of orthogonal protection, a strategy that employs protecting groups for amino acid side chains that can be removed under conditions that leave the Nα-terminal protecting group (typically Fmoc) and other side-chain protecting groups intact.[1] Fmoc-Lys(Poc)-OH, or Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(propargyloxycarbonyl)-L-lysine, is a specialized building block designed precisely for this purpose. Its unique propargyloxycarbonyl (Poc) protecting group provides a terminal alkyne functionality upon deprotection, opening a gateway to a host of powerful bioorthogonal conjugation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."[2][3]
This guide provides a comprehensive technical overview of Fmoc-Lys(Poc)-OH, from its fundamental chemical properties to detailed protocols for its incorporation into peptides, selective deprotection, and subsequent modification via click chemistry. The methodologies described herein are designed for researchers, chemists, and drug development professionals seeking to leverage this versatile tool for creating complex, functionalized peptide architectures.
Core Properties of Fmoc-Lys(Poc)-OH
The utility of Fmoc-Lys(Poc)-OH stems from its unique combination of an Fmoc-protected α-amino group, standard for solid-phase peptide synthesis (SPPS), and a Poc-protected ε-amino group on the lysine side chain.
| Property | Value | Source(s) |
| Full Chemical Name | N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((prop-2-yn-1-yloxy)carbonyl)-L-lysine | [4] |
| Molecular Formula | C₂₅H₂₆N₂O₆ | [2] |
| Molecular Weight | 450.49 g/mol | [4] |
| CAS Number | 1584133-25-4 | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common SPPS solvents such as DMF and NMP |
The key to its functionality is the Poc group. This group is stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc group removal during SPPS and the acidic conditions (e.g., trifluoroacetic acid) often used for final peptide cleavage from the resin.[3][5] This dual stability is the essence of its orthogonality. The Poc group is selectively cleaved under mild, neutral conditions, most commonly with reagents like benzyltriethylammonium tetrathiomolybdate, which do not affect other common protecting groups.[6][7]
Experimental Workflows and Methodologies
The successful application of Fmoc-Lys(Poc)-OH involves a three-stage process: incorporation into the peptide sequence via Fmoc-SPPS, selective on-resin deprotection of the Poc group, and on-resin modification of the newly liberated alkyne-bearing lysine side chain.
Protocol 1: Incorporation of Fmoc-Lys(Poc)-OH via Fmoc-SPPS
This protocol outlines a standard manual synthesis cycle for coupling Fmoc-Lys(Poc)-OH onto a resin-bound peptide with a free N-terminal amine.
1. Materials and Reagents:
-
Peptide-resin with a free N-terminus
-
Fmoc-Lys(Poc)-OH
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or equivalent
-
Activation Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, DCM (Dichloromethane)
-
Inert gas (Nitrogen or Argon)
2. Procedure:
-
Resin Preparation: If starting a new synthesis, ensure the first amino acid is loaded onto the appropriate resin (e.g., Rink Amide for a C-terminal amide). If elongating a chain, proceed to the deprotection step.
-
Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF and add the 20% piperidine/DMF solution to the resin.
-
Agitate under inert gas for 3 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 10-15 minutes.[5]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Lys(Poc)-OH (3 eq. relative to resin loading) and HBTU (2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the solution. This initiates the activation of the carboxylic acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture under inert gas for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.[8]
-
Protocol 2: On-Resin Selective Deprotection of the Poc Group
This protocol describes the selective removal of the Poc group to unmask the terminal alkyne on the lysine side chain, while the peptide remains anchored to the solid support.
1. Materials and Reagents:
-
Poc-protected peptide-resin
-
Deprotection Reagent: Benzyltriethylammonium tetrathiomolybdate ([PhCH₂NEt₃]₂MoS₄) or a polymer-supported equivalent.[4][6]
-
Solvent: Anhydrous and degassed Acetonitrile (MeCN) or Dichloromethane (DCM).
-
Washing Solvents: DMF, DCM.
-
Inert gas (Nitrogen or Argon)
2. Procedure:
-
Resin Preparation: Swell the Poc-protected peptide-resin in the chosen reaction solvent (e.g., DCM) for 30 minutes in a reaction vessel.
-
Deprotection Reaction:
-
Drain the swelling solvent.
-
Prepare a solution of benzyltriethylammonium tetrathiomolybdate (approx. 5-10 equivalents relative to the peptide) in the reaction solvent. The reaction is typically run under neutral conditions.
-
Add the tetrathiomolybdate solution to the resin.
-
Agitate the slurry gently under an inert atmosphere at room temperature.
-
Monitor the reaction for completion. This can take anywhere from 1 to 4 hours. Reaction progress can be tracked by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS to observe the mass shift corresponding to the loss of the Poc group (a decrease of 82.04 Da).
-
-
Washing:
-
Once the reaction is complete, drain the deprotection solution.
-
Wash the resin extensively to remove the molybdenum salts and byproducts. A thorough washing sequence is critical:
-
DMF (5-7 times)
-
DCM (5-7 times)
-
Repeat DMF and DCM washes if necessary.
-
-
The resulting resin-bound peptide now possesses a lysine residue with a free propargyl amine side chain, ready for conjugation.
-
Protocol 3: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of an azide-containing molecule onto the alkyne-functionalized peptide-resin.
1. Materials and Reagents:
-
Alkyne-functionalized peptide-resin
-
Azide-containing molecule (e.g., Azido-PEG, fluorescent dye azide) (1.5-5 eq.)
-
Copper(I) Source: Copper(I) Bromide (CuBr) or Copper(I) Iodide (CuI) (1-1.5 eq.).[9] Alternatively, Copper(II) sulfate (CuSO₄) with a reducing agent.
-
Reducing Agent (if using CuSO₄): Sodium Ascorbate (5 eq.), prepare fresh.
-
Base/Ligand: DIPEA or 2,6-Lutidine (10 eq.)
-
Solvent: Degassed DMF or a mixture of DMSO/water.[10]
-
Washing Solvents: DMF, DCM, Isopropanol/DMSO mixture.
2. Procedure:
-
Resin Preparation: Swell the alkyne-functionalized peptide-resin in the reaction solvent (e.g., degassed DMF) for 30 minutes.
-
Click Reaction Cocktail Preparation:
-
In a separate vessel, dissolve the azide-containing molecule, the copper(I) source (e.g., CuBr), and the base (e.g., DIPEA) in the reaction solvent. If using CuSO₄, add it first, followed by the fresh sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species in situ.
-
-
On-Resin Reaction:
-
Drain the swelling solvent from the resin.
-
Add the click reaction cocktail to the resin.
-
Seal the vessel and agitate under an inert atmosphere at room temperature. The reaction is typically complete within 4 to 18 hours.
-
Reaction progress can be monitored by LC-MS analysis of a small cleaved sample.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly to remove copper and excess reagents. A typical sequence is:
-
DMF (3-5 times)
-
Isopropanol/DMSO (5:3 v/v) (3 times) to help remove copper salts.
-
DMF (3-5 times)
-
DCM (3-5 times)
-
-
-
Final Cleavage and Purification:
-
Dry the resin in vacuo.
-
Cleave the final conjugated peptide from the resin using a standard cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane).
-
Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify using reverse-phase HPLC.
-
Conclusion: Enabling Next-Generation Peptide Therapeutics
Fmoc-Lys(Poc)-OH is more than just another protected amino acid; it is a key enabling tool for modern peptide chemistry. Its strategic value lies in the perfect orthogonality of the Poc group, which is stable to the routine rigors of Fmoc-SPPS yet can be selectively removed under exceptionally mild conditions. This unmasks a versatile alkyne handle, providing a precise site for modification via the robust and highly efficient click reaction. For researchers in drug discovery and biomaterials science, this opens the door to creating sophisticated constructs such as peptide-drug conjugates, PEGylated peptides with enhanced pharmacokinetics, cyclic peptides with constrained conformations, and peptides tethered to surfaces or nanoparticles. A thorough understanding of the principles and protocols outlined in this guide will empower scientists to harness the full potential of Fmoc-Lys(Poc)-OH, accelerating the development of next-generation peptide-based technologies.
References
-
Ingale, S., & Dawson, P.E. (2011). Click Cyclization on Resin. Org. Lett., 13, 2822-5. Available at: [Link]
-
Watanabe Chemical Industries, Ltd. (n.d.). 1584133-25-4 Fmoc-Lys(Poc)-OH. Retrieved from [Link]
-
Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Current Protocols in Chemical Biology, 6(4), 217-237. Available at: [Link]
-
Giralt, E., et al. (2000). Orthogonal and Safety-Catch Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Journal of Peptide Science, 6(9), 403-426. Available at: [Link]
-
Sridhar, P. R., & Chandrasekaran, S. (2002). Propargyloxycarbonyl (Poc) as a Protective Group for the Hydroxyl Function in Carbohydrate Synthesis. Organic Letters, 4(26), 4731-4733. Available at: [Link]
-
Kandler, R., Das, S., & Nag, A. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. Organic & Biomolecular Chemistry, 19(8), 1786-1793. Available at: [Link]
-
Bhat, R. G., Sinha, S., & Chandrasekaran, S. (2002). Propargyloxycarbonyl (Poc) amino acid chlorides as efficient coupling reagents for the synthesis of 100% diastereopure peptides and resin bound tetrathiomolybdate as an effective deblocking agent for the Poc group. Chemical Communications, (8), 812-813. Available at: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Sridhar, P. R., & Chandrasekaran, S. (2002). Propargyloxycarbonyl (Poc) as a protective group for the hydroxyl function in carbohydrate synthesis. Organic Letters, 4(26), 4731-3. Available at: [Link]
-
LifeTein. (2024). Peptide Click Chemistry Explained. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]
-
White, P., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(3), 141-160. Available at: [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
G-Biosciences. (2019). Click chemistry and its application to proteomics. Retrieved from [Link]
-
Haro, I., & Giraud, M. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Methods in Molecular Biology, 1146, 43-55. Available at: [Link]
-
LifeTein. (2024). Click Chemistry in Peptide Synthesis. Retrieved from [Link]
-
Peptides International. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
Sources
- 1. Solid-Phase Peptide Synthesis (SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzyltriethylammonium Tetrathiomolybdate : applications in organic synthesis [etd.iisc.ac.in]
- 5. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
Technical Guide: The Role of Propargyloxycarbonyl (Poc) in Peptide Synthesis
Executive Summary
The Propargyloxycarbonyl (Poc) group represents a specialized, highly orthogonal protecting group in peptide and organic synthesis.[1] Unlike the ubiquitous Fmoc (base-labile) or Boc (acid-labile) groups, the Poc group functions as a carbamate moiety that is cleaved under neutral, transition-metal-mediated conditions —specifically using benzyltriethylammonium tetrathiomolybdate
This guide details the chemical behavior, mechanistic underpinnings, and experimental protocols for utilizing the Poc group. Its primary utility lies in complex synthesis strategies requiring a "third dimension" of orthogonality, allowing for the selective deprotection of amines or hydroxyls in the presence of acid- and base-sensitive functionalities.
Part 1: Chemical Fundamentals & Stability Profile
The Poc group
Stability Matrix
The Poc group exhibits a unique stability profile that distinguishes it from standard protecting groups.
| Condition | Reagent Example | Poc Stability | Context |
| Acidic | 50% TFA / DCM | Stable | Orthogonal to Boc removal. |
| Basic | 20% Piperidine / DMF | Stable | Orthogonal to Fmoc removal. |
| Hydrogenolysis | Unstable | Alkyne reduces; typically cleaved or modified. | |
| Pd(0) Catalysis | Stable | Orthogonal to Alloc removal (requires specific ligands).[2] | |
| Mo-Catalysis | Labile | Specific Cleavage Condition. |
Comparative Orthogonality
The Poc group allows for the construction of peptides with three distinct axes of protection:
-
Acid-Labile: Side chains (tBu, Trt).
-
Base-Labile: N-terminus (Fmoc) or C-terminus esters.
-
Metal-Labile (Neutral): Special side chains or branching points protected by Poc.
Part 2: Mechanistic Insight
Introduction of the Poc Group
The introduction of the Poc group is typically achieved via Propargyl Chloroformate (Poc-Cl) . This reagent reacts with amines (or hydroxyls) under Schotten-Baumann conditions (aqueous base/organic solvent biphasic system) or in organic solvents with a tertiary amine base.
Reaction:
The Deprotection Mechanism (Tetrathiomolybdate)
The cleavage of the Poc group by benzyltriethylammonium tetrathiomolybdate is the defining feature of this chemistry. Unlike acid/base hydrolysis, this is a reductive cleavage driven by the affinity of Molybdenum-Sulfur complexes for the alkyne.
Mechanism Steps:
-
Coordination: The alkyne moiety of the Poc group coordinates to the Molybdenum center of the
complex. -
Activation: This coordination activates the propargyl position.
-
Nucleophilic Attack/Cleavage: The sulfur ligands or the complex itself facilitates the cleavage of the C-O bond, releasing the free amine,
, and a molybdenum-propargyl byproduct. -
Neutrality: The reaction proceeds in acetonitrile or water/organic mixtures at room temperature, maintaining a neutral pH that preserves sensitive glycopeptide bonds or acid-labile side chains.
Part 3: Visualization of Workflows
Diagram 1: Poc Protection & Deprotection Cycle
This diagram illustrates the chemical flow from the amino acid to the deprotected peptide, highlighting the reagents involved.
Caption: The lifecycle of the Poc group in peptide synthesis, from introduction via chloroformate to neutral cleavage via tetrathiomolybdate.
Diagram 2: Orthogonality Map
This Venn diagram demonstrates how Poc fits into the landscape of standard protecting groups.
Caption: Orthogonality map showing Poc's unique position, allowing compatibility with both Acid (Boc) and Base (Fmoc) strategies.
Part 4: Experimental Protocols
Protocol A: Synthesis of N-Poc Amino Acids
Objective: To introduce the Poc group onto a free amino acid.
Reagents:
-
Amino Acid (10 mmol)
-
Propargyl Chloroformate (Poc-Cl) (12 mmol)
-
1M NaOH (aqueous)
-
Dioxane (solvent)
Procedure:
-
Dissolution: Dissolve 10 mmol of the amino acid in 20 mL of 1M NaOH.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Add 10 mL of dioxane to aid solubility. Dropwise, add 12 mmol of Propargyl Chloroformate over 30 minutes while vigorously stirring.
-
pH Maintenance: Simultaneously, add 1M NaOH dropwise to maintain the pH between 9 and 10. (Use a pH meter or phenolphthalein indicator).
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours.
-
Work-up: Wash the aqueous layer with diethyl ether (
mL) to remove unreacted chloroformate. -
Acidification: Cool the aqueous layer back to 0°C and carefully acidify to pH 2 using 1M HCl. The N-Poc amino acid will precipitate or form an oil.
-
Extraction: Extract the product into ethyl acetate (
mL). -
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Crystallization: Recrystallize from ethyl acetate/hexane to obtain pure N-Poc amino acid.
Protocol B: Deprotection using Tetrathiomolybdate
Objective: To remove the Poc group under neutral conditions.[3][4]
Reagents:
-
Poc-Protected Peptide (1 mmol)[5]
-
Benzyltriethylammonium tetrathiomolybdate
(1.1 - 1.5 mmol) -
Acetonitrile (
)
Procedure:
-
Preparation: Dissolve 1 mmol of the Poc-protected peptide in 10 mL of Acetonitrile.
-
Reagent Addition: Add 1.2 mmol of the tetrathiomolybdate complex. The solution will turn a deep red/orange color.
-
Activation (Optional): For faster reaction, the mixture can be subjected to ultrasonic irradiation. Otherwise, stir at room temperature.
-
Monitoring: Monitor the reaction via TLC or HPLC. Conversion is typically complete within 30–60 minutes (ultrasound) or 2–4 hours (stirring).
-
Work-up:
-
Add water (20 mL) to the reaction mixture.
-
Extract with Ethyl Acetate or DCM (depending on peptide solubility).
-
The molybdenum byproducts are typically water-soluble or form a precipitate that can be filtered off (Celite filtration is recommended).
-
-
Purification: Concentrate the organic layer and purify the free peptide via HPLC or flash chromatography.
Part 5: Advanced Applications & "Click" Dual Role
The "Dual Role" Feature
While Poc is primarily a protecting group, its alkyne handle introduces a "dual role" capability. In strategies where deprotection is not the immediate goal, the terminal alkyne can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
-
Strategy: A Poc-protected peptide can be labeled with an azide-functionalized fluorophore or drug molecule before the Poc group is removed.
-
Caveat: If the alkyne is reacted (clicked) to form a triazole, the specific tetrathiomolybdate deprotection mechanism (which requires the free alkyne) will no longer function. The Poc group effectively becomes a permanent linker in this scenario.
Side-Chain Protection (Ser/Thr/Tyr)
Poc is particularly valuable for protecting the hydroxyl groups of Serine, Threonine, and Tyrosine.[3][5] O-Poc derivatives are stable to the repetitive TFA/Piperidine cycles of SPPS (Solid Phase Peptide Synthesis), allowing for the synthesis of modified peptides (e.g., phosphorylated or glycosylated mimics) where the hydroxyl must be exposed at a very specific late stage.
References
-
Bhat, R. G., Sinha, S., & Chandrasekaran, S. (2002).[6] Propargyloxycarbonyl (Poc) amino acid chlorides as efficient coupling reagents for the synthesis of 100% diastereopure peptides and resin bound tetrathiomolybdate as an effective deblocking agent for the Poc group.[1] Chemical Communications, (8), 812–813.[6] Link
-
Sridhar, P. R., & Chandrasekaran, S. (2002).[6] Propargyloxycarbonyl (Poc) as a Protective Group for the Hydroxyl Function in Carbohydrate Synthesis.[3][4][5][7][8] Organic Letters, 4(26), 4731–4733.[7] Link
-
Ramesh, R., De, K., Gupta, S., & Chandrasekaran, S. (2008). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine.[3][5] Journal of Chemical Sciences, 120(1), 163–173.[5] Link[5]
-
Verma, S. K., & Chandrasekaran, S. (2009). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. Journal of Chemical Sciences, 121(5), 665. Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Propargyloxycarbonyl (Poc) amino acid chlorides as efficient coupling reagents for the synthesis of 100% diastereopure peptides and resin bound tetrathiomolybdate as an effective deblocking agent for the Poc group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propargyloxycarbonyl (Poc) as a protective group for the hydroxyl function in carbohydrate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Optimizing Bio-orthogonal Conjugation: A Technical Guide to Fmoc-L-Lys(Poc)
The following technical guide details the strategic implementation of Fmoc-L-Lys(Poc)-OH (N-α-Fmoc-N-ε-(propargyloxycarbonyl)-L-lysine) in bio-orthogonal chemistry.
Executive Summary
In the landscape of chemical biology, the precision of bio-orthogonal labeling is often limited by steric hindrance and solubility, rather than reaction kinetics. Fmoc-L-Lys(Poc)-OH represents a superior alternative to the commonly used Propargylglycine (Fmoc-Pra-OH) for demanding conjugation sequences. By extending the alkyne handle via a carbamate-modified lysine side chain, Lys(Poc) offers enhanced steric accessibility , aqueous solubility , and conformational flexibility . This guide provides a validated roadmap for incorporating Lys(Poc) into Solid-Phase Peptide Synthesis (SPPS) and executing high-efficiency Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Part 1: Chemical Architecture & Comparative Advantage
Structural Analysis
Fmoc-L-Lys(Poc)-OH modifies the ε-amine of lysine with a Propargyloxycarbonyl (Poc) group. Unlike simple alkylation, the Poc group introduces a carbamate linkage (
-
Formula:
-
Molecular Weight: ~450.5 g/mol
-
Key Feature: The "Long-Reach" Alkyne.
Lys(Poc) vs. Propargylglycine (Pra)
The decision to use Lys(Poc) over Pra is dictated by the Steric/Solubility Matrix .
| Feature | Fmoc-Pra-OH | Fmoc-L-Lys(Poc)-OH | Impact on Bio-orthogonal Chemistry |
| Side Chain Length | Short (~3 Å) | Long (~10 Å) | Lys(Poc) extends the reactive handle away from the peptide backbone, reducing steric clash with bulky azides (e.g., fluorophores, ADCs). |
| Linkage | Carbon-Carbon (Alkyl) | Carbamate (Polar) | The carbamate oxygen accepts hydrogen bonds, improving aqueous solubility compared to the hydrophobic Pra. |
| Flexibility | Rigid | High | Lys(Poc) allows the alkyne to "search" for the azide partner, increasing reaction rates on crowded surfaces. |
| SPPS Stability | High | High | Both are stable to Piperidine (Fmoc removal) and TFA (Cleavage). |
Decision Logic: When to use Lys(Poc)
-
Use Lys(Poc) if: The conjugation site is buried in a helix, the cargo is a large protein/antibody, or the peptide sequence is hydrophobic.
-
Use Pra if: You require a rigid constraint (e.g., specific stapling geometries) or minimal mass increase.
Part 2: Synthesis & Incorporation (SPPS Protocol)
Stability Profile
The Poc group is an orthogonal handle , not a temporary protecting group in this context.
-
Acid Stability: Stable to 95% TFA (Standard Cleavage). The carbamate does not degrade.
-
Base Stability: Stable to 20% Piperidine (Fmoc Deprotection).[1]
-
Reduction Stability: Labile to specific Pd(0) or Co conditions (used for decaging), but stable to standard biological assays.
Automated SPPS Cycle (0.1 mmol scale)
-
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[2]
-
Coupling Reagents: DIC/OxymaPure or HATU/DIPEA. Note: Phosphonium salts (PyBOP) are also compatible.
Step-by-Step Protocol:
-
Swelling: Swell resin in DMF for 20 min.
-
Deprotection: Treat with 20% Piperidine in DMF (
min). Wash DMF ( ). -
Activation:
-
Dissolve Fmoc-L-Lys(Poc)-OH (4 eq) in DMF.
-
Add HATU (3.9 eq) and DIPEA (8 eq).
-
Critical: Pre-activate for only 30-60 seconds to minimize racemization.
-
-
Coupling: Add to resin. Agitate for 45-60 min at Room Temp.
-
Capping: Acetic anhydride/Pyridine (to block unreacted amines).
-
Cleavage:
-
Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%
. -
Time: 2–3 hours.
-
Precipitation: Cold Diethyl Ether.[3]
-
Part 3: The Bio-orthogonal Workflow (CuAAC)
The following diagram illustrates the complete workflow from synthesis to conjugation, highlighting the structural transformation.
Caption: Workflow for integrating Lys(Poc) into peptides, ensuring the alkyne survives TFA cleavage for subsequent click conjugation.
Optimized CuAAC Protocol for Lys(Poc) Peptides
Standard copper conditions can degrade peptides (oxidation). Use this ligand-accelerated protocol to protect the peptide while ensuring rapid conjugation.
Reagents:
-
Peptide:
in PBS (pH 7.4) / DMSO (if needed). -
Azide:
(1.5 eq). -
CuSO4:
(1 eq). -
THPTA (Ligand):
(5 eq). Crucial: Premix Cu and Ligand. -
Sodium Ascorbate:
(25 eq).
Procedure:
-
Premix: Combine
and THPTA in water. The solution should remain clear blue. -
Assembly: Add Peptide and Azide to the reaction vessel.
-
Catalyst Addition: Add the Cu-THPTA complex to the peptide mixture.
-
Initiation: Add Sodium Ascorbate (freshly prepared) to start the reaction.
-
Incubation: 1 hour at RT (protect from light).
-
Quenching: Add EDTA (10 mM) to chelate copper before HPLC purification.
Part 4: Advanced Applications
Peptide Stapling (Double-Click)
Lys(Poc) is ideal for "Two-Component" stapling where a bis-azide linker is "clicked" onto two Lys(Poc) residues at positions
-
Advantage: The flexibility of the Poc side chain allows the peptide to adopt an alpha-helical conformation during the stapling process with lower strain energy than rigid staples.
Antibody-Drug Conjugates (ADCs)
When incorporating non-natural amino acids into proteins (via amber codon suppression or chemical ligation), Lys(Poc) provides a "long arm" that extends beyond the protein hydration shell. This makes the alkyne accessible to bulky cytotoxic payloads (e.g., MMAE-azide) that would otherwise be sterically blocked by the protein surface.
Part 5: Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Click Yield | Steric hindrance or Copper oxidation. | Increase THPTA ligand ratio to 10:1 vs Cu. Switch to Lys(Poc) from Pra if not already using. |
| Peptide Precipitation | Hydrophobic Azide. | Add up to 20% DMSO or tert-butanol to the buffer. Lys(Poc) tolerates organic cosolvents well. |
| Blue/Green Byproducts | Copper-Peptide Chelation. | Must use EDTA quench. Ensure Histidine residues are not chelating the Cu; add more Cu if His-rich. |
| Incomplete SPPS Coupling | Bulky side chain.[4] | Double couple the Lys(Poc) step. Use HATU instead of HBTU. |
References
-
Comparison of Alkyne Handles: Tang, W., & Becker, M. L. (2014). "Click" chemistry in peptide-based materials engineering. Chemical Society Reviews, 43(23), 7013-7047. Link
-
Poc Group Stability: Li, J., & Chen, P. R. (2016). Moving bioorthogonal chemistry from cell surface to chromatin. Nature Chemical Biology, 12, 129–130. Link
-
CuAAC Protocol Optimization: Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Link
-
Peptide Stapling Applications: Lau, Y. H., et al. (2015). A two-component 'double-click' approach to peptide stapling.[5] Chemical Science, 6, 1832-1839. Link
Sources
alkyne-functionalized lysine derivatives for research
Executive Summary
The shift from non-specific amine labeling (e.g., NHS-esters) to site-specific bioorthogonal chemistry represents a paradigm shift in protein engineering. Alkyne-functionalized lysine derivatives—specifically N6-propargyl-L-lysine (PrK) and cyclooctyne-based analogs—enable the precise installation of chemical handles into proteins in vivo via Genetic Code Expansion (GCE).
This guide provides a rigorous technical framework for utilizing these derivatives. It moves beyond basic textbook definitions to address the experimental realities of Pyrrolysyl-tRNA synthetase (PylRS) evolution, copper-catalyzed click chemistry (CuAAC) optimization, and downstream applications in Antibody-Drug Conjugates (ADCs) and Activity-Based Protein Profiling (ABPP).
Part 1: The Molecular Architecture
To engineer a protein with an alkyne handle, we hijack the translation machinery. The core technology relies on the Pyrrolysine (Pyl) system from methanogenic archaea (Methanosarcina mazei or M. barkeri). Unlike other auxotrophic methods, this system is orthogonal in E. coli and mammalian cells, meaning it does not cross-react with endogenous tRNAs or synthetases.[1]
The Derivatives
We categorize alkyne-lysines into two classes based on the downstream chemistry required:
| Derivative | Structure / Characteristics | Labeling Chemistry | Key Advantage | Key Limitation |
| PrK (N6-propargyl-L-lysine) | Linear alkyne. Small steric footprint (close to native Lys). | CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) | High genetic incorporation efficiency; minimal structural perturbation.[2] | Requires Cu(I) catalyst (cytotoxic); not suitable for live-cell intracellular labeling.[3] |
| SCO-Lys / BCN-Lys | Strained cyclooctyne ring. Bulky side chain. | SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) | Copper-Free. Biocompatible for live-cell imaging. | Lower incorporation efficiency due to steric bulk; requires evolved PylRS mutants. |
The Mechanism: Genetic Code Expansion (GCE)
The workflow requires a "suppression" plasmid encoding an orthogonal tRNA/RS pair and a target plasmid containing the gene of interest with an amber stop codon (TAG/UAG ) at the desired site.
Part 2: Upstream Protocol (Genetic Incorporation)
Objective: Express GFP with PrK incorporated at position 151 (GFP-151-PrK) in E. coli BL21(DE3).
Reagents:
-
Plasmid A: pEvol-PylRS-PylT (Encodes M. mazei PylRS and tRNA).
-
Plasmid B: pET-GFP-TAG151 (Target gene).
-
ncAA: N6-propargyl-L-lysine (Stock: 100mM in 0.2M NaOH or water, filter sterilized).
Step-by-Step Methodology:
-
Transformation: Co-transform chemically competent BL21(DE3) cells with Plasmid A and Plasmid B. Plate on dual-antibiotic LB agar (e.g., Chloramphenicol/Kanamycin).
-
Inoculation: Pick a single colony into 10 mL non-inducing media (LB + antibiotics + 1% Glucose). Glucose represses the araBAD promoter often used in pEvol systems to prevent leaky expression.
-
Induction & Incorporation:
-
Dilute overnight culture 1:100 into fresh media (e.g., 50 mL TB or 2xYT).
-
Grow at 37°C until OD600 reaches 0.4–0.6 .
-
Critical Step: Add PrK to a final concentration of 1–2 mM .
-
Induce PylRS expression (0.2% Arabinose) and Target expression (1 mM IPTG).
-
Expert Insight: PrK is relatively stable, but adding it 15 minutes before IPTG induction allows the intracellular pool of charged tRNA to build up, reducing truncation products.
-
-
Expression: Incubate at 25°C or 30°C for 12–16 hours. Lower temperatures improve solubility and reduce proteolysis of truncated byproducts.
-
Harvest: Pellet cells. Wash once with PBS to remove free PrK from the surface/media (crucial for reducing background in subsequent labeling).
Part 3: Downstream Protocol (Bioorthogonal Labeling)
Objective: Conjugate an Azide-Fluorophore (e.g., Azide-Alexa488) to the purified GFP-PrK using CuAAC.
The "Copper Paradox": Cu(I) is the catalyst but is unstable (oxidizes to Cu(II)) and damages proteins via reactive oxygen species (ROS). The Solution: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[4] This ligand stabilizes Cu(I) and blocks the generation of ROS, protecting the protein backbone.
Protocol:
-
Preparation: Dilute protein to 1–2 mg/mL in PBS (pH 7.4). Avoid Tris buffers if possible (can weakly chelate Cu), though HEPES/PBS are ideal.
-
Reaction Mix Assembly (Add in order):
-
Protein solution (45 µL)
-
Azide-Label (1 µL of 5 mM stock -> 100 µM final ).
-
Premix Catalyst: Mix CuSO4 (1 mM) and THPTA (5 mM) in a 1:5 ratio separately. Add this complex to the reaction (final Cu concentration ~100 µM).
-
Initiation: Add Sodium Ascorbate (final 2.5 mM). Freshly prepared.
-
-
Incubation: React for 1 hour at Room Temperature in the dark (if using fluorophores).
-
Quenching: Add EDTA (5 mM) to strip the copper.
-
Purification: Desalt using a Zeba spin column or dialysis to remove excess azide dye.
Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)
Validation Controls
A self-validating system requires three specific controls:
-
The -ncAA Control: Grow cells without PrK. If you see full-length protein on SDS-PAGE, your system is "leaky" (non-specific incorporation of natural amino acids).
-
The -Catalyst Control: Run the click reaction without Copper/Ascorbate. If you see fluorescence, your dye is binding non-specifically (sticking) to the protein surface.
-
Mass Spectrometry: Intact protein MS is mandatory.
-
Expected Mass: WT Mass - Lys + PrK (+ ~22 Da shift).
-
Click Product: Mass + Azide_MW.
-
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Protein Yield | "Amber effect" (Ribosome stalls at UAG). | Co-express Release Factor 1 (RF1) knockout strains (e.g., B95.ΔA) or increase tRNA plasmid copy number. |
| Precipitation during Click | Copper-induced oxidation. | Increase THPTA:Cu ratio to 10:1. Ensure Ascorbate is fresh.[5][6] Add 5% Glycerol. |
| High Background Labeling | Dye aggregation. | Use sulfonated (water-soluble) azide dyes (e.g., Sulfo-Cy5-Azide) rather than hydrophobic variants. |
Part 5: Advanced Applications
-
Antibody-Drug Conjugates (ADCs): By replacing a specific Lysine or Phenylalanine with PrK in an antibody constant region (Fc), researchers can attach cytotoxic payloads with defined stoichiometry (DAR = 2 or 4), avoiding the heterogeneity of conventional lysine conjugation.
-
Activity-Based Protein Profiling (ABPP): PrK can be used as a "silent" handle. Cells are treated with a probe, lysed, and the proteome is reacted with Biotin-Azide. Streptavidin enrichment allows the identification of low-abundance signaling proteins.
References
-
Nguyen, D. P., et al. (2009). "Genetic encoding of substituted lysines for bioorthogonal reaction." Journal of the American Chemical Society.
-
Hong, V., et al. (2009). "Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation." Angewandte Chemie International Edition.
-
Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems."[2] Nature Chemical Biology.
-
BroadPharm. (2022). "Protocol for Azide-Alkyne Click Chemistry."
-
Vector Laboratories. "Cell Lysate Labeling Protocol."
Sources
Chemoselective Orthogonality: The Stability Profile of the Propargyloxycarbonyl (Poc) Protecting Group Under Basic Conditions
Executive Summary
In complex multi-step syntheses—particularly in solid-phase peptide synthesis (SPPS) and carbohydrate chemistry—the strategic selection of orthogonal protecting groups is paramount. The propargyloxycarbonyl (Poc) group has emerged as a highly robust masking moiety for amines, alcohols, and phenols[1],[2]. While traditionally recognized for its mild, neutral cleavage conditions, the true strategic value of the Poc group lies in its exceptional kinetic stability under basic conditions. This whitepaper provides an in-depth mechanistic analysis of Poc stability, quantitative orthogonality data, and self-validating experimental protocols for drug development professionals and synthetic chemists.
Mechanistic Causality: Why Poc Resists Basic Cleavage
To understand the utility of the Poc group, one must analyze the causality behind its stability compared to industry-standard base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc).
Fmoc deprotection is fundamentally driven by an
In stark contrast, the Poc group (
-
Thermodynamic Barrier: The terminal alkyne proton is weakly acidic (
). Standard bases used in SPPS, such as piperidine (conjugate acid ) or -diisopropylethylamine (DIPEA), are thermodynamically incapable of generating the acetylide anion in significant concentrations. -
Stereoelectronic Impossibility: Even if a strong enough base were introduced to deprotonate the alkyne, the resulting
-hybridized acetylide anion is geometrically constrained. The lone pair resides in an orbital that is orthogonal to the antibonding orbital, making an or elimination stereoelectronically impossible. -
Steric and Electronic Shielding: The carbonate or carbamate carbonyl carbon is resonance-stabilized by the adjacent heteroatoms, severely reducing its electrophilicity. Consequently, direct nucleophilic acyl substitution by secondary amines (like piperidine) is kinetically suppressed at room temperature[1].
Orthogonality and Compatibility Matrix
The stereoelectronic factors described above render the Poc group highly stable across a wide spectrum of basic conditions. Table 1 summarizes the quantitative and qualitative stability of the Poc group, demonstrating its orthogonality to other common protecting groups.
Table 1: Stability Profile of the Poc Protecting Group Under Standard Synthetic Conditions
| Reagent / Condition | Primary Application | Poc Stability | Orthogonal Cleavage | Reference |
| 20% Piperidine / DMF | Fmoc removal (SPPS) | Highly Stable (>24h) | Fmoc cleaved selectively | [1],[3] |
| 1-5% DBU / DMF | Fmoc removal (Hindered) | Highly Stable | Fmoc cleaved selectively | [3] |
| 0.2 N NaOH (aq) | Tfa (Trifluoroacetyl) removal | Stable (10 min) | Tfa cleaved selectively | [3] |
| TMEDA / DCM (-78°C to RT) | Base for glycosylation | Highly Stable | N/A (Reaction medium) | [2] |
| Sat. Na₂CO₃ (aq) | Workup / Neutralization | Highly Stable | N/A (Workup medium) | [1] |
| 50% TFA / DCM | Boc / tBu removal | Highly Stable | Boc cleaved selectively | [1],[3] |
Logical Workflow of Orthogonal Deprotection
Because Poc is stable to both the acidic conditions used for Boc removal and the basic conditions used for Fmoc removal, it serves as an ideal third-dimensional protecting group for complex branched peptides or modified side-chains (e.g., Ser, Thr, Tyr)[1].
Logical workflow for orthogonal deprotection of a multi-protected peptide sequence.
The Exception: Chemoselective Cleavage Mechanism
While impervious to standard bases and acids, the Poc group is highly susceptible to specific thiometalate reagents. Benzyltriethylammonium tetrathiomolybdate
Mechanistic pathway of chemoselective Poc cleavage using tetrathiomolybdate.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can verify the causality of the chemical environment on the protecting groups.
Protocol A: Fmoc Deprotection in the Presence of Poc (Validating Base Stability)
Objective: Selectively remove an N-terminal Fmoc group while preserving side-chain Poc carbonates/carbamates.
-
Preparation: Dissolve the Fmoc/Poc-protected substrate in a freshly prepared solution of 20% piperidine in anhydrous
-dimethylformamide (DMF) (v/v) to achieve a final substrate concentration of 0.1 M. -
Reaction: Stir the mixture at ambient temperature (20–25°C) for 20 to 30 minutes.
-
Validation Checkpoint: Extract a 5 µL aliquot, dilute in 100 µL of acetonitrile, and analyze via LC-MS. The chromatogram must show the complete disappearance of the starting material and the appearance of the Fmoc-deprotected mass. Crucially, the mass corresponding to the loss of the Poc group (-84 Da) must be absent, confirming kinetic stability[1],[3].
-
Isolation: Concentrate the mixture under high vacuum to remove DMF and piperidine. Alternatively, for peptide sequences, precipitate the product by adding a 10-fold volume of ice-cold diethyl ether.
-
Purification: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant (which contains the dibenzofulvene-piperidine adduct) and wash the pellet twice more with cold ether.
Protocol B: Chemoselective Cleavage of the Poc Group
Objective: Remove the Poc group under neutral conditions without affecting base-labile or acid-labile moieties.
-
Preparation: Dissolve the Poc-protected compound in anhydrous acetonitrile (
) to a concentration of 0.05 M. -
Reagent Addition: Add 1.1 to 1.5 molar equivalents of benzyltriethylammonium tetrathiomolybdate
to the solution[2]. -
Activation: Subject the reaction vessel to ultrasonic irradiation (sonication) at room temperature for 30 to 60 minutes[3].
-
Validation Checkpoint: Monitor the reaction via TLC (Hexanes/Ethyl Acetate). The reaction is characterized by a distinct color shift and the precipitation of insoluble molybdenum byproducts, visually confirming the nucleophilic attack on the alkyne[4].
-
Workup: Filter the crude mixture through a short pad of Celite or silica gel to remove the inorganic salts, washing the pad thoroughly with ethyl acetate.
-
Isolation: Evaporate the filtrate under reduced pressure to yield the fully deprotected amine or alcohol.
References
1.[1] Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Indian Academy of Sciences. URL: 2.[2] Propargyloxycarbonyl (Poc) as a Protective Group for the Hydroxyl Function in Carbohydrate Synthesis. American Chemical Society. URL: 3.[3] Amino Acid-Protecting Groups. Chemical Reviews, American Chemical Society. URL: 4.[4] Highly Selective Deblocking of Propargyl Carbonates in the Presence of Propargyl Carbamates with Tetrathiomolybdate. The Journal of Organic Chemistry, American Chemical Society. URL:
Sources
The Alkyne Handle: A Technical Guide to Fmoc-Lys(Poc)-OH in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern peptide science and drug development, the ability to selectively modify complex biomolecules is paramount. "Click chemistry," a term that belies its profound impact, offers a suite of reactions that are rapid, efficient, and bioorthogonal. Central to harnessing the power of click chemistry in peptide synthesis is the use of amino acids bearing latent reactive functionalities. This guide provides an in-depth exploration of Nα-Fmoc-Nε-propargyloxycarbonyl-L-lysine, or Fmoc-Lys(Poc)-OH, a versatile building block that introduces a selectively unveilable alkyne into a peptide sequence, paving the way for precise downstream modifications.
The Strategic Advantage of Orthogonal Protection and Click Chemistry
The synthesis of complex peptides, particularly those requiring site-specific labeling, cyclization, or conjugation, hinges on the concept of orthogonal protecting groups .[1] In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the α-amino group is temporarily protected by the base-labile Fmoc group, while side-chain protecting groups are typically acid-labile, removed during the final cleavage from the resin.[2] However, for selective on-resin modifications, a third layer of orthogonality is required. This is where Fmoc-Lys(Poc)-OH comes into play.
The propargyloxycarbonyl (Poc) group, which masks the ε-amino group of lysine, is stable to both the basic conditions used for Fmoc removal and the acidic conditions of final cleavage.[3] Its selective removal under neutral conditions unveils a terminal alkyne, a key functional group for click chemistry reactions such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] This strategy allows for the precise placement of an alkyne handle at a specific lysine residue within a peptide sequence.
Properties and Synthesis of Fmoc-Lys(Poc)-OH
Fmoc-Lys(Poc)-OH, with the CAS number 1584133-25-4, is a white powder soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic route for Fmoc-Lys(Poc)-OH.
Incorporation of Fmoc-Lys(Poc)-OH into Solid-Phase Peptide Synthesis
The incorporation of Fmoc-Lys(Poc)-OH into a growing peptide chain follows standard Fmoc-SPPS protocols.[2] The stability of the Poc group to piperidine ensures its integrity throughout the iterative cycles of deprotection and coupling.
Experimental Protocol: Coupling of Fmoc-Lys(Poc)-OH
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Lys(Poc)-OH (0.3 mmol, 3 eq.), HBTU (0.285 mmol, 2.85 eq.), and HOBt (0.3 mmol, 3 eq.) in DMF. Add DIPEA (0.6 mmol, 6 eq.) and allow to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a few resin beads to confirm the absence of free primary amines (a negative test indicates complete coupling).
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
The peptide chain can then be further elongated by repeating the deprotection and coupling steps with subsequent amino acids.
Selective On-Resin Deprotection of the Poc Group
The key to utilizing Fmoc-Lys(Poc)-OH is the selective removal of the Poc group to unmask the alkyne functionality. This is achieved using a tetrathiomolybdate salt under neutral conditions.[3] This method is orthogonal to the base-labile Fmoc and acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).
Experimental Protocol: On-Resin Poc Deprotection
-
Resin Preparation: After incorporation of Fmoc-Lys(Poc)-OH and any subsequent amino acids, ensure the N-terminal Fmoc group is either present or has been replaced with a Boc group for protection during the subsequent click reaction if desired. Swell the peptide-resin in acetonitrile.
-
Deprotection Cocktail: Prepare a solution of benzyltriethylammonium tetrathiomolybdate (3-5 equivalents per Poc group) in acetonitrile or a mixture of acetonitrile and water.
-
Deprotection Reaction: Add the tetrathiomolybdate solution to the resin and agitate at room temperature. The reaction can be enhanced with gentle ultrasonic irradiation.
-
Monitoring: Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS to observe the mass change corresponding to the loss of the Poc group. The reaction is typically complete within 2-4 hours.
-
Washing: Once the deprotection is complete, thoroughly wash the resin with acetonitrile, water, and DMF to remove all traces of the molybdenum salts.
Caption: Workflow for the on-resin deprotection of the Poc group.
On-Resin Click Chemistry: CuAAC and SPAAC
With the alkyne handle revealed, the peptide-resin is ready for click chemistry. The two most common methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is highly efficient and results in the formation of a 1,4-disubstituted triazole.
Experimental Protocol: On-Resin CuAAC
-
Resin Preparation: Swell the peptide-resin containing the free alkyne in deoxygenated DMSO or a mixture of DMSO and water.
-
Click Reaction Cocktail: In a separate vial, dissolve the azide-containing molecule (5-10 equivalents) in the reaction solvent.
-
Catalyst Preparation: Prepare a stock solution of a copper(I) source, such as copper(I) bromide or copper(I) iodide, and a stabilizing ligand like TBTA or THPTA. Also, prepare a fresh solution of a reducing agent, typically sodium ascorbate.
-
Reaction: Add the azide solution to the resin, followed by the copper catalyst and the sodium ascorbate. Purge the reaction vessel with nitrogen or argon and agitate at room temperature.
-
Monitoring: The reaction is typically complete within 1-4 hours and can be monitored by LC-MS analysis of a cleaved sample.
-
Washing: After the reaction, wash the resin extensively with DMF, water, and DCM to remove copper and other reagents.
Caption: Workflow for on-resin CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For biological applications where the cytotoxicity of copper is a concern, SPAAC provides a metal-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a catalyst.[5]
Experimental Protocol: On-Resin SPAAC
-
Resin Preparation: Swell the peptide-resin containing the free alkyne in a suitable solvent such as DMF or a mixture of DMF and water.
-
Click Reaction: Add a solution of the DBCO-functionalized azide (2-5 equivalents) to the resin.
-
Reaction: Agitate the mixture at room temperature. The reaction kinetics of SPAAC are generally slower than CuAAC, so the reaction may require several hours to overnight for completion.
-
Monitoring: Monitor the progress of the reaction by LC-MS analysis of a cleaved sample.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF and DCM.
Final Cleavage and Purification
After the on-resin modifications are complete, the peptide is cleaved from the solid support and all remaining side-chain protecting groups are removed using a standard cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) and water. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Comparative Overview
| Feature | Fmoc-Lys(Boc)-OH | Fmoc-Lys(Poc)-OH |
| Side-Chain Functionality | ε-Amino | ε-Amino (protected as alkyne precursor) |
| Side-Chain Deprotection | Strong Acid (e.g., TFA) | Tetrathiomolybdate (neutral) |
| Orthogonality to Fmoc | Yes | Yes |
| Orthogonality to Acid-Labile Groups | No | Yes |
| Primary Application | Standard peptide synthesis | Site-specific modification via click chemistry |
Conclusion
Fmoc-Lys(Poc)-OH is a powerful tool for peptide chemists, providing a gateway to a vast array of site-specific modifications through click chemistry. Its unique deprotection chemistry, which is orthogonal to standard Fmoc-SPPS conditions, allows for the precise installation of an alkyne handle within a peptide sequence. This enables the synthesis of complex peptide conjugates, cyclic peptides, and other modified structures with a high degree of control and efficiency. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, the strategic use of building blocks like Fmoc-Lys(Poc)-OH will undoubtedly play a crucial role in advancing the field.
References
-
Albericio, F., & Kruger, H. G. (2012). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide protecting groups. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Sridhar, P. R., & Chandrasekaran, S. (2002). Propargyloxycarbonyl (Poc) as a protective group for the hydroxyl function in carbohydrate synthesis. Organic letters, 4(26), 4731-4733. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
Srinivasan, C. (2002). Propargyloxycarbonyl (Poc) amino acid chlorides as efficient coupling reagents for the synthesis of 100% diastereopure peptides and resin bound tetrathiomolybdate as an effective deblocking agent for the Poc group. Chemical Communications, (8), 812-813. [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1300 - Click Cyclization on Resin. Retrieved from [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162. [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry for assembling scaffolds for drug discovery. Chemical Society Reviews, 39(4), 1272-1279. [Link]
-
Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Multifaceted roles of the 1, 2, 3-triazole in peptidomimetic chemistry. Chemical reviews, 114(11), 5219-5263. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide-alkyne cycloaddition. Chemical reviews, 108(8), 2952-3015. [Link]
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3+ 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047. [Link]
-
Gauthier, M. A., & Klok, H. A. (2008). Peptide/protein-polymer conjugates: synthetic strategies and design concepts. Polymer Chemistry, 46(23), 7711-7735. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Watanabe Chemical Industries, Ltd. (n.d.). 1584133-25-4 Fmoc-Lys(Poc)-OH. Retrieved from [Link]
-
MDPI. (2016, November 15). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]
-
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-catalyzed alkyne-azide “click” cycloadditions from a mechanistic and synthetic perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]
-
Debets, M. F., van der Doelen, C. W., Rutjes, F. P., & van Hest, J. C. (2013). Bioorthogonal labelling of proteins: a review of the latest developments. Chemical Communications, 49(1), 97-109. [Link]
-
Kumar, K. S., & El-Faham, A. (2018). Click chemistry in peptide-based drug design. Molecules, 23(10), 2636. [Link]
-
Klouda, L. (2015). Strain-promoted azide-alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. New Journal of Chemistry, 39(8), 5949-5952. [Link]
-
van der Veken, P., et al. (2011). Strain-promoted azide-alkyne cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. ChemBioChem, 12(12), 1835-1839. [Link]
Sources
Technical Guide: Solubility & Handling of Fmoc-L-Lys(Poc)-OH for High-Fidelity Peptide Synthesis
[1]
Executive Summary
Fmoc-L-Lys(Poc)-OH (N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-(prop-2-ynyloxycarbonyl)-L-lysine) is a specialized amino acid derivative designed for the incorporation of "clickable" alkyne handles into peptide sequences.[1] Unlike standard side-chain protecting groups (e.g., Boc, Trt) which are removed during global deprotection, the Poc (Propargyloxycarbonyl) moiety is engineered to survive acidic cleavage (TFA), presenting a terminal alkyne for subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
This guide addresses the critical physicochemical properties of Fmoc-L-Lys(Poc)-OH, specifically its solubility profile in organic solvents, which dictates its coupling efficiency and utility in Solid-Phase Peptide Synthesis (SPPS).
Chemical Architecture & Solubility Physics[1]
The solubility behavior of Fmoc-L-Lys(Poc)-OH is governed by the interplay between its lipophilic protecting groups and the polarity of the solvent.
-
The Fmoc Group (N-α): A large, aromatic, hydrophobic fluorenyl system that drives solubility in polar aprotic solvents but promotes aggregation in non-polar environments.
-
The Poc Group (N-ε): A carbamate-linked alkyne.[1] While the carbamate offers hydrogen bond accepting capability, the terminal propargyl group increases the molecule's overall hydrophobicity compared to a free amine, though it is less bulky than a Trityl group.
-
The Lysine Core: The aliphatic butyl chain adds flexibility but contributes to the hydrophobic surface area.
Thermodynamic Implication: The compound exhibits high solubility in dipolar aprotic solvents capable of disrupting intermolecular hydrogen bonds (e.g., DMF, NMP) but poor solubility in protic solvents (Water, MeOH) or non-polar chlorinated solvents (DCM) without co-solvents.
Solvent Compatibility Matrix
The following data summarizes the empirical solubility characteristics relevant to SPPS and purification workflows.
| Solvent | Solubility Rating | Typical Conc. (M) | Application Context |
| DMF (N,N-Dimethylformamide) | Excellent | > 0.5 M | Standard SPPS coupling solvent.[1] Recommended for stock solutions. |
| NMP (N-Methyl-2-pyrrolidone) | Excellent | > 0.5 M | Preferred for "difficult" sequences prone to aggregation; higher solvating power than DMF.[1] |
| DMSO (Dimethyl sulfoxide) | High | > 0.5 M | Used for dissolving aggregates or as a co-solvent for microwave synthesis. |
| DCM (Dichloromethane) | Moderate/Low | < 0.1 M | Poor solvent for the pure amino acid. Often requires ~10% DMF to achieve clear solution for resin loading. |
| THF (Tetrahydrofuran) | Moderate | ~ 0.2 M | Usable but less common due to peroxide risks and compatibility issues with some coupling reagents. |
| Water | Insoluble | N/A | The compound precipitates immediately. |
| 2-MeTHF | Good | ~ 0.3 M | A greener alternative to DCM/DMF; useful for liquid-phase extractions.[1] |
Critical Note: While Fmoc-Lys(Poc)-OH is soluble in DMF, the Poc group's alkyne tail can induce secondary structure formation (beta-sheets) in growing peptide chains.[1] For sequences >15 residues, using NMP instead of DMF is recommended to maintain chain solvation.
Experimental Protocol: Preparation for SPPS
This protocol describes the preparation of a 0.2 M solution for automated or manual synthesis, ensuring complete dissolution and preventing nozzle clogging in synthesizers.
Reagents Required
-
Fmoc-L-Lys(Poc)-OH (MW: ~450.5 g/mol )[1]
-
High-grade DMF (Amine-free, <0.01% water)[1]
-
Ultrasonic bath[1]
Step-by-Step Workflow
-
Calculation: Determine the mass required for a 0.2 M solution.
-
Example: To prepare 10 mL:
.
-
-
Weighing: Weigh the white powder into a dry scintillation vial or Falcon tube. Avoid static electricity which can disperse the fine powder.
-
Solvent Addition: Add 80% of the final volume of DMF.
-
Reasoning: Adding the full volume immediately can trap air pockets or form a "gum" at the bottom that is slow to dissolve.
-
-
Agitation: Vortex vigorously for 30 seconds.
-
Sonication: If particulates remain, sonicate at room temperature for 1–2 minutes. The solution should become perfectly clear and colorless.
-
Volume Adjustment: Add the remaining DMF to reach the target volume and invert to mix.
-
Visual Inspection: Hold the vial against a dark background. If "schlieren" lines (wavy optical distortions) or micro-precipitates are visible, continue vortexing.
Self-Validating Check
-
Turbidity Test: Pipette 100 µL of the solution into a clear microtube. It must be indistinguishable from pure solvent. Any haziness indicates moisture contamination in the DMF or incomplete dissolution.
Mechanism of Orthogonality & Stability
Understanding the chemical stability of the Poc group is vital to ensure the alkyne handle survives the synthesis.
Orthogonal Protection Scheme
The Fmoc group is base-labile, while the Poc group is acid-stable (under standard cleavage conditions).[1][2][3] This allows the lysine to be incorporated, the Fmoc removed for chain extension, and the Poc-alkyne to remain intact for post-synthesis modification.
Figure 1: Orthogonal protection strategy showing the stability of the Poc group through basic Fmoc removal and acidic TFA cleavage, enabling downstream Click Chemistry.
Stability Considerations
-
TFA Stability: The propargyl carbamate is generally stable to 95% TFA/TIS/Water cocktails for standard cleavage times (2–4 hours).
-
Caution: Avoid silane scavengers (like Triethylsilane) in large excess if high temperatures are used, as hydrosilylation of the alkyne is a theoretical (though rare) side reaction. Triisopropylsilane (TIS) is the preferred scavenger.
-
-
Base Stability: The Poc group is stable to 20% Piperidine. However, prolonged exposure to strong bases (e.g., DBU) should be minimized to prevent potential base-catalyzed alkyne isomerization, though this is negligible under standard SPPS cycles.
References
Fmoc-L-Lys(Poc)-OH: The Alkyne Scaffold for Bioorthogonal Peptide Engineering
[1]
Abstract
Fmoc-L-Lys(Poc)-OH (CAS: 1584133-25-4) is a specialized amino acid derivative utilized in Solid-Phase Peptide Synthesis (SPPS) to introduce a bioorthogonal alkyne handle into peptide sequences. Characterized by the Propargyloxycarbonyl (Poc) group on the lysine
Part 1: Chemical Identity & Physiochemical Profile[1][2]
Core Identifiers
| Property | Specification |
| Chemical Name | N- |
| Common Name | Fmoc-L-Lys(Poc)-OH; Fmoc-Lys(Pryoc)-OH |
| CAS Number | 1584133-25-4 |
| Molecular Formula | C |
| Molecular Weight | 450.49 g/mol |
| MDL Number | MFCD22989432 |
| Chirality | L-Isomer |
Structural Configuration
The molecule consists of an L-lysine backbone protected at the
SMILES: C#CCOC(=O)NCCCCOCC1c2ccccc2-c3ccccc13)C(O)=O
[1][2][7]
Part 2: Technical Deep Dive & Mechanism
The "Poc" Advantage in SPPS
The Propargyloxycarbonyl (Poc) group is chemically distinct from standard side-chain protecting groups like Boc or Trt.
-
Acid Stability: The carbamate linkage of the Poc group is stable to Trifluoroacetic Acid (TFA). When the peptide is cleaved from the resin (typically 95% TFA), the Poc group remains attached to the lysine.
-
Base Stability: It is stable to the 20% Piperidine used for Fmoc removal during chain elongation.
-
Result: The peptide is isolated with the alkyne handle ready for downstream conjugation.
Bioorthogonal Utility (Click Chemistry)
The primary application of Fmoc-Lys(Poc)-OH is to serve as a "landing pad" for azide-functionalized molecules (fluorophores, drugs, PEG chains, or DNA).
-
Reaction: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Product: A stable 1,2,3-triazole linkage.
-
Selectivity: The reaction is orthogonal to natural amino acid side chains (amines, acids, thiols), allowing conjugation in complex biological mixtures.
Part 3: Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporation
Objective: Incorporate Fmoc-Lys(Poc)-OH into a peptide sequence using standard Fmoc chemistry.
Reagents:
-
Resin: Rink Amide or Wang Resin.[1]
-
Coupling Agents: HBTU/HOBt or DIC/Oxyma.
-
Base: DIPEA (Diisopropylethylamine).
Protocol:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (
min). Wash with DMF ( ). -
Activation: Dissolve Fmoc-Lys(Poc)-OH (3-5 eq) and Coupling Agent (e.g., HBTU, 3-5 eq) in DMF. Add DIPEA (6-10 eq).
-
Note: Pre-activate for 2-3 minutes to ensure efficient ester formation.
-
-
Coupling: Add activated solution to the resin.[3] Shake at Room Temperature (RT) for 45-60 min.
-
Monitoring: Verify coupling via Kaiser Test (ninhydrin). If blue (incomplete), recouple.
-
Capping (Optional): Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Cleavage and Isolation[1]
-
Wash: Wash resin with DCM (
) and dry under nitrogen. -
Cocktail: Prepare Cleavage Cocktail: TFA/TIS/H
O (95:2.5:2.5 v/v/v). -
Reaction: Incubate resin with cocktail for 2-3 hours at RT.
-
Precipitation: Filter filtrate into cold Diethyl Ether (
C). Centrifuge to pellet the peptide.[4]-
Result: The crude peptide contains the Lys(Poc) residue.
-
Post-Synthetic Click Reaction (CuAAC)
Objective: Conjugate an Azide-Fluorophore to the Lys(Poc) peptide.
Reagents:
-
Peptide-Lys(Poc) (
). -
Azide-Tag (
). -
CuSO
( ). -
THPTA (Ligand,
) - Critical to protect biomolecules from oxidative damage. -
Sodium Ascorbate (
) - Reduces Cu(II) to catalytic Cu(I).
Workflow:
-
Dissolve peptide in PBS (pH 7.4) or Water/DMSO mixture.
-
Add Azide-Tag.
-
Premix CuSO
and THPTA, then add to the reaction. -
Add Sodium Ascorbate last to initiate the reaction.
-
Incubate for 1-2 hours at RT in the dark.
-
Purify via HPLC.[5]
Part 4: Critical Considerations & Troubleshooting
| Issue | Cause | Solution |
| Incomplete Coupling | Steric hindrance of the carbamate group. | Use stronger coupling agents (HATU) or double couple. |
| Poc Removal | Accidental cleavage of carbamate. | Avoid strong reducing agents or harsh Lewis acids during synthesis. Poc is stable to standard TFA/Piperidine. |
| Copper Precipitation | Lack of ligand. | Always use a ligand like THPTA or TBTA to stabilize Cu(I) in aqueous solution. |
| Oxidation | Air exposure during Click. | Degas solvents or perform under N |
References
-
Watanabe Chemical Industries. (n.d.).[6] Fmoc-Lys(Poc)-OH Product Information. Retrieved from [Link]
-
Wu, D., et al. (2019). "Polymers with controlled assembly and rigidity made with click-functional peptide bundles."[7] Nature, 574(7780), 658-662.[7] (Demonstrates utility of alkyne-functionalized peptides).
-
Rostovtsev, V. V., et al. (2002). "A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective 'ligation' of azides and terminal alkynes." Angewandte Chemie International Edition, 41(14), 2596-2599. (Foundational Click Chemistry Reference).
Engineering the Proteome: Applications of Poc-Lysine in Chemical Biology and Drug Development
Executive Summary
The ability to manipulate proteins with atomic precision is a cornerstone of modern chemical biology. Among the most robust tools developed for this purpose is Nε-propargyloxycarbonyl-L-lysine (Poc-lysine or PlK) , an unnatural amino acid (ncAA) that introduces a terminal alkyne into the protein backbone. As a Senior Application Scientist, I have observed firsthand how the site-specific incorporation of Poc-lysine bridges the gap between biological expression and synthetic chemistry. By leveraging Genetic Code Expansion (GCE) and bioorthogonal click chemistry, researchers can execute highly specific protein conjugations, interrogate post-translational modifications (PTMs), and develop next-generation intracellular therapeutics. This whitepaper provides an in-depth mechanistic guide, quantitative benchmarks, and a self-validating experimental protocol for deploying Poc-lysine in your workflows.
The Mechanistic Foundation: Genetic Code Expansion (GCE)
To utilize Poc-lysine, we must bypass the evolutionary constraints of the host organism's translation machinery. This is achieved through Genetic Code Expansion (GCE), which relies on an orthogonal aminoacyl-tRNA synthetase and its cognate tRNA pair—most commonly the pyrrolysyl-tRNA synthetase (PylRS)/tRNA
The Causality of Structural Preference: Why choose Poc-lysine over shorter aliphatic alkynes? The wild-type PylRS enzyme features a deep, hydrophobic binding pocket evolved for pyrrolysine. The carbamate linkage (propargyloxycarbonyl) of Poc-lysine provides critical hydrogen-bonding interactions within this pocket that amide-linked analogs fail to achieve, driving a significantly higher aminoacylation efficiency 2. The orthogonal tRNA decodes the amber stop codon (UAG), allowing the ribosome to seamlessly incorporate Poc-lysine into the growing polypeptide chain without truncating the protein.
Genetic Code Expansion (GCE) workflow for the site-specific incorporation of Poc-lysine.
Bioorthogonal Reactivity: The CuAAC Interface
Once incorporated, the terminal alkyne of Poc-lysine serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Because terminal alkynes are completely absent from endogenous prokaryotic and eukaryotic proteomes, this reaction is perfectly chemoselective.
The CuAAC reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage. In biological systems, the causality behind the reaction's success lies in the catalytic formulation: Cu(I) must be generated in situ using a reducing agent (like sodium ascorbate) and stabilized by a water-soluble ligand (like THPTA) to prevent oxidative damage to the protein backbone.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Poc-lysine tagged proteins.
Key Applications in Drug Development and Basic Research
A. Intracellular Protein Delivery via Peptide Conjugation
A major bottleneck in biologic drug development is cellular permeability. By genetically incorporating Poc-lysine into a therapeutic protein (e.g., DHFR), researchers can use CuAAC to covalently attach azide-functionalized Cell-Penetrating Peptides (CPPs), such as the TAT peptide. This specific conjugation strategy has been shown to achieve up to a 90% yield, enabling rapid endosomal escape and cytosolic delivery within 1–2 hours of incubation 1, 3.
B. Interrogating Lysine Post-Translational Modifications (PTMs)
Lysine acetylation governs critical pathways in both eukaryotes and bacteria. However, studying these PTMs in vivo is notoriously difficult due to the promiscuity of acetyltransferases. Poc-lysine acts as an ideal structural mimic for acetyl-lysine. By incorporating Poc-lysine at suspected acylation sites, researchers can use click chemistry to attach affinity tags (e.g., biotin-azide), facilitating the enrichment and mass spectrometric identification of PTM-driven protein-protein interaction networks 4, 5.
Quantitative Benchmarks
To assist in experimental design, the following table summarizes the expected quantitative metrics and the underlying mechanistic causality when utilizing Poc-lysine.
| Parameter | Typical Value / Metric | Mechanistic Causality / Significance |
| Incorporation Efficiency | 10–30 mg/L (in E. coli) | Yields depend on the PylRS variant used. Engineered variants better accommodate the bulky propargyloxycarbonyl group compared to wild-type. |
| CuAAC Reaction Yield | >90% (in vitro) | The terminal alkyne of Poc-lysine is highly sterically accessible, driving rapid and thermodynamically favorable triazole formation. |
| Intracellular Delivery Time | ~1–2 hours | Conjugation of cell-penetrating peptides (e.g., TAT) via Poc-lysine click chemistry enables rapid endosomal escape and cytosolic entry. |
| Bioorthogonal Background | <1% non-specific labeling | Terminal alkynes are completely absent in endogenous prokaryotic and eukaryotic proteomes, ensuring absolute chemoselectivity. |
Validated Experimental Protocol: In Vivo Incorporation and CuAAC Labeling
This protocol is designed as a self-validating system . Every step includes a specific biochemical rationale to ensure high fidelity and reproducibility.
Phase 1: In Vivo Incorporation via Amber Suppression
-
Plasmid Co-transformation : Transform E. coli BL21(DE3) with a reporter plasmid containing an in-frame UAG stop codon and a helper plasmid encoding the orthogonal PylRS/tRNA
pair.-
Causality: The dual-plasmid system decouples the expression of the translation machinery from the target protein, allowing independent optimization of induction kinetics.
-
-
Culture and ncAA Supplementation : Grow cells in LB medium at 37°C. At OD
= 0.4, supplement the culture with 2 mM Poc-lysine.-
Causality: Adding the ncAA prior to induction ensures intracellular accumulation, providing a sufficient concentration gradient to outcompete release factor 1 (RF1) at the ribosome.
-
-
Induction : At OD
= 0.6, induce with 1 mM IPTG and shift the temperature to 25°C for 12 hours.-
Causality: Lowering the temperature slows ribosomal translation rates, granting the orthogonal tRNA more time to decode the amber codon, drastically reducing truncated byproducts.
-
-
Purification : Harvest cells, lyse, and purify the target protein using Ni-NTA affinity chromatography.
Phase 2: Bioorthogonal CuAAC Labeling
-
Reagent Preparation : Pre-mix 50 µM CuSO
with 250 µM THPTA ligand in an aqueous buffer.-
Causality: Pre-complexation is critical. THPTA chelates Cu(II), preventing the generation of reactive oxygen species (ROS) during reduction, which would otherwise degrade the protein backbone or bleach the fluorophore.
-
-
Reaction Assembly : To 10 µM of purified Poc-lysine tagged protein, add 20 µM of Azide-probe (e.g., Azide-fluorophore or Azide-TAT peptide), followed by the Cu-THPTA complex.
-
Catalyst Activation : Initiate the reaction by adding 2.5 mM Sodium Ascorbate.
-
Causality: Ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ, driving the cycloaddition.
-
-
Incubation and Validation (Self-Validation Step) : Incubate at room temperature for 1 hour. Quench the reaction with 5 mM EDTA.
-
Causality: EDTA acts as a strong chelator to strip copper from the protein, halting the reaction and preventing aggregation. Validate the successful conjugation via SDS-PAGE and in-gel fluorescence (if using a fluorophore) or mass spectrometry (if using a peptide).
-
References
- Exploring and expanding the protein universe with non-canonical amino acids Frontiers in Molecular Biosciences URL
- Synthesis of Non-linear Protein Dimers through a Genetically Encoded Thiol-ene Reaction PLoS ONE URL
- Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery PMC / Bioconjugate Chemistry URL
- Efficient genetic code expansion tools enable in vivo study of lysine acetylation in non-model bacteria bioRxiv URL
- Genetic Code Expansion Tools to Study Lysine Acylation ResearchGate URL
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Synthesis of Non-linear Protein Dimers through a Genetically Encoded Thiol-ene Reaction | PLOS One [journals.plos.org]
- 3. Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol Using Fmoc-L-Lys(Poc)-OH: Orthogonal Protection and Bioorthogonal Conjugation
Executive Summary & Mechanistic Rationale
The integration of highly functionalized building blocks into Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide drug development. Fmoc-L-Lys(Poc)-OH [Nα-Fmoc-Nε-(propargyloxycarbonyl)-L-lysine] has emerged as a premier dual-purpose amino acid derivative[1]. It features a propargyloxycarbonyl (Poc) protecting group on the ε-amine of lysine, which offers absolute orthogonality to standard Fmoc/tBu chemistries[2].
The Causality of Choosing Poc: Historically, peptide chemists have relied on Alloc (allyloxycarbonyl) or Mtt (4-methyltrityl) for orthogonal lysine protection. However, Mtt is highly acid-sensitive and prone to premature cleavage during prolonged SPPS cycles involving acidic coupling additives (e.g., OxymaPure). Conversely, while Alloc is stable to acids, it strictly requires palladium for removal and offers no direct conjugation handle.
The Poc group solves both issues. It is completely stable to both 20% piperidine (Fmoc removal) and 95% trifluoroacetic acid (resin cleavage)[3]. This stability allows the synthesis of complex, fully deprotected peptides that retain the Poc group. Once synthesized, the Poc moiety serves a dual mechanistic purpose:
-
Bioorthogonal Conjugation (Click Chemistry): The terminal alkyne acts as an ideal substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling site-specific attachment of fluorophores, PEG chains, or cyclic peptide precursors[4].
-
Orthogonal Deprotection (Decaging): If a free amine is required late-stage, the Poc group can be selectively cleaved using biocompatible Palladium (Pd) catalysis[5] or neutral tetrathiomolybdate[3], releasing the native lysine residue.
Physicochemical Specifications
To ensure reproducible coupling kinetics, it is critical to verify the specifications of the Fmoc-L-Lys(Poc)-OH building block prior to synthesis.
| Property | Specification / Data |
| Chemical Name | Nα-Fmoc-Nε-(prop-2-ynyloxycarbonyl)-L-lysine |
| CAS Number | 1584133-25-4[1] |
| Molecular Formula | C₂₅H₂₆N₂O₆[2] |
| Molecular Weight | 450.5 g/mol [1] |
| Appearance | White to off-white powder[1] |
| SPPS Compatibility | Stable to 20% Piperidine/DMF and 95% TFA[3] |
| Downstream Reactivity | CuAAC (Click)[4], Pd-catalyzed cleavage[5] |
Experimental Workflows & Methodologies
The following self-validating protocols are designed to ensure high-fidelity incorporation, cleavage, and downstream modification of Poc-containing peptides.
Protocol A: SPPS Incorporation of Fmoc-L-Lys(Poc)-OH
Mechanistic Note: The Poc carbamate is unreactive toward standard carbodiimide or uronium-based coupling reagents. DIC/OxymaPure is recommended to prevent the racemization sometimes observed with highly activated uronium salts.
-
Resin Preparation: Swell the selected resin (e.g., Rink Amide AM resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Activation and Coupling:
-
Dissolve 4.0 equivalents of Fmoc-L-Lys(Poc)-OH and 4.0 eq of OxymaPure in a minimal volume of DMF.
-
Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC).
-
Add the activated mixture to the resin and agitate for 60 minutes at room temperature.
-
-
Validation (Self-Validating Step): Perform a Kaiser test. A yellow/colorless bead indicates >99% coupling efficiency. If blue, repeat step 3.
-
Capping: Treat with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to cap unreacted amines, preventing deletion sequences.
Protocol B: Global Cleavage from Solid Support
Mechanistic Note: Triisopropylsilane (TIS) is utilized as a carbocation scavenger instead of ethanedithiol (EDT) to prevent any potential thiol-yne side reactions under highly acidic conditions.
-
Cleavage Cocktail: Prepare a fresh solution of TFA / TIS / H₂O (95 : 2.5 : 2.5 v/v).
-
Reaction: Add the cocktail to the dried resin (10 mL per gram of resin). Agitate gently for 2 hours at room temperature.
-
Precipitation: Filter the cleavage solution into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the Poc-peptide.
-
Washing: Decant the ether, resuspend the pellet in fresh cold ether, and centrifuge again (repeat 3 times).
-
Lyophilization: Dissolve the crude peptide in H₂O/Acetonitrile (with 0.1% TFA) and lyophilize. Verify the mass via LC-MS.
Downstream Application Branching
Once the purified Poc-peptide is obtained, the workflow branches based on the developmental goal: Conjugation or Deprotection.
Caption: SPPS workflow and downstream decision tree for Fmoc-L-Lys(Poc)-OH peptides.
Protocol C: Pathway A - CuAAC Click Chemistry Conjugation
Mechanistic Note: Copper can catalyze the formation of Reactive Oxygen Species (ROS), which oxidizes sensitive peptide residues (e.g., Met, Cys). The addition of THPTA ligand coordinates Cu(I), accelerating the cycloaddition while shielding the peptide from oxidative damage[4].
-
Preparation: Dissolve the Poc-peptide (1.0 eq) and the Azide-functionalized payload (1.2 eq) in a degassed solvent mixture of tert-butanol/PBS (1:1 v/v)[4].
-
Catalyst Complex: In a separate vial, pre-mix CuSO₄ (0.2 eq) and THPTA ligand (1.0 eq) in water. Incubate for 5 minutes.
-
Reduction: Add Sodium Ascorbate (2.0 eq) to the Cu/THPTA complex. The solution will briefly turn dark before lightening, indicating the formation of active Cu(I).
-
Reaction: Add the catalyst mixture to the peptide solution. Stir at room temperature for 2–4 hours.
-
Validation: Monitor the disappearance of the starting peptide via LC-MS. Purify the resulting triazole-conjugate via RP-HPLC.
Protocol D: Pathway B - Bioorthogonal Pd-Triggered Deprotection
Mechanistic Note: Palladium catalysts cleave the propargyl ester via a Tsuji-Trost-type allylic/propargylic substitution mechanism. This releases the free lysine amine, carbon dioxide, and allene byproducts. This reaction is highly biocompatible and has been utilized for in vivo prodrug activation[5].
-
Preparation: Dissolve the Poc-peptide in a biocompatible buffer (e.g., PBS, pH 7.4).
-
Catalysis: Add 0.1–0.5 equivalents of a water-soluble Palladium catalyst (e.g., Pd(0) nanoparticles or [Pd(allyl)Cl]₂)[5].
-
Incubation: Incubate at 37°C for 2–6 hours.
-
Alternative Neutral Cleavage: If metal-free conditions are preferred in synthetic settings, the Poc group can alternatively be cleaved using benzyltriethylammonium tetrathiomolybdate in acetonitrile under neutral conditions[3].
Caption: Chemical pathways of the Poc group: CuAAC cycloaddition vs. Pd-triggered decaging.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-Lys(Poc) [bapeks.com]
- 3. researchgate.net [researchgate.net]
- 4. Decoration of Coiled-Coil Peptides with N-Cysteine Peptide Thioesters As Cyclic Peptide Precursors Using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
incorporating alkyne moieties into peptides via Fmoc-Lys(Poc)
Application Note: Site-Specific Incorporations of Alkyne Moieties into Peptides via Fmoc-Lys(Poc)-OH for Bioorthogonal Conjugation
Introduction & Mechanistic Rationale
The evolution of peptide-based therapeutics, targeted degradation chimeras, and molecular probes heavily relies on precise, site-specific functionalization. The unnatural amino acid Nα-Fmoc-Nε-(propargyloxycarbonyl)-L-lysine, commonly referred to as Fmoc-Lys(Poc)-OH , has emerged as a premier building block for introducing terminal alkynes into peptide sequences during Solid-Phase Peptide Synthesis (SPPS)[1].
Unlike post-synthetic acylation strategies that target free amines (which often suffer from poor regioselectivity if multiple lysines are present), incorporating Fmoc-Lys(Poc)-OH directly into the peptide backbone ensures absolute positional control[2]. The propargyloxycarbonyl (Poc) group serves a dual mechanistic purpose:
-
It acts as a highly stable protecting group for the lysine ε-amine during the iterative basic and acidic cycles of SPPS.
-
It provides a highly reactive, bioorthogonal terminal alkyne for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry"[3].
Furthermore, if traceless lysine unmasking is required in biological environments, the Poc group can be selectively cleaved via biocompatible palladium catalysis[4]. This application note provides a comprehensive, self-validating protocol for the synthesis, cleavage, and click-conjugation of Lys(Poc)-containing peptides.
Physicochemical Properties & Reagent Data
To ensure accurate stoichiometry and coupling efficiency, the physicochemical parameters of Fmoc-Lys(Poc)-OH must be strictly accounted for during synthesis planning[1].
Table 1: Physicochemical and Structural Data of Fmoc-Lys(Poc)-OH
| Property | Value / Description |
| Chemical Name | Nα-Fmoc-Nε-(prop-2-ynyloxycarbonyl)-L-lysine |
| CAS Number | 1584133-25-4 |
| Molecular Formula | C25H26N2O6 |
| Molecular Weight | 450.50 g/mol |
| Appearance | White to off-white powder |
| Solubility | Highly soluble in DMF, NMP, and DMSO |
| Stability | Stable under standard SPPS basic (piperidine) and acidic (TFA) conditions |
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
Objective: To seamlessly incorporate the Lys(Poc) residue into a growing peptide chain without premature alkyne degradation or racemization.
Step-by-Step Methodology:
-
Fmoc Deprotection : Treat the resin-bound peptide with 20% piperidine in DMF for 2 × 5 minutes. Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine[5].
-
Activation : Dissolve Fmoc-Lys(Poc)-OH (4 eq. relative to resin loading)[6] and Oxyma Pure (4 eq.) in a minimal volume of DMF. Add DIC (4 eq.) and stir for 2 minutes at room temperature to form the active ester.
-
Coupling : Add the activated amino acid solution to the resin. Agitate gently at room temperature for 60–90 minutes.
-
Validation (Kaiser Test) : Perform a Kaiser ninhydrin test on a micro-aliquot of resin beads[5]. A colorless/yellow bead indicates a self-validated, complete coupling. If beads are blue, repeat the coupling step before proceeding.
-
Capping : Treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to truncate any unreacted sequences, preventing deletion mutations.
-
Elongation : Proceed with standard Fmoc-SPPS for the remainder of the sequence[5].
Causality & Expert Insight : Why use DIC/Oxyma instead of HATU/DIPEA? While HATU is a powerful coupling reagent, the presence of the basic DIPEA can occasionally lead to premature side-reactions or slight racemization of structurally complex unnatural amino acids. DIC/Oxyma maintains a near-neutral pH during coupling, preserving the integrity of the propargyloxycarbonyl moiety while delivering exceptional coupling yields.
Global Cleavage and Deprotection
Objective: To cleave the peptide from the resin and remove side-chain protecting groups while preserving the terminal alkyne of the Poc group.
Step-by-Step Methodology:
-
Resin Preparation : Wash the final peptide-resin with Dichloromethane (DCM) and dry thoroughly under a vacuum.
-
Cleavage : Add a cleavage cocktail of TFA / TIS / H2O (95:2.5:2.5 v/v/v) to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2 hours.
-
Precipitation : Filter the cleavage mixture, concentrate the filtrate under nitrogen, and add a 10-fold volume of ice-cold diethyl ether to precipitate the peptide.
-
Isolation : Centrifuge at 4,000 rpm for 5 minutes. Discard the supernatant and wash the pellet twice with cold ether.
-
Validation (LC-MS) : Dissolve a micro-aliquot of the crude peptide in ACN/H2O and analyze via LC-MS. The mass should correspond to the fully deprotected peptide plus the intact Poc group (+82 Da relative to a standard lysine residue).
Causality & Expert Insight : Why exclude thiols (like EDT) from the cleavage cocktail? While the Poc group is generally robust, strong nucleophilic sulfur scavengers (like ethanedithiol or tetrathiomolybdates) have been reported to attack and prematurely cleave propargyloxycarbonyl derivatives under specific conditions[7]. Triisopropylsilane (TIS) is a highly effective, non-nucleophilic carbocation scavenger that perfectly preserves the alkyne.
Workflow Visualization
Caption: Workflow for incorporating Fmoc-Lys(Poc)-OH via SPPS and subsequent CuAAC bioconjugation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate the purified Lys(Poc)-peptide with an azide-functionalized molecule (e.g., fluorophore, PEG, or carbohydrate) via a stable 1,4-disubstituted 1,2,3-triazole linkage[8].
Step-by-Step Methodology:
-
Reaction Assembly : In a low-protein-binding microcentrifuge tube, combine the following to achieve a final volume of 100 µL:
-
50 µL of 0.1 M Sodium Phosphate Buffer (pH 7.0)
-
10 µL Alkyne-Peptide stock (Final conc: 100 µM)
-
2 µL Azide-functionalized tag stock (Final conc: 200 µM, 2 eq. excess)[9]
-
-
Catalyst Complex Preparation : In a separate tube, pre-mix 2 µL of 50 mM CuSO4 stock with 4 µL of 2 mM TBTA stock. Vortex and let stand for 2 minutes to allow the Cu(II)-TBTA complex to form[8],[10].
-
Initiation : Add the pre-mixed Cu(II)-TBTA solution to the peptide reaction mixture.
-
Reduction : Add 10 µL of freshly prepared 50 mM Sodium Ascorbate stock to the mixture[9]. The solution may briefly change color, indicating the reduction of Cu(II) to the catalytically active Cu(I) species.
-
Incubation : Degas the tube briefly with nitrogen, seal, and incubate in the dark at room temperature for 2 hours with gentle agitation[10].
-
Validation & Purification : Quench the reaction by adding 1 µL of 0.5 M EDTA to chelate the copper. Analyze the mixture via HPLC. The successful formation of the conjugate is self-validated by the disappearance of the starting peptide peak and the emergence of a new, later-eluting peak corresponding to the triazole conjugate[11].
ngcontent-ng-c2699131324="" class="ng-star-inserted">Causality & Expert Insight : Why pre-mix CuSO4 with TBTA before adding ascorbate? Free Cu(I) generated by ascorbate reduction is highly unstable in aqueous solutions and can readily disproportionate or generate reactive oxygen species (ROS) that oxidatively damage peptide side chains (particularly Met, Cys, and His). TBTA acts as a stabilizing tetradentate ligand that encapsulates Cu(I), accelerating the cycloaddition rate while shielding the peptide from oxidative degradation[8]. Furthermore, maintaining the reaction at pH 7.0 ensures that the peptide remains soluble while optimizing the thermodynamic stability of the Cu(I)-ligand complex.
Field-Proven Applications
The incorporation of Fmoc-Lys(Poc)-OH has driven significant breakthroughs in drug design. For instance, it has been utilized to synthesize peptide-sugar glycoconjugates that function as potent inhibitors of Sir2 (NAD+-dependent deacetylases) in Plasmodium falciparum, demonstrating its utility in anti-malarial drug development[2],[11]. Additionally, the bioorthogonal nature of the Poc group allows for the in-gel fluorescence analysis of complex proteomes when labeled with azido-rhodamine dyes[10].
References
-
MDPI. Click Chemistry in Peptide-Based Drug Design. MDPI Molecules. Available at: [Link]
-
Indian Institute of Science (IISc). Studies On The Chemistry Of Carbonates And Carbamates. IISc ETD. Available at: [Link]
-
National Institutes of Health (NIH). Development and characterization of lysine based tripeptide analogues as inhibitors of Sir2 activity. PubMed Central. Available at: [Link]
-
Watanabe Chemical Industries, LTD. 1584133-25-4 Fmoc-Lys(Poc)-OH. WatanabeChem. Available at: [Link]
-
Bapeks. Fmoc-Lys(Poc). Bapeks Ltd. Available at: [Link]
-
Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at:[Link]
-
National Institutes of Health (NIH). Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction. PubMed Central. Available at:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fmoc-Lys(Poc) [bapeks.com]
- 5. chempep.com [chempep.com]
- 6. 1584133-25-4 Fmoc-Lys(Poc)-OH | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]
- 7. Studies On The Chemistry Of Carbonates And Carbamates [etd.iisc.ac.in]
- 8. interchim.fr [interchim.fr]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and characterization of lysine based tripeptide analogues as inhibitors of Sir2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Site-Specific Protein Labeling with Fmoc-L-Lys(Poc)
Executive Summary
This guide details the protocol for incorporating Fmoc-L-Lys(Poc)-OH (
Unlike random labeling strategies (e.g., NHS-esters targeting surface lysines), Lys(Poc) enables single-site precision . The "Poc" moiety introduces a chemically inert alkyne handle that remains stable during standard SPPS and cleavage conditions but reacts rapidly with azide-functionalized reporters (fluorophores, PEG, drugs) under aqueous "click" conditions.
Mechanism of Action
The workflow relies on the bio-orthogonality of the alkyne group.[1] The Fmoc-L-Lys(Poc) is introduced as a standard amino acid building block. Following synthesis and cleavage, the alkyne-modified protein is purified and subjected to CuAAC.
Workflow Diagram
Figure 1: End-to-end workflow for Lys(Poc) incorporation and labeling.
Strategic Analysis: Why Lys(Poc)?
Selecting the right non-canonical amino acid (ncAA) is critical for protein stability and reaction efficiency. Lys(Poc) offers distinct structural advantages over alternatives like Propargylglycine (Pra).
Comparative Data: Lys(Poc) vs. Alternatives
| Feature | Fmoc-L-Lys(Poc)-OH | Fmoc-L-Propargylglycine (Pra) | Fmoc-Lys(N3)-OH (Azide) |
| Side Chain Length | Long (Lysine mimic) | Short (Glycine derivative) | Long (Lysine mimic) |
| Steric Accessibility | High (Extends from backbone) | Low (Close to backbone) | High |
| Solubility | Good (Carbamate linker) | Moderate | Good |
| Charge at pH 7.4 | Neutral (Carbamate caps amine) | Neutral | Neutral |
| Risk Profile | Low (Alkyne is inert) | Low | Medium (Azide can reduce) |
| Primary Use Case | Accessible surface labeling | Buried/Tight sites | Strain-promoted click (SPAAC) |
Expert Insight: We recommend Lys(Poc) over Pra for surface labeling of large proteins. The extended side chain of Lys(Poc) pushes the alkyne handle away from the protein backbone, reducing steric hindrance during the click reaction and improving labeling efficiency [1].
Protocol 1: SPPS Incorporation
Objective: Synthesize a peptide/protein containing Lys(Poc) at a pre-determined site.
Materials
-
Resin: Rink Amide or Wang Resin (depending on C-term requirement).[2]
-
Amino Acid: Fmoc-L-Lys(Poc)-OH (Iris Biotech, Bachem, or similar).
-
Coupling Reagents: DIC/OxymaPure or HBTU/DIEA.
-
Cleavage Cocktail: TFA (95%), TIS (2.5%), H2O (2.5%).
Step-by-Step Procedure
-
Resin Swelling: Swell resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat with 20% Piperidine in DMF (
min).[3] Wash with DMF.-
Note: The Poc group (carbamate) is strictly stable to piperidine.
-
-
Coupling Lys(Poc):
-
Dissolve Fmoc-L-Lys(Poc)-OH (4 eq) in DMF.
-
Add Coupling Reagent (e.g., HBTU 3.9 eq, DIEA 8 eq).
-
Incubate with resin for 45–60 minutes.
-
Expert Tip: Double coupling is rarely necessary for Lys(Poc) unless the sequence is prone to aggregation.
-
-
Chain Elongation: Continue standard SPPS for the remaining sequence.
-
Cleavage:
-
Wash resin with DCM. Dry under nitrogen.
-
Add Cleavage Cocktail (TFA/TIS/H2O). Shake for 2–3 hours.
-
Critical: Do not use DTT or harsh thiols in the cleavage cocktail if you plan to store the peptide long-term, although the alkyne is generally robust.
-
-
Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Validation: Confirm mass via ESI-MS. The Poc group adds mass relative to Lysine.
-
Mass (vs Lys): The Poc group replaces a proton. Calculate exact mass based on formula
(side chain structure).
Protocol 2: Site-Specific Labeling (CuAAC)
Objective: Conjugate an Azide-Fluorophore to the Lys(Poc)-modified protein.
Safety Warning: Copper is toxic to cells and can oxidize proteins (His/Cys residues). You must use a ligand (THPTA or TBTA) to protect the protein and accelerate the reaction.
Materials
-
Protein: Lys(Poc)-Peptide/Protein (dissolved in PBS, pH 7.4).
-
Label: Azide-functionalized Fluorophore (e.g., Cy5-Azide).
-
Catalyst:
(10 mM stock in water). -
Ligand: THPTA (50 mM stock in water). THPTA is water-soluble and preferred over TBTA.
-
Reductant: Sodium Ascorbate (100 mM stock, freshly prepared ).
Reaction Setup (100 L scale)
| Component | Final Conc. | Volume (Example) | Order of Addition |
| 1. Lys(Poc)-Protein | 50 | 80 | 1 |
| 2. Azide-Label | 100 | 1 | 2 |
| 3. Premixed Catalyst | -- | 10 | 3 |
| 4. Buffer | -- | To 100 | 4 |
The "Premixed Catalyst" Protocol (Critical Step)
To prevent protein degradation by free copper, premix the catalyst and ligand before adding to the protein:
-
Mix
(1 eq) and THPTA (5 eq) in a separate tube.-
Ratio: 1:5 Cu:Ligand is standard to ensure all Cu is complexed.
-
-
Add Sodium Ascorbate to this mix immediately before use.
-
Add the complex to the protein/azide mixture.
Incubation & Purification[4][5]
-
Incubate: 1 hour at Room Temperature (protect from light if using fluorophores).
-
Quench: Add EDTA (10 mM final) to chelate copper.
-
Purify: Desalt using a spin column (e.g., Zeba Spin) or dialysis to remove unreacted dye and copper.
Quality Control & Troubleshooting
Mechanism of "Click" Failure
If the reaction fails, the issue is usually oxygen or the reductant.
Figure 2: Troubleshooting logic for CuAAC labeling.
Common Pitfalls
-
Oxidation of Ascorbate: Sodium ascorbate solutions turn yellow when oxidized. Discard if yellow.
-
Copper Toxicity: If your protein precipitates, it is likely due to free copper. Increase THPTA concentration or switch to a copper-free click strategy (e.g., DBCO) if the protein is extremely sensitive, though this requires changing the ncAA to an Azide and using a strained alkyne reagent (SPAAC).
-
Incomplete Coupling in SPPS: The carbamate group is bulky. If the Lys(Poc) coupling is difficult, use higher temperatures (
) or stronger activators (HATU), but ensure no base-catalyzed degradation occurs.
References
- Prescher, J. A., & Bertozzi, C. R. "Chemistry in living systems." Nature Chemical Biology, 1(1), 13-21. (Foundational reference for bioorthogonal chemistry).
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 48(52), 9879-9883. (Source for THPTA ligand protocols).
Sources
Application Note: Site-Specific Fluorescent Labeling of Peptides Using Fmoc-L-Lys(Poc)-OH Precursors and CuAAC
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol
Introduction & Mechanistic Rationale
The development of fluorescently labeled peptide probes is a critical step in receptor-ligand mapping, cellular imaging, and pharmacokinetic tracking. Historically, fluorophores were coupled directly to the N-terminus or a deprotected lysine side chain during Solid-Phase Peptide Synthesis (SPPS). However, direct incorporation of bulky fluorophores (e.g., Cyanine dyes, Rhodamine) often results in poor coupling efficiencies due to severe steric hindrance. Furthermore, many complex fluorophores degrade when exposed to the harsh acidic conditions (e.g., 95% Trifluoroacetic acid) required for peptide cleavage from the resin.
To circumvent these limitations, Fmoc-L-Lys(Poc)-OH (N-α-Fmoc-N-ε-propargyloxycarbonyl-L-lysine, CAS 1584133-25-4) serves as a highly efficient bioorthogonal precursor[1, 2].
The Causality of the Precursor Design:
-
Fmoc Protection: Allows seamless integration into standard Fmoc-SPPS workflows.
-
Propargyloxycarbonyl (Poc) Group: The Poc group modifies the ε-amine of lysine with a terminal alkyne. Because the Poc group is sterically compact, it does not impede the coupling of subsequent amino acids [3].
-
Acid Stability: Unlike many fluorophores, the Poc group is completely stable to standard TFA cleavage cocktails.
-
Chemoselective Ligation: Post-cleavage, the terminal alkyne undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-functionalized fluorophore. This "click" chemistry operates under mild, aqueous conditions, preserving the structural integrity of both the peptide and the fluorophore [4].
Experimental Workflow
The following diagram illustrates the logical progression from precursor incorporation to the final purified fluorescent probe.
Figure 1: Workflow for the preparation of fluorescent peptide probes using Fmoc-L-Lys(Poc)-OH and CuAAC.
Materials and Reagents
-
Precursor: Fmoc-L-Lys(Poc)-OH (MW: 450.5 g/mol , Purity ≥ 99%).
-
Fluorophore: Azide-functionalized dye (e.g., Sulfo-Cy5-Azide or FAM-Azide).
-
SPPS Reagents: Rink Amide resin, standard Fmoc-amino acids, N,N'-Diisopropylcarbodiimide (DIC), Oxyma Pure, Dimethylformamide (DMF), Piperidine.
-
Cleavage Reagents: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), 3,6-Dioxa-1,8-octanedithiol (DODT).
-
Click Chemistry Reagents: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), THPTA ligand (Tris(3-hydroxypropyltriazolylmethyl)amine), Sodium Ascorbate (NaAsc).
Detailed Protocols
Protocol A: Incorporation of Fmoc-L-Lys(Poc)-OH via SPPS
Objective: Site-specific installation of the alkyne handle into the peptide backbone.
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Precursor Activation & Coupling:
-
Causality: We utilize DIC and Oxyma Pure instead of traditional HBTU/DIPEA. Oxyma suppresses racemization effectively and prevents the capping of the N-terminus by guanidinium byproducts, ensuring higher yields for unnatural amino acids.
-
Dissolve 0.4 mmol (4 eq) of Fmoc-L-Lys(Poc)-OH and 0.4 mmol of Oxyma in 2 mL DMF. Add 0.4 mmol DIC.
-
Pre-activate for 3 minutes, then add to the resin. Agitate at room temperature for 90 minutes.
-
-
Validation (Self-Validating Step): Perform a Kaiser test. A yellow/colorless bead indicates complete coupling (no free primary amines). If blue, repeat step 3.
-
Elongation: Continue standard SPPS for the remainder of the sequence.
Protocol B: Cleavage and Global Deprotection
Objective: Release the alkyne-functionalized peptide from the solid support without degrading the Poc group.
-
Preparation: Wash the completed resin with Dichloromethane (DCM) and dry under a vacuum.
-
Cleavage Cocktail: Prepare a mixture of 92.5% TFA, 2.5% TIS, 2.5% H₂O, and 2.5% DODT.
-
Causality: TIS acts as a carbocation scavenger, preventing cleaved protecting groups (like t-Butyl or Trt) from re-alkylating the peptide. DODT is specifically required if the sequence contains Methionine or Cysteine to prevent oxidative damage.
-
-
Reaction: Incubate the resin in the cleavage cocktail for 2 hours at room temperature with gentle shaking.
-
Precipitation: Filter the cleavage solution into 40 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and lyophilize.
-
Validation: Analyze the crude powder via LC-MS to confirm the exact mass of the alkyne-peptide.
Protocol C: CuAAC Fluorescent Labeling (Solution Phase)
Objective: Chemoselective conjugation of the azide-fluorophore to the peptide's terminal alkyne.
-
Peptide Solubilization: Dissolve the lyophilized alkyne-peptide in degassed PBS buffer (pH 7.4) and DMSO (1:1 v/v) to a final concentration of 2 mM.
-
Causality: Degassing the solvents via argon sparging is critical. Dissolved oxygen will rapidly oxidize the active Cu(I) catalyst back to inactive Cu(II), halting the click reaction and generating Reactive Oxygen Species (ROS) that degrade the peptide.
-
-
Fluorophore Addition: Add 1.2 equivalents of the Azide-Fluorophore.
-
Catalyst Pre-complexation: In a separate vial, mix CuSO₄ (0.5 eq relative to peptide) and THPTA ligand (2.5 eq) in water. Incubate for 5 minutes.
-
Causality: Free copper ions can catalyze the cleavage of peptide bonds and induce aggregation. Pre-complexing Cu(II) with the THPTA ligand shields the peptide and dramatically accelerates the subsequent CuAAC reaction.
-
-
Initiation: Add the Cu-THPTA complex to the peptide solution. Finally, add freshly prepared Sodium Ascorbate (5.0 eq) to reduce Cu(II) to Cu(I) in situ.
-
Reaction: Stir the mixture in the dark at room temperature for 2 to 4 hours.
-
Validation & Purification: Quench the reaction by adding 5 mM EDTA to chelate the copper. Filter through a 0.22 µm membrane and purify the fluorescent probe using preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Quantitative Data: Optimization of CuAAC Conditions
To demonstrate the causality behind the selection of THPTA over other ligands, the following table summarizes the quantitative optimization of the click reaction using a model Fmoc-L-Lys(Poc)-containing peptide and Sulfo-Cy5-Azide.
| Ligand System | Solvent System (v/v) | Cu : Ligand Ratio | Reaction Time | Peptide Degradation (LC-MS) | Isolated Yield (%) |
| None (Free Cu) | PBS / DMSO (1:1) | 1 : 0 | 12 hours | High (>30%) | 22% |
| TBTA | t-BuOH / Water (2:1) | 1 : 2 | 8 hours | Moderate (~15%) | 54% |
| THPTA | PBS / DMSO (1:1) | 1 : 5 | 2 hours | Low (<2%) | 89% |
| THPTA | Water / DMF (1:1) | 1 : 5 | 3 hours | Low (<5%) | 81% |
References
- MedChemExpress.N-ε-propargyloxycarbonyl-L-lysine hydrochloride (H-L-Lys(Poc) - MedchemExpress.com.
- Chem-Impex.Nα -Fmoc- Nε -(propargyloxy)carbonyl-L-lysine - Chem-Impex.
- Royal Society of Chemistry.One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups.
- ResearchGate / Molecules.Click Chemistry in Peptide-Based Drug Design.
Troubleshooting & Optimization
Technical Support Center: Optimizing Cleavage Cocktails for Poc-Containing Peptides
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the global deprotection and cleavage of peptides containing the Propargyloxycarbonyl (Poc) protecting group. The Poc group is highly valued for providing a terminal alkyne handle for downstream CuAAC (click) chemistry. However, its triple bond is notoriously susceptible to side reactions during standard Trifluoroacetic Acid (TFA) cleavage.
This guide provides mechanistic troubleshooting, field-proven FAQs, and self-validating protocols to ensure the structural integrity of your Poc-peptides.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My LC-MS shows a massive peak at +94 Da (or +154 Da) relative to my target mass. What happened to my Poc-peptide? The Causality: You likely used a standard cleavage cocktail like Reagent K (containing Ethanedithiol/EDT) or a cocktail with DODT. Under highly acidic conditions (95% TFA), the alkyne moiety of the Poc group becomes electrophilically activated. Aliphatic thiols (EDT, DODT) act as strong nucleophiles, undergoing an acid-catalyzed thiol-yne hydrothiolation (addition reaction) across the triple bond[1]. The +94 Da mass corresponds exactly to the covalent addition of one EDT molecule. The Fix: Immediately eliminate all thiol-based scavengers from your cleavage cocktail. Transition to a silane-based scavenger system (see Protocol below).
Q2: If I remove thiols, how do I prevent carbocation alkylation (e.g., +56 Da from tBu⁺ or +242 Da from Trt⁺) on my peptide? The Causality: During TFA acidolysis, protecting groups like tBu, Boc, and Trt generate highly reactive carbocations[2]. Without scavengers, these electrophiles will alkylate nucleophilic residues (Trp, Tyr, Met) or even the alkyne itself. The Fix: Use Triisopropylsilane (TIPS) and Water. TIPS is a bulky silane that quenches carbocations via rapid hydride transfer[2]. Because TIPS lacks nucleophilic lone pairs, it is completely inert toward the Poc alkyne[3]. Water acts as a supplementary nucleophilic sink for tBu cations.
Q3: My sequence contains Methionine (Met) and Cysteine (Cys). Can I still use a thiol-free cocktail? The Causality: Met is prone to oxidation (forming Met-sulfoxide, +16 Da), and standard protocols use thiols to keep Met reduced. The Fix: Yes, you can synthesize Met/Cys peptides without thiols. Use the TFA/TIPS/H₂O (95:2.5:2.5) cocktail. To prevent Met oxidation, add 0.5% w/v Ammonium Iodide (NH₄I) to the cleavage cocktail; NH₄I acts as a mild, alkyne-compatible reducing agent[3]. Alternatively, perform a post-cleavage reduction of the purified peptide.
Part 2: Quantitative Scavenger Comparison
To illustrate the critical nature of scavenger selection, the following table summarizes the expected outcomes when cleaving a model Poc-peptide using various industry-standard cocktails.
| Cleavage Cocktail | Composition (v/v) | Poc Integrity | Major Side Product | Recommendation |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5/5/5/5/2.5) | < 5% | +94 Da (EDT-alkyne adduct) | DO NOT USE |
| DODT Cocktail | TFA / TIPS / H₂O / DODT (92.5/2.5/2.5/2.5) | < 10% | +154 Da (DODT-alkyne adduct) | DO NOT USE |
| Reagent B (Variant) | TFA / TIPS / H₂O (95/2.5/2.5) | > 95% | None | RECOMMENDED |
| Phenol-Silane | TFA / Phenol / TIPS / H₂O (90/5/2.5/2.5) | > 90% | None | Use if Trp/Tyr rich |
Part 3: Mechanistic Pathway Visualization
The following diagram maps the kinetic divergence of the Poc-peptide during TFA acidolysis based on your scavenger selection.
Mechanistic divergence during TFA cleavage of Poc-peptides based on scavenger selection.
Part 4: Optimized Step-by-Step Methodology
Protocol: Thiol-Free Cleavage of Poc-Peptides
This protocol is designed as a self-validating system. The visual cues (color changes) and strict timing ensure reproducibility and prevent alkyne degradation[4].
Materials Required:
-
Trifluoroacetic Acid (TFA, LC-MS grade)
-
Triisopropylsilane (TIPS)
-
Ultrapure Water (Milli-Q)
-
Cold Diethyl Ether (chilled to -20°C)
Step 1: Resin Preparation & Desiccation
-
Wash the fully synthesized peptidyl-resin thoroughly with Dichloromethane (DCM) (3 × 5 mL) to remove all traces of DMF. Causality: Residual DMF is basic and will locally buffer the TFA, leading to incomplete deprotection and trapped carbocations.
-
Dry the resin under a gentle stream of N₂ or in a vacuum desiccator for 1 hour.
Step 2: Cocktail Formulation
-
In a clean glass vial, prepare the cleavage cocktail: 95% TFA / 2.5% TIPS / 2.5% H₂O (v/v).
-
For 0.1 mmol of resin, prepare exactly 4.0 mL of the cocktail. Note: If the sequence contains multiple Trp or Tyr residues, substitute 5% of the TFA with Phenol (i.e., 90% TFA / 5% Phenol / 2.5% TIPS / 2.5% H₂O).
Step 3: Cleavage Reaction
-
Add the cleavage cocktail to the dried resin.
-
Agitate gently on an orbital shaker at room temperature (20–25°C) for exactly 2 hours .
-
Validation Check: The solution should initially turn yellow/orange (indicating the generation of Trt⁺/tBu⁺ cations) but should become clear or pale as TIPS successfully quenches the species[4]. Do not exceed 2.5 hours, as prolonged acid exposure can lead to slow alkyne hydration.
Step 4: Filtration and Precipitation
-
Filter the cleavage mixture through a glass frit into a 50 mL centrifuge tube. Wash the remaining resin with 1 mL of neat TFA and combine the filtrates.
-
Add the combined filtrate dropwise into 30 mL of ice-cold diethyl ether. Causality: The sudden drop in polarity forces the deprotected peptide to precipitate while the lipophilic scavengers (TIPS) and cleaved protecting groups remain highly soluble in the ether.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C. Decant the ether supernatant.
-
Wash the peptide pellet with an additional 20 mL of cold ether, centrifuge, and decant. Repeat this wash step twice.
-
Air-dry the pellet briefly and dissolve in 20% Acetonitrile/Water for immediate LC-MS analysis and lyophilization.
References
1.[2] TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Peptide Chemistry. [Link] 2.[4] Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link] 3.[3] Cleavage Cocktail Selection. CDN. [Link] 4.[1] Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. National Institutes of Health (NIH). [Link]
Sources
Technical Support Center: Fmoc-L-Lys(Poc)-OH Solubility Guide
Executive Summary Fmoc-L-Lys(Poc)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-epsilon-propargyloxycarbonyl-L-lysine) is a critical building block for introducing bio-orthogonal alkyne handles into peptides for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] While generally soluble in polar aprotic solvents, users frequently encounter incomplete dissolution or gelation in Dimethylformamide (DMF) at standard Solid Phase Peptide Synthesis (SPPS) concentrations (0.1 M – 0.5 M).[1][3]
This guide provides a root-cause analysis and a validated troubleshooting workflow to resolve these solubility challenges without compromising the integrity of the alkyne moiety or the Fmoc protecting group.
Part 1: Diagnostic Phase (Root Cause Analysis)[1][3]
Q1: Why is my Fmoc-L-Lys(Poc)-OH forming a gel or cloudy suspension in DMF? A: This is typically caused by intermolecular hydrogen bonding rather than true hydrophobicity.[1][2][3]
-
Mechanism: The "Poc" group contains a carbamate linkage on the lysine side chain. At high concentrations (>0.1 M), the urethane NH groups can hydrogen bond with the carbonyl oxygens of neighboring molecules, leading to β-sheet-like aggregates or gelation.[1][2]
-
Secondary Cause: Wet Solvent. DMF is hygroscopic.[1][2][3] The presence of water increases the polarity of the solvent environment, drastically reducing the solubility of the hydrophobic Fmoc and Poc groups.
Q2: Is the sample degraded? A: Before troubleshooting solubility, verify the physical state.
-
Visual Check: The powder should be white to off-white.[1][2][4] If it is yellow or gummy, it may be hydrolyzed or contaminated with dibenzofulvene (from Fmoc cleavage).[1][2][3]
-
Test: Dissolve a small amount (~1 mg) in 1 mL of DMSO. If it dissolves instantly, the compound is likely intact, and the issue is specific to the DMF solvation power.
Part 2: Troubleshooting & Resolution Strategies
Q3: Standard vortexing failed. Should I heat the solution? A: Yes, but with strict limits.
-
Protocol: Heat the vial to 35°C – 45°C in a water bath.
-
Warning: Do not exceed 50°C. High temperatures can induce:
-
Validation: The solution must remain clear upon cooling to room temperature (RT). If it precipitates on cooling, you are above the saturation limit; dilute the solution.
Q4: Heating didn't work. What solvent additives do you recommend? A: Switch the solvent system or use a "Chaotropic Cocktail."
-
Option A: NMP Substitution. Replace DMF with N-Methyl-2-pyrrolidone (NMP).[1][2][3] NMP has a higher dielectric constant and better disrupts peptide aggregation.[1][2]
-
Option B: DMSO Spike. Add 5–10% (v/v) Dimethyl Sulfoxide (DMSO) to the DMF.[1][3] DMSO is a powerful hydrogen-bond disruptor.[1][2][3]
-
Option C: Chaotropic Salts (For Coupling Reactions). If the amino acid dissolves but precipitates during the coupling reaction on-resin, add 0.1 M LiCl (Lithium Chloride) to the coupling mixture. This disrupts β-sheet formation on the resin.[1][2]
Q5: Can I use sonication? A: Yes, ultrasonic energy is highly effective. [1][2]
-
Method: Sonicate for 1–3 minutes.
-
Critical Control: Monitor the bath temperature. Sonication generates heat.[1][2] If the bath gets hot (>45°C), pause and add ice.
Part 3: The "Gold Standard" Dissolution Protocol
This protocol is designed to be self-validating. If Step 2 fails, Step 3 is the logical chemical escalation.[2]
Reagents:
Target Concentration: 0.2 M (Standard for automated synthesizers)
| Step | Action | Technical Rationale | Validation Criteria |
| 1 | Weighing | Weigh the required mass into a clean, dry glass vial. | Powder is free-flowing, no clumps. |
| 2 | Solvent Addition (Stepwise) | Add 75% of the calculated DMF volume.[1][2][3] Vortex vigorously for 30 seconds.[1][3] | Slurry forms.[1][2][3] If fully dissolved, stop here. |
| 3 | Sonication | Sonicate the slurry for 2 minutes at ambient temp. | Solution becomes translucent or clear. |
| 4 | Thermal Shift (If needed) | If particles remain, heat to 40°C for 5 minutes. Vortex while warm.[1][2][3][6] | Solution becomes strictly transparent. |
| 5 | Top-Up | Add the remaining 25% of DMF to reach target volume. Invert to mix. | No precipitation upon dilution.[1][2][3] |
| 6 | The "Paper Test" | Hold text behind the vial. | You must be able to read the text clearly through the liquid. |
Advanced Rescue (If Step 4 fails): If the solid persists at 40°C, add DMSO dropwise until dissolved (up to 10% of total volume), then make up the rest with DMF.[1]
Part 4: Visual Troubleshooting Workflow
The following diagram illustrates the logical decision path for resolving solubility issues.
Caption: Logical decision tree for troubleshooting Fmoc-L-Lys(Poc)-OH solubility in DMF.
Part 5: References
-
ResearchGate (Community Discussion). (2013).[1][2][3] Solubility of Fmoc-His(Trt)-OH and other difficult residues in NMP/DMF. Retrieved from [Link]
Sources
- 1. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-Lys(Boc)-Lys(Boc)-OH | C37H52N4O9 | CID 122173537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FMOC-LYS(ALOC)-OH CAS#: 146982-27-6 [m.chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Side Reactions During Fmoc-Lys(Poc)-OH Deprotection
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize the propargyloxycarbonyl (Poc) protecting group for lysine side-chain protection, specifically in the context of Fmoc-based solid-phase peptide synthesis (SPPS). Here, we will address common challenges and provide in-depth, field-proven solutions to minimize side reactions during the critical Poc deprotection step.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section provides foundational knowledge on the Poc group and its role in modern peptide synthesis.
Q1: What is the Poc (Propargyloxycarbonyl) protecting group and why is it used for Lysine?
The Poc group is a specialized protecting group for the ε-amino function of a lysine residue. Its primary advantage lies in its unique removal condition, which confers orthogonality to standard SPPS chemistries.[1][2] Unlike the common Boc protecting group for lysine, which is removed with trifluoroacetic acid (TFA) along with other side-chain protecting groups, the Poc group is stable to both the basic conditions used for Fmoc removal and the acidic conditions of final cleavage.[1][][4] This allows for selective deprotection of the lysine side chain while the peptide is still on the solid support, enabling site-specific modifications such as pegylation, cyclization, or the attachment of reporter probes.
Q2: What is the proposed mechanism for Poc deprotection?
The most common and efficient method for Poc group removal involves a cobalt-mediated reaction. While the precise mechanism is complex, it is understood to proceed through a pathway involving a low-valent cobalt species. The reaction is typically initiated by a Co(II) salt, such as CoBr₂, which in the presence of a reducing agent and ligands, facilitates the cleavage of the Poc group from the lysine side chain. This process is distinct from the acid- or base-lability of other common protecting groups, forming the basis of its orthogonality.[5][6][7]
Q3: What does "orthogonality" mean in this context and why is it critical?
In peptide synthesis, orthogonality refers to the ability to remove one type of protecting group in the presence of others without affecting them.[1][2][8] The Fmoc/tBu strategy is a prime example, where the temporary Fmoc group is removed by a base (piperidine), while the permanent side-chain protecting groups (like tBu, Trt, Pbf) are removed by a strong acid (TFA) at the end of the synthesis.[4][8][9] The Poc group introduces a third layer of orthogonality. It is stable to both piperidine and TFA, but can be selectively removed using specific metal-catalyzed conditions. This is critical for complex peptide synthesis, allowing for precise, mid-synthesis modifications on specific lysine residues.[1][10]
Part 2: Troubleshooting Guide - Common Side Reactions & Solutions
This section addresses specific experimental issues, their underlying causes, and actionable solutions.
Q4: I'm observing incomplete deprotection of the Poc group. What are the likely causes and solutions?
Incomplete deprotection is a common issue that can halt a synthetic strategy. The primary causes are often related to reagent quality, reaction setup, or steric hindrance.
-
Cause 1: Inactive Catalyst: The cobalt catalyst is sensitive to oxidation and moisture. Improper storage or handling can lead to reduced activity.
-
Solution: Ensure your CoBr₂ (or other cobalt salt) is anhydrous and stored under an inert atmosphere. Use freshly prepared deprotection solutions. Consider purchasing a new, sealed bottle if the issue persists.
-
-
Cause 2: Insufficient Reducing Agent: The reducing agent (e.g., Zn dust, NaBH₄) is crucial for generating the active catalytic species.
-
Solution: Verify the activity of your reducing agent. For solid reducing agents like zinc dust, ensure it has not been passivated by oxidation. Use a sufficient excess as specified in the protocol.
-
-
Cause 3: Steric Hindrance: In long or sterically crowded peptide sequences, the Poc group may be less accessible to the catalytic complex.
-
Solution: Increase the reaction time (e.g., from 1-2 hours to 4-6 hours) and/or slightly increase the temperature (e.g., from room temperature to 35-40°C). Monitor the reaction progress by taking small resin samples for analytical cleavage and LC-MS analysis.
-
Q5: My peptide's mass has unexpectedly increased after the Poc deprotection step. What could be the cause?
An unexpected mass increase points to an unwanted side reaction where a chemical moiety has been added to your peptide.
-
Cause 1: Reaction with Scavengers or Additives: While scavengers are not typically required for Poc deprotection itself, their presence from previous steps or improper washing can lead to side reactions under the deprotection conditions. Some additives in the cobalt cocktail could potentially react with nucleophilic side chains.
-
Solution: Ensure thorough washing of the peptide resin after every step leading up to the Poc deprotection. Use high-purity solvents and reagents for the deprotection cocktail. Analyze the mass shift carefully; a +58 Da shift, for example, could indicate a reaction with residual diisopropylethylamine (DIPEA) if it was used in a previous step.
-
-
Cause 2: Modification of Sensitive Residues: Amino acids with nucleophilic side chains, such as Cysteine (Cys), Methionine (Met), and Tryptophan (Trp), can be susceptible to modification if reactive intermediates are generated.[11][12][13]
-
Solution: If your sequence contains these residues, it is critical to use a well-validated and "gentle" deprotection protocol. The inclusion of a mild reducing agent and ensuring an inert atmosphere (e.g., bubbling with argon) can minimize oxidative side reactions that might affect Met or Cys.
-
Summary of Common Side Reactions
| Side Reaction | Proposed Cause | Key Indicator (Mass Spec) | Prevention Strategy |
| Incomplete Deprotection | Inactive catalyst; Insufficient reducing agent; Steric hindrance | Presence of starting material (Poc-protected peptide) in LC-MS | Use fresh, anhydrous reagents; Increase reaction time/temperature; Ensure sufficient excess of reducing agent. |
| Alkylation of Trp/Met/Cys | Generation of reactive intermediates during deprotection | Unexpected mass additions (e.g., +tBu, +Trt if scavengers from cleavage are present) | Perform extensive resin washes before deprotection; Conduct reaction under an inert atmosphere.[11][12] |
| Peptide Degradation | Harsh deprotection conditions; Presence of contaminants | Multiple peptide fragments observed in LC-MS | Use high-purity reagents; Optimize reaction time and temperature; Ensure the cocktail is properly buffered if necessary. |
Part 3: Optimized Experimental Protocols
These protocols provide a starting point for efficient and clean Poc deprotection. Always perform a small-scale test reaction when working with a new or valuable peptide.
Protocol 1: Standard Cobalt-Mediated Poc Deprotection
This protocol is suitable for most standard peptide sequences.
-
Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in dichloromethane (DCM), then wash thoroughly with N,N-Dimethylformamide (DMF) (3 x 5 mL).
-
Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere (Argon or Nitrogen), prepare the deprotection cocktail. For each 0.1 mmol of peptide, mix:
-
CoBr₂ (Cobalt(II) bromide): ~5 equivalents
-
N,N-Diisopropylethylamine (DIPEA): ~10 equivalents
-
Reducing Agent (e.g., NaBH₄): ~10 equivalents
-
Solvent: Anhydrous DMF or a mixture of DMF/DCM.
-
-
Deprotection Reaction: Add the freshly prepared cocktail to the washed peptide-resin.
-
Incubation: Gently agitate the reaction mixture at room temperature for 2-4 hours. Keep the reaction vessel sealed under an inert atmosphere.
-
Monitoring: Take a small aliquot of resin, wash it, cleave the peptide with a standard TFA cocktail, and analyze by LC-MS to confirm complete deprotection.
-
Washing: Once the reaction is complete, drain the deprotection solution and wash the resin extensively with DMF (5 x 5 mL), DCM (3 x 5 mL), and any other required solvents for the next synthetic step.
Protocol 2: Deprotection for Peptides with Sensitive Residues (e.g., Trp, Cys, Met)
This modified protocol incorporates additional measures to protect sensitive amino acids.
-
Inert Atmosphere: Perform all steps under a strict argon or nitrogen atmosphere to minimize oxidation. Use degassed solvents.
-
Scavenger-Free Environment: Ensure the resin is meticulously washed to remove any residual scavengers (like triisopropylsilane (TIS) or ethanedithiol (EDT)) from previous cleavage tests or steps.[12][14]
-
Modified Deprotection Cocktail:
-
CoBr₂: ~5 equivalents
-
A milder, non-nucleophilic base like 2,4,6-collidine may be substituted for DIPEA to reduce potential side reactions.
-
A milder reducing agent may be tested.
-
Consider adding a radical scavenger if radical-mediated side reactions are suspected.
-
-
Reaction Conditions: Proceed as in Protocol 1, but maintain the reaction at room temperature and avoid heating unless absolutely necessary. Monitor closely to avoid prolonged exposure of the peptide to the deprotection cocktail.
Part 4: Visualizing the Workflow
Diagrams can clarify complex processes. Below are visualizations for the chemical structures and workflows discussed.
Structure of Fmoc-Lys(Poc)-OH
Caption: Simplified structure of Fmoc-Lys(Poc)-OH.
Troubleshooting Workflow for Poc Deprotection
Caption: Decision tree for troubleshooting Poc deprotection.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. ResearchGate. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. (General principles of orthogonal protection).
-
Khadse, S. C., & Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology, 1143, 11-23. [Link]
-
Pedras-Vasconcelos, J. A., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(16), 4947. [Link]
-
Request PDF. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. [Link]
-
WATANABE CHEMICAL INDUSTRIES, LTD. (n.d.). 1584133-25-4 Fmoc-Lys(Poc)-OH. Watanabe Chemical. [Link]
-
ResearchGate. (n.d.). Liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)-OH in DMF at room... ResearchGate. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
ResearchGate. (n.d.). Cobalt-Catalyzed Deprotection of Allyl Carboxylic Esters Induced by Hydrogen Atom Transfer. ResearchGate. [Link]
-
Peptides International. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9]. Peptides International. [Link]
-
AAPPTec. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9]. AAPPTec. [Link]
-
Das, S., et al. (2019). Mechanistic details of the cobalt-mediated dehydrogenative dimerization of aminoquinoline-directed benzamides. Dalton Transactions, 48(31), 11841–11849. [Link]
-
Wikipedia. (n.d.). Cobalt-mediated radical polymerization. Wikipedia. [Link]
-
ACS Omega. (2023). Theoretical Study on the Mechanism of Cobalt-Catalyzed C–O Silylation and Stannylation. ACS Publications. [Link]
-
ResearchGate. (2023). Theoretical Study on the Mechanism of Cobalt-Catalyzed C–O Silylation and Stannylation. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Mechanistic details of the cobalt-mediated dehydrogenative dimerization of aminoquinoline-directed benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cobalt-mediated radical polymerization - Wikipedia [en.wikipedia.org]
- 7. Theoretical Study on the Mechanism of Cobalt-Catalyzed C–O Silylation and Stannylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem [aifchem.com]
- 9. benchchem.com [benchchem.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Poc-Lysine Click Reactions
Current Status: Operational Subject: Improving Yield of Click Reactions with Poc-Lysine Residues Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
Welcome to the Technical Support Center. This guide addresses the specific challenges of working with N-ε-propargyloxycarbonyl-L-lysine (Poc-Lysine) . Unlike standard cysteine/lysine conjugation, Poc-Lysine relies on the genetic incorporation of a non-canonical amino acid (ncAA) followed by a bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The "Yield Problem" is twofold:
-
Biological Yield: The efficiency of incorporating Poc-Lysine during translation (suppression of the amber codon).
-
Chemical Yield: The efficiency of the click reaction on the purified protein.
This guide treats the protocol as a holistic system, ensuring upstream choices (incorporation) do not compromise downstream chemistry.
Part 1: Upstream Optimization (Biological Incorporation)
Q1: My protein expression yield is significantly lower than the Wild-Type (WT) control. Is the PylRS system failing?
Diagnosis: Low expression is often due to "starvation" of the orthogonal pair or poor uptake of the Poc-Lysine, leading to premature translation termination at the TAG codon.
Troubleshooting Protocol:
| Variable | Optimization Strategy | Mechanistic Rationale |
| Synthetase Choice | Use WT MbPylRS or WT MmPylRS . | Unlike bulky ncAAs, Poc-Lysine is a carbamate-linked alkyne that fits the Wild-Type Pyrrolysyl-tRNA synthetase active site without directed evolution [1]. Using complex evolved mutants (like MbPylRS-AF) may actually decrease efficiency for Poc-Lysine. |
| Precursor Form | Switch to Poc-Lysine Methyl Ester . | The free acid form of Poc-Lysine has poor membrane permeability. The methyl ester form masks the charge, increasing cellular uptake by 2-5 fold. Intracellular esterases hydrolyze it back to the active free acid [2]. |
| Plasmid Ratio | Increase tRNA copy number. | The rate-limiting step is often the supply of charged tRNA_CUA. Ensure your plasmid system (e.g., pEvol or pUltra) drives high tRNA transcription relative to the synthetase and target protein. |
Q2: Mass spectrometry shows a peak corresponding to "Poc-Lysine minus 44 Da." What happened?
Diagnosis: This indicates decarboxylation . The carbamate linkage in Poc-Lysine is generally stable, but it can degrade under harsh acidic lysis conditions or extreme heat during denaturation.
Corrective Action:
-
Lysis: Maintain pH 7.4–8.0 during lysis. Avoid boiling samples in Laemmli buffer for extended periods if analyzing by Western blot; heat at 65°C for 10 minutes instead.
-
Storage: Store Poc-Lysine stocks in neutral buffer or dry at -20°C. Avoid prolonged storage in acidic media.
Part 2: Downstream Optimization (The Click Reaction)
Q3: My protein precipitates immediately upon adding Copper. How do I prevent this?
Diagnosis: This is the classic "Copper Shock." Free Cu(I) and Cu(II) ions can coordinate non-specifically with histidine/cysteine patches on protein surfaces, causing unfolding and aggregation.
The Fix: Ligand-Assisted Catalysis You must use a stabilizing ligand.[1][2][3] We recommend THPTA or BTTAA .[1][2][3]
-
Protocol Adjustment: Premix CuSO₄ and the Ligand (THPTA) before adding them to the protein solution. This creates a complex that shields the protein from the metal while keeping the copper catalytically active.
-
Ratio: Maintain a 1:5 ratio of Cu:Ligand (e.g., 100 µM CuSO₄ : 500 µM THPTA).
Q4: The reaction yield is low (<50%), but the protein is stable. Is the catalyst dead?
Diagnosis: Likely Oxygen Poisoning . The active catalyst is Cu(I).[2][4] Atmospheric oxygen rapidly oxidizes Cu(I) to Cu(II), which is inactive for the click reaction.[2] Furthermore, this cycle generates Reactive Oxygen Species (ROS) that damage the protein.[2]
Corrective Action:
-
Degassing: Briefly degas buffers (vacuum or inert gas sparge) before reaction.
-
Reducing Agent Excess: Ensure Sodium Ascorbate is fresh. It reduces Cu(II) back to Cu(I).[4] Use a final concentration of 2.5–5 mM.
-
Use BTTAA: If yield remains low, switch from THPTA to BTTAA . BTTAA accelerates the reaction rate significantly, allowing the click to finish before the catalyst oxidizes [3].
Part 3: Master Protocol for Poc-Lysine Labeling
Objective: Labeling a 50 µM protein stock with a fluorescent azide.
Reagents:
-
Protein: 50 µM in PBS (pH 7.4). Avoid Tris if possible, as it weakly chelates copper, but it is tolerable with excess copper.
-
Azide Probe: 10 mM stock in DMSO.
-
CuSO₄: 20 mM stock in water.
-
THPTA Ligand: 100 mM stock in water.
-
Sodium Ascorbate: 100 mM stock in water (Make Fresh ).
-
Aminoguanidine: 100 mM stock (Optional, protects Arginine residues).
Step-by-Step Workflow:
-
Prepare the Catalyst Complex:
-
Mix 1 µL of CuSO₄ (20 mM) with 5 µL of THPTA (100 mM). Incubate for 2 minutes. (Final Cu:Ligand ratio 1:5).[2]
-
-
Assemble Reaction (100 µL volume):
-
85 µL Protein Solution (Final: ~42 µM)
-
1 µL Azide Probe (Final: 100 µM, 2x excess)
-
2 µL Aminoguanidine (Final: 2 mM)
-
6 µL Cu-THPTA Complex (from step 1). (Final Cu: 1 mM).
-
-
Initiate:
-
Add 5 µL Sodium Ascorbate (Final: 5 mM).
-
Critical: Mix by gentle inversion. Do not vortex.
-
-
Incubation:
-
Incubate for 1 hour at Room Temperature in the dark.
-
-
Quench & Clean:
-
Add EDTA to 10 mM to strip copper.
-
Desalt using a spin column (e.g., Zeba Spin) or dialysis to remove excess probe.
-
Part 4: Visualizations
Workflow Logic: From Gene to Conjugate
Caption: Optimized workflow for incorporating Poc-Lysine and performing bioorthogonal conjugation.
Troubleshooting Decision Tree
Caption: Logic tree for diagnosing low yield in Poc-Lysine click chemistry experiments.
References
-
Flügel, V., Vrabel, M., & Schneider, S. (2014).[5] Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins.[5][6] PLOS ONE. [Link]5]
-
Wang, Y. S., et al. (2019). Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids.[7] Scientific Reports. [Link]
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins | PLOS One [journals.plos.org]
- 6. Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Poc Group During TFA Cleavage
Topic: Stability of Propargyloxycarbonyl (Poc) protecting group during Trifluoroacetic Acid (TFA) cleavage protocols. Audience: Synthetic Chemists, Peptide Scientists, and Drug Discovery Researchers. Objective: Provide authoritative troubleshooting, stability data, and optimized protocols for retaining Poc groups during acidic cleavage.
Executive Summary: The Stability Paradox
The Propargyloxycarbonyl (Poc) group is fundamentally designed to be orthogonal to acid . In standard Solid Phase Peptide Synthesis (SPPS), it is engineered to survive the high concentrations of TFA (95%) required to cleave peptides from resins (like Wang or Rink Amide) and remove acid-labile side-chain protectors (Boc, tBu, Trt, Pbf).
However, "stability" is contextual. While the carbamate linkage resists acidolysis, the alkyne moiety is chemically active. Users frequently encounter issues not because the Poc group cleaves, but because it undergoes side reactions (hydration or scavenger addition) or is misidentified during analysis.
Module 1: Stability Profile & Orthogonality
The Poc group relies on the stability of the propargyl carbamate. Unlike the tert-butyl carbamate (Boc), which stabilizes a carbocation intermediate upon protonation, the propargyl cation is disfavored under standard TFA conditions, rendering the group stable.
Comparative Stability Matrix
| Condition | Poc (Propargyloxycarbonyl) | Boc (t-Butyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |
| 50% TFA / DCM | Stable (No Cleavage) | Unstable (Rapid Cleavage) | Stable |
| 95% TFA (Neat) | Stable (>24 hrs) | Unstable (Instant Cleavage) | Stable (Slow degradation >48h) |
| 20% Piperidine | Stable | Stable | Unstable (Rapid Cleavage) |
| Co₂(CO)₈ / H⁺ | Unstable (Cleavage) | Stable | Stable |
| Tetrathiomolybdate | Unstable (Cleavage) | Stable | Stable |
Visualizing Orthogonality
The following diagram illustrates the chemical orthogonality that allows Poc to survive TFA cleavage while remaining susceptible to specific metal-mediated cleavage.
Figure 1: The orthogonal workflow showing Poc survival during standard acidic cleavage.
Module 2: Troubleshooting Guide
This section addresses specific anomalies users report when analyzing Poc-containing peptides post-TFA cleavage.
Issue 1: "My Mass Spec shows a loss of 82 Da (or similar)."
Diagnosis: You likely did not lose the Poc group. You might be misinterpreting the fragmentation or the synthesis failed earlier.
-
Root Cause: True acidolysis of Poc requires extreme conditions (e.g., HBr/AcOH) not typically found in TFA cocktails.
-
Verification: Check if the mass corresponds to the native amine. If yes, confirm you did not use a resin linker that cleaves via a mechanism incompatible with Poc (rare).
-
Action: Re-run HPLC-MS. Poc is often hydrophobic; ensure your gradient goes high enough in organic solvent to elute the Poc-protected peptide.
Issue 2: "I see a mass shift of +18 Da or +Scavenger."
Diagnosis: The Poc group is intact, but the alkyne has reacted.
-
Root Cause A (Hydration): In strong acid, alkynes can hydrate to form ketones (Markovnikov addition), resulting in a +18 Da shift (M+18).
-
Root Cause B (Scavenger Adducts): If you used a cocktail containing EDT (Ethanedithiol) or high concentrations of Thioanisole , the thiol can add across the triple bond under acidic conditions (Thiol-yne reaction).
-
Action: Switch to a non-thiol scavenger cocktail (see Module 3).
Issue 3: "The Poc group won't come off after TFA cleavage."
Diagnosis: This confirms the stability was successful, but the deprotection protocol is failing.
-
Root Cause: Post-TFA, the peptide salt form (TFA salt) might interfere with the metal catalyst (e.g., Co₂(CO)₈).
-
Action: Perform a salt exchange or neutralization before attempting the Cobalt or Molybdenum cleavage steps.
Module 3: Optimized Protocols
To ensure the Poc group survives TFA cleavage without modification, you must optimize the Scavenger Cocktail . Avoid aggressive nucleophiles that target alkynes.
Recommended Cocktail: "The Inert Mix"
Use this for peptides containing Poc to minimize alkyne side reactions.
| Component | Percentage | Role | Note |
| TFA | 95% | Cleavage Agent | High purity required. |
| TIS (Triisopropylsilane) | 2.5% | Hydride Scavenger | Safe for alkynes. |
| Water | 2.5% | Hydrolysis | Essential for tBu removal. |
| Dithiothreitol (DTT) | AVOID | Thiol Scavenger | Risk of addition to alkyne. |
| EDT (Ethanedithiol) | AVOID | Thiol Scavenger | High risk of addition. |
Step-by-Step Cleavage Protocol
-
Preparation: Wash the resin 3x with DCM to remove any residual DMF (basic amines can neutralize TFA).
-
Cocktail Generation: Premix TFA/TIS/H₂O (95:2.5:2.5) in a separate vial. Do not add the resin yet.
-
Incubation: Add the cocktail to the resin.
-
Time: 2 hours at Room Temperature (RT).
-
Temperature Warning:Do not heat. Elevated temperatures (>30°C) significantly increase the rate of alkyne hydration (+18 Da side product).
-
-
Precipitation: Filter the resin and precipitate the filtrate into cold Diethyl Ether.
-
Analysis: Centrifuge, decant, and dissolve the pellet in 50% Acetonitrile/Water for LC-MS.
-
Checkpoint: Verify the presence of the Poc group (Mass of Peptide + 82.04 Da for the C₄H₂O₂ fragment added to the amine).
-
Module 4: Mechanism of Failure (Visualized)
Understanding why things fail allows you to prevent it. The diagram below details the specific chemical pathways where the alkyne moiety becomes vulnerable during TFA treatment if scavengers are mismanaged.
Figure 2: Potential side-reaction pathways of the Poc alkyne moiety in acidic media.
References
-
Ramapanicker, R., et al. (2008). "Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine."[1] Journal of Chemical Sciences, 120(1), 163–173.[1] Link[1]
- Verhart, C. G., et al. (1998). "New orthogonal protecting groups for the synthesis of peptides and glycopeptides." Recueil des Travaux Chimiques des Pays-Bas.
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504. Link
Sources
overcoming steric hindrance in Fmoc-L-Lys(Poc) coupling
Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Steric Hindrance & Coupling Optimization
Executive Summary
You are likely here because the coupling of Fmoc-L-Lys(Poc)-OH (Fmoc-Lysine-ε-propargyloxycarbonyl) is yielding deletions or incomplete incorporation. While the Propargyloxycarbonyl (Poc) group provides a critical alkyne handle for bioorthogonal "Click" chemistry (CuAAC), its carbamate linkage, combined with the bulky N-terminal Fmoc group, creates a significant steric barrier. This guide moves beyond standard protocols to address the thermodynamic and kinetic bottlenecks specific to this derivative.
Module 1: Diagnostics & Mechanism
Q: Why is this specific residue failing when standard Lys(Boc) works fine?
A: It is a misconception that the linear alkyne tail of the Poc group is less sterically demanding than a tert-butyl (Boc) group. The failure is rarely due to the tail itself, but rather local steric crowding and aggregation .
-
The Carbamate Wall: The Poc group is linked via a carbamate. When the Fmoc group is also present (N-alpha protection), the residue effectively has two bulky carbamate/urethane protecting groups flanking the alpha-carbon. This restricts rotational freedom (phi/psi angles), making the nucleophilic attack on the activated ester kinetically unfavorable.
-
Beta-Sheet Aggregation: If your Lys(Poc) is located within a hydrophobic stretch (e.g., "difficult sequences"), the peptide chains on the resin may form intermolecular hydrogen bonds (beta-sheets), physically burying the N-terminus.
Visualizing the Blockage:
Figure 1: Schematic representation of the steric clash preventing nucleophilic attack.
Module 2: Chemical Optimization (Reagents & Solvents)
Q: I am using HBTU/DIPEA. Should I switch?
A: Yes, immediately. HBTU/HATU are excellent for standard couplings, but for sterically hindered residues, they can be outclassed by reagents that generate more reactive active esters or reduce racemization risks at higher temperatures.
Recommendation: Switch to COMU or PyAOP .[1]
-
Why COMU? COMU (based on Oxyma) acts as a safer, more soluble alternative to HATU.[1][2] It shows superior performance in hindered couplings because the morpholino group acts as an internal base, stabilizing the transition state without the explosion risk of benzotriazole derivatives [1, 2].
-
Why PyAOP? If COMU fails, PyAOP (a phosphonium salt) is the "nuclear option." It is highly reactive but expensive.
Comparative Reagent Performance Table:
| Reagent System | Steric Efficiency | Racemization Risk | Recommendation |
| HBTU / HOBt | Low | Moderate | Avoid for Lys(Poc). |
| HATU / HOAt | High | Low | Good, but often insufficient for severe hindrance. |
| COMU / Oxyma | Very High | Very Low | Primary Choice. Safer & highly reactive. |
| DIC / Oxyma | Moderate | Lowest | Use only for microwave/high-heat cycles. |
Q: Does the solvent matter?
A: Yes. Standard DMF (Dimethylformamide) promotes aggregation in difficult sequences.
-
The Fix: Use NMP (N-methyl-2-pyrrolidone) for the coupling step.[3] NMP is a better solvent for breaking up resin-bound aggregates.
-
The "Magic" Additive: If aggregation is severe, add 0.1 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) to the coupling mixture. These chaotropic salts disrupt the hydrogen bonding network of beta-sheets, "melting" the structure to expose the amine [3].
Module 3: Physical Parameters (Microwave & Heat)
Q: Can I microwave Fmoc-Lys(Poc)? Is the alkyne stable?
A: Yes, the propargyl carbamate is thermally stable under standard SPPS microwave conditions (up to 75°C). However, the Fmoc group is sensitive to premature removal (dimerization) if the temperature is too high in the presence of base (DIPEA).
Optimized Microwave Protocol (CEM/Biotage Systems):
-
Temperature: Set to 50°C (Conservative) or 75°C (Aggressive). Do not exceed 75°C to prevent alkyne side-reactions or Fmoc instability.
-
Base: Use DIEA (Diisopropylethylamine) sparingly.
-
Power: Use a "ramp" method to prevent overheating pockets.
Step-by-Step Workflow:
Figure 2: Optimized microwave coupling cycle for hindered Lys(Poc).
Module 4: Quality Control & Troubleshooting
Q: The Kaiser test is ambiguous. How do I know it worked?
A: The Kaiser (Ninhydrin) test relies on the reagent reaching the unreacted amines. If the resin is aggregated (which caused the coupling issue in the first place), the Kaiser reagent also cannot penetrate, leading to a False Negative (looks coupled, but isn't).
Better Validation Methods:
-
Chloranil Test: More sensitive for secondary amines (if coupling to Proline) and often more reliable for aggregated sequences.
-
Micro-Cleavage (The Gold Standard):
-
Take ~5 mg of resin.
-
Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 30 minutes.
-
Precipitate in ether, spin down, and run LC-MS .
-
Look for: Mass of [Sequence + Lys(Poc)]. If you see [Sequence - Lys], you have a deletion.
-
Q: I see a "deletion sequence" (N-1) in my final MS. What now?
A: This confirms incomplete coupling.
-
Immediate Action: Perform a Double Coupling on the next attempt.
-
Secondary Action: Cap unreacted amines with Acetic Anhydride/Pyridine after the Lys(Poc) coupling step. This terminates the failure sequences (Acetylated-N-1), making purification much easier by shifting the impurity's retention time away from the full-length product.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
BenchChem Technical Support. (2025). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. BenchChem.[4][5] Link
-
Hachmann, J., & Lebl, M. (2006). Search for improved solid-phase peptide synthesis protocols: Chaotropic salts. Biopolymers, 84(4), 340-347. Link
-
CEM Corporation. (2013).[6] Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Methods in Molecular Biology. Link
Sources
- 1. bachem.com [bachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Hydrophobic Poc-Modified Peptides
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges associated with the Propargyloxycarbonyl (Poc) group.
The Poc group is an exceptionally versatile protecting group and bioorthogonal handle, highly valued for its stability under both standard acidic (TFA) and basic (piperidine) peptide synthesis conditions (1)[1]. While it can be selectively cleaved using palladium catalysts or tetrathiomolybdate (2)[2], its terminal alkyne moiety inherently increases the lipophilicity of the target molecule. When conjugated to an already hydrophobic peptide sequence, the Poc group frequently induces severe aggregation, poor aqueous solubility, and irreversible binding to standard RP-HPLC stationary phases.
Frequently Asked Questions (FAQs)
Q: Why does my Poc-modified peptide precipitate immediately upon injection into the HPLC? A: The Poc group adds an alkyne-containing carbamate moiety that drastically increases the overall lipophilicity of the molecule. When combined with a hydrophobic peptide sequence, the molecule's hydrophobicity exceeds the solvating power of standard aqueous loading buffers (e.g., 5% Acetonitrile / 0.1% TFA). This causes the peptide to rapidly precipitate at the column head. To resolve this, you must disrupt the intermolecular forces prior to injection using chaotropic agents or fluorinated solvents.
Q: I am observing severe peak tailing, broad elution windows, and ghost peaks on my C18 column. What is happening?
A: This is a classic symptom of on-column aggregation and excessive hydrophobic retention. Hydrophobic Poc-peptides tend to adopt secondary structures (such as
Q: Is the Poc group at risk of degradation during standard RP-HPLC purification? A: Generally, no. The Poc group is highly stable under standard acidic RP-HPLC conditions (0.1% TFA or Formic Acid) and is orthogonal to Fmoc/Boc chemistry (3)[3]. It requires specific Pd(0) or metal-mediated conditions for cleavage (4)[4]. However, because it contains a terminal alkyne, you must ensure your HPLC system and mobile phases are completely free of transition metal contaminants (like copper or ruthenium) which could catalyze unwanted side reactions.
Troubleshooting Workflows & Protocols
Protocol 1: Pre-HPLC Solubilization Strategy
Causality: Hexafluoro-2-propanol (HFIP) is a strong hydrogen-bond donor that disrupts
-
Weigh the crude Poc-peptide into a low-bind microcentrifuge tube.
-
Add a chaotropic solubilization buffer: Use 6M Guanidine-HCl or 20% HFIP in LC-MS grade water.
-
Sonicate the mixture in a water bath at room temperature for 5–10 minutes.
-
Centrifuge the sample at 14,000 x g for 5 minutes.
-
Self-Validation Checkpoint: Inspect the bottom of the tube. The complete absence of a visible pellet confirms the peptide is fully solvated and not in a micro-suspension. If a pellet remains, increase the HFIP concentration to 30% and repeat steps 3-4.
Protocol 2: Elevated-Temperature & Co-Solvent RP-HPLC
Causality: Reducing the hydrophobic contact area prevents irreversible binding, while elevated temperature and Isopropanol (IPA) improve mass transfer kinetics and solvate the lipophilic propargyl moiety.
-
Equip the HPLC with a C4 or C8 column featuring a wide pore size (300 Å).
-
Prepare Mobile Phase A (Water + 0.1% TFA) and a modified Mobile Phase B consisting of 50:50 Acetonitrile:Isopropanol (IPA) with 0.1% TFA.
-
Set the column oven temperature to 60°C and allow the system to equilibrate for 20 minutes.
-
Run a shallow gradient (e.g., 0.5% B/min) across the expected elution window.
-
Self-Validation Checkpoint: Perform a blank injection (gradient run with no sample) immediately following the peptide run. A flat baseline during the blank run confirms that the elevated temperature and IPA successfully prevented irreversible on-column aggregation and carryover.
Quantitative Data: Method Optimization
| Parameter | Standard Peptide Protocol | Hydrophobic Poc-Peptide Protocol | Mechanistic Rationale |
| Stationary Phase | C18 (100 Å pore size) | C4 or C8 (300 Å pore size) | Shorter alkyl chains reduce the hydrophobic contact area. Larger pores prevent size-exclusion of transient peptide aggregates. |
| Mobile Phase A | H2O + 0.1% TFA | H2O + 0.1% TFA | Maintains ion-pairing and low pH to suppress silanol ionization. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA | 50:50 ACN:Isopropanol (IPA) + 0.1% TFA | IPA has a higher eluotropic strength and lower polarity index than ACN, effectively solvating the lipophilic Poc group during elution. |
| Column Temperature | 20°C – 25°C (Ambient) | 50°C – 60°C | Thermal energy disrupts inter-chain hydrogen bonding ( |
Purification Decision Matrix
Decision matrix for troubleshooting RP-HPLC purification of hydrophobic Poc-modified peptides.
References
-
Palladium-Assisted Removal of a Solubilizing Tag from a Cys Side Chain To Facilitate Peptide and Protein Synthesis Organic Letters - ACS Publications URL:[Link][2]
-
Propargyloxycarbonyl (Poc) as a Protective Group for the Hydroxyl Function in Carbohydrate Synthesis Organic Letters - ACS Publications URL:[Link][1]
-
Bioorthogonal Ligations and Cleavages in Chemical Biology PMC - National Institutes of Health (NIH) URL:[Link][4]
-
One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups RSC Advances - Royal Society of Chemistry URL:[Link][3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]
- 4. Bioorthogonal Ligations and Cleavages in Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Monitoring Fmoc Removal Kinetics for Lys(Poc) Derivatives
Executive Summary & Scientific Context
The incorporation of Lys(Poc) (Lysine protected with a Propargyloxycarbonyl group) is a critical strategy for introducing "clickable" alkyne handles into peptide sequences. While the Poc group offers excellent orthogonality—stable to both standard acidic (TFA) and basic (Piperidine) conditions—its steric bulk and hydrophobic nature can significantly alter the solvation properties of the growing peptide chain.
The Core Challenge: In Solid-Phase Peptide Synthesis (SPPS), the introduction of Lys(Poc) often induces secondary structure formation (aggregation) . This steric shielding prevents the deprotection reagent (piperidine) from accessing the N-terminal Fmoc group, leading to "slow kinetics" or incomplete deprotection. If uncorrected, this results in deletion sequences (des-Lys peptides) that are difficult to purify.
This guide provides a self-validating workflow to monitor, diagnose, and correct these kinetic issues in real-time.
Standard Operating Procedure (The Baseline)
Before troubleshooting, ensure your baseline protocol is chemically sound.[1] We utilize the Dibenzofulvene-Piperidine Adduct method for quantitative monitoring.[1][2][3]
The Mechanism
Fmoc removal is an E1cB elimination reaction.[4] The released dibenzofulvene (DBF) reacts with piperidine to form a fulvene-piperidine adduct.[5]
-
Signal: This adduct absorbs strongly at 301 nm (
).[6] -
Interference Check: The Poc group (alkyne) absorbs primarily in the low UV (<230 nm). It does not interfere with the 301 nm monitoring window.
Protocol: Real-Time UV Monitoring
-
Reagent: 20% Piperidine in DMF (freshly prepared).
-
Flow Cell: 0.1 mm to 1.0 mm path length (depending on resin loading).
-
Wavelength: 301 nm (Primary), 312 nm (Secondary if signal saturates).
Acceptance Criteria:
-
Trace Shape: Sharp rise followed by a flat plateau.
-
Duration: Plateau reached within 3–5 minutes.
-
Consistency: Peak area matches theoretical loading (
10%).
Visualization: The Monitoring Workflow
The following diagram illustrates the logical flow for monitoring and reacting to kinetic data during the deprotection cycle.
Figure 1: Logic flow for real-time monitoring of Fmoc removal. Green paths indicate successful deprotection; red paths indicate kinetic stalling requiring intervention.
Troubleshooting Guide: Diagnosing Kinetic Failure
When the UV trace at 301 nm fails to plateau (slow kinetics) or the total absorbance is lower than expected (incomplete deprotection), use this diagnostic matrix.
Scenario A: "The Slow Creeper"
Symptom: The UV signal rises slowly and does not reach a plateau even after 10–15 minutes. Root Cause: Aggregation. The Lys(Poc) residue and the growing chain have formed beta-sheet-like structures, physically shielding the N-terminal Fmoc.[7]
Corrective Action (The "Chaotropic" Approach): Do not just add more time. You must disrupt the hydrogen bonding network.
| Intervention Level | Reagent Modification | Protocol Adjustment | Risk Profile |
| Level 1 (Mild) | Heat (40–50°C) | Apply heat during deprotection steps only. | Low. Watch for Aspartimide if Asp is present. |
| Level 2 (Medium) | Chaotropic Salts | Add 0.1M KSCN or NaClO4 to the deprotection cocktail. | Low. Very effective for disrupting aggregation. |
| Level 3 (Strong) | DBU Spike | Add 1–2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine. | Medium. DBU is a stronger base; can cause side reactions if prolonged.[6] |
Scenario B: "The Low Plateau"
Symptom: The signal plateaus quickly (3 mins) but at 60–70% of the expected height compared to previous cycles. Root Cause: Poc Instability (False Positive) or Resin Channeling .
-
Note: While Poc is stable to piperidine, if the signal is low, it suggests the Fmoc was already removed (unlikely) or the resin is not accessible.
Validation Test (The "Double-Tap"):
-
Add fresh 20% Piperidine/DMF.
-
Monitor UV again.
-
If Signal = 0: The first deprotection was actually complete (or the resin is totally blocked). Perform a Kaiser Test (qualitative) to confirm free amines.
-
If Signal > 0: The first reaction was stalled. Combine the total absorbance from both steps to calculate yield.
-
Frequently Asked Questions (FAQ)
Q1: Does the Poc group itself absorb at 301 nm and interfere with the Fmoc monitoring? A: No. The propargyloxycarbonyl (Poc) group contains an alkyne moiety which absorbs in the far UV (< 230 nm). It has negligible overlap with the dibenzofulvene-piperidine adduct at 301 nm. You can trust the UV trace represents Fmoc removal only.
Q2: Is the Lys(Poc) group stable if I use DBU to accelerate kinetics? A: Generally, yes. The carbamate linkage in Lys(Poc) is robust. However, DBU is a much stronger base than piperidine.
-
Guideline: Use DBU (1–2%) only for short bursts (e.g., 3 x 3 min cycles) rather than one long incubation. Prolonged exposure to strong bases can theoretically risk base-catalyzed isomerization of the alkyne to an allene, though this is rare under standard SPPS conditions.
Q3: My UV trace looks "noisy" specifically after coupling Lys(Poc). Why? A: This is likely due to the change in solvation. Lys(Poc) is hydrophobic. If your solvent is pure DMF, the resin might shrink slightly, affecting the flow rate or optical path in flow-based synthesizers.
-
Fix: Ensure adequate washes with DCM (to swell) followed by DMF before starting the deprotection scan.[8]
Q4: Can I use the Kaiser test to validate Fmoc removal on Lys(Poc)? A: Yes. Once the Fmoc is removed, the N-alpha amine is a primary amine. The Kaiser (Ninhydrin) test will turn Dark Blue if deprotection is successful.[7]
-
Caveat: If the resin is heavily aggregated, the Kaiser reagent might not penetrate, giving a false negative (yellow/colorless). In this case, the Chloranil test is often more sensitive for aggregated secondary structures, though typically used for secondary amines.
Decision Tree: Aggregation Management
Use this logic to determine the best deprotection cocktail for your specific sequence.
Figure 2: Escalation strategy for overcoming steric hindrance and aggregation during Fmoc removal.
References
-
BenchChem. (2025).[2][7] Application Note & Protocol: Monitoring Fmoc Removal in Solid-Phase Peptide Synthesis. Retrieved from
-
Peptide Chemistry. (2025).[2][7] Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Retrieved from
-
MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from
-
Sigma-Aldrich. (2024). Fmoc Solid Phase Peptide Synthesis - Technical Guide. Retrieved from
-
ResearchGate. (2025). Ultraviolet monitoring (λ 301 nm) of Fmoc deprotection. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Fmoc-L-Lys(Poc)-OH and Fmoc-L-Lys(N3)-OH for Click Chemistry in Peptide Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern peptide chemistry and bioconjugation, the strategic incorporation of bioorthogonal handles is paramount for the synthesis of complex biomolecules, including peptide-drug conjugates, imaging agents, and functionalized biomaterials. "Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has emerged as a robust and versatile tool for these modifications.[1][2] The choice of the functionalized amino acid building block is a critical decision that dictates the synthetic strategy and the performance of the subsequent conjugation.
This guide provides an in-depth, objective comparison of two key building blocks for introducing click chemistry handles into peptides: Fmoc-L-Lys(Poc)-OH , which bears a terminal alkyne, and Fmoc-L-Lys(N3)-OH , which contains an azide moiety. This analysis will delve into their performance characteristics, stability in solid-phase peptide synthesis (SPPS), and the nuances of their application in both CuAAC and SPAAC, supported by experimental insights and protocols.
At a Glance: Key Differences and Strategic Applications
| Feature | Fmoc-L-Lys(Poc)-OH | Fmoc-L-Lys(N3)-OH |
| Click Chemistry Handle | Terminal Alkyne (from Propargyloxycarbonyl) | Azide |
| Primary Click Reactions | CuAAC, SPAAC | CuAAC, SPAAC |
| Stability in Fmoc-SPPS | Generally stable to standard deprotection and coupling conditions.[3][] | Highly stable under standard Fmoc-SPPS conditions (piperidine and TFA).[5] |
| Key Consideration | Requires a distinct deprotection step to unmask the alkyne. | The azide group can be sensitive to certain reducing agents, especially thiols used in cleavage cocktails.[6] |
| Orthogonality | The Poc group is orthogonal to Fmoc and Boc protecting groups.[] | The azide group is orthogonal to most common protecting groups. |
| Primary Application | Incorporation of an internal alkyne-lysine residue for subsequent conjugation. | Incorporation of an internal azido-lysine residue for subsequent conjugation. |
The Chemistry Behind the Choice: Alkyne vs. Azide
The fundamental difference between Fmoc-L-Lys(Poc)-OH and Fmoc-L-Lys(N3)-OH lies in the nature of the bioorthogonal handle they introduce. Fmoc-L-Lys(Poc)-OH provides a terminal alkyne via the propargyloxycarbonyl (Poc) protecting group on the epsilon-amino group of lysine.[7][8] This alkyne is the reaction partner for an azide-functionalized molecule in a click reaction. Conversely, Fmoc-L-Lys(N3)-OH introduces an azide group on the lysine side chain, which then reacts with an alkyne-functionalized molecule.[2]
This choice has significant implications for the overall synthetic workflow and the design of the conjugation partner.
Diagram of the Chemical Structures
Caption: Chemical structures of Fmoc-L-Lys(Poc)-OH and Fmoc-L-Lys(N3)-OH.
Performance in Solid-Phase Peptide Synthesis (SPPS)
Both Fmoc-L-Lys(Poc)-OH and Fmoc-L-Lys(N3)-OH are designed for seamless integration into standard Fmoc-based SPPS protocols.[1][5]
Fmoc-L-Lys(N3)-OH: The azide functionality is exceptionally stable throughout the iterative cycles of Fmoc deprotection with piperidine and the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[5] This stability simplifies the synthesis, as no special precautions are needed during chain elongation. However, a critical consideration arises during the cleavage step. The azide group is susceptible to reduction by thiol-based scavengers (e.g., dithiothreitol (DTT) or 1,2-ethanedithiol (EDT)) that are often included in cleavage cocktails to protect sensitive residues like tryptophan and cysteine.[6] The use of such scavengers can lead to the unintended reduction of the azide to an amine, resulting in a significant impurity. Therefore, cleavage cocktails must be carefully chosen to be thiol-free when working with azide-containing peptides.
Fmoc-L-Lys(Poc)-OH: The propargyloxycarbonyl group is also robust and stable under the standard conditions of Fmoc-SPPS.[3][] It is resistant to the basic conditions of Fmoc deprotection and the acidic conditions of cleavage. This allows for the straightforward incorporation of the alkyne-bearing lysine residue at any desired position in the peptide sequence. Unlike the azide group, the terminal alkyne of the Poc group is not susceptible to reduction by common cleavage cocktail scavengers, offering a slight advantage in this regard. The key difference in the workflow is the necessity of a separate deprotection step to liberate the free amine on the lysine side chain, which is capped by the Poc group containing the alkyne. This deprotection is typically performed after peptide synthesis and cleavage.
Click Chemistry Reactions: A Comparative Overview
Both amino acid derivatives are suitable for CuAAC and SPAAC, but the context and potential challenges differ.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted triazole linkage.[3] It is widely used for its reliability and high yields.
Using Fmoc-L-Lys(N3)-OH: The peptide containing the azido-lysine is reacted with a terminal alkyne-functionalized molecule in the presence of a Cu(I) catalyst. A common concern with CuAAC in biological systems is the cytotoxicity of copper ions, which can also mediate the formation of reactive oxygen species (ROS) leading to oxidative damage of the peptide, particularly at residues like methionine, cysteine, and histidine.[9] The use of copper-chelating ligands can mitigate these effects.[9]
Using Fmoc-L-Lys(Poc)-OH: After synthesis and cleavage, the Poc group must be removed to expose the terminal alkyne for the CuAAC reaction with an azide-functionalized molecule. A significant advantage here is that the propargyl carbamate itself is generally stable. However, some studies have shown that certain propargyl carbamates can be labile in the presence of Cu(I) salts, potentially leading to side reactions.[10][11] Careful optimization of reaction conditions is therefore recommended.
Workflow for CuAAC
Caption: Generalized workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that relies on the high reactivity of strained cyclooctynes with azides. This makes it particularly suitable for applications in living systems where copper toxicity is a concern.
Using Fmoc-L-Lys(N3)-OH: The azide-containing peptide can be directly reacted with a strained cyclooctyne, such as DBCO or BCN, without the need for a catalyst. The reaction kinetics are primarily dependent on the structure of the cyclooctyne.[12]
Using Fmoc-L-Lys(Poc)-OH: The terminal alkyne introduced by the Poc group is not sufficiently reactive for SPAAC with a typical azide. Therefore, to utilize SPAAC with a Poc-functionalized peptide, the conjugation partner would need to be a strained cyclooctyne, and the peptide would need to be functionalized with an azide. This highlights a key strategic difference: Fmoc-L-Lys(N3)-OH is the more direct building block for SPAAC when using commercially available strained cyclooctynes.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-Lys(N3)-OH and On-Resin CuAAC
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
Fmoc-amino acids
-
Fmoc-L-Lys(N3)-OH
-
Coupling reagents (e.g., HBTU/HOBt or HATU) and N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - thiol-free )
Procedure:
-
Peptide Synthesis: Synthesize the peptide on the resin using standard Fmoc-SPPS protocols, incorporating Fmoc-L-Lys(N3)-OH at the desired position.
-
On-Resin CuAAC:
-
Swell the azide-functionalized peptide-resin in a suitable solvent (e.g., DMF/H₂O 4:1).
-
In a separate vial, dissolve the alkyne-containing molecule (5 eq.), CuSO₄·5H₂O (1 eq.), and a copper ligand if desired (e.g., TBTA, 2 eq.) in the reaction solvent.
-
Prepare a fresh solution of sodium ascorbate (5 eq.) in the reaction solvent.
-
Add the alkyne/copper solution to the resin, followed by the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 2-12 hours.
-
Wash the resin extensively with the reaction solvent, followed by DCM and methanol, and dry under vacuum.
-
-
Cleavage and Deprotection: Cleave the peptide from the resin using a thiol-free cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
Protocol 2: Incorporation of Fmoc-L-Lys(Poc)-OH, Deprotection, and Solution-Phase CuAAC
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-amino acids
-
Fmoc-L-Lys(Poc)-OH
-
SPPS reagents as in Protocol 1
-
Cleavage cocktail (can include thiol scavengers if necessary)
-
Benzyltriethylammonium tetrathiomolybdate
-
Acetonitrile (ACN)
-
Azide-functionalized molecule
-
CuSO₄·5H₂O and Sodium ascorbate
Procedure:
-
Peptide Synthesis and Cleavage: Synthesize the peptide using standard Fmoc-SPPS, incorporating Fmoc-L-Lys(Poc)-OH. Cleave the peptide from the resin using an appropriate cleavage cocktail.
-
Poc Group Deprotection:
-
Dissolve the crude Poc-protected peptide in acetonitrile.
-
Add benzyltriethylammonium tetrathiomolybdate.
-
Irradiate with ultrasound or stir at room temperature until deprotection is complete (monitor by LC-MS).[3]
-
Purify the deprotected peptide by RP-HPLC.
-
-
Solution-Phase CuAAC:
-
Dissolve the purified alkyne-containing peptide and the azide-functionalized molecule in a suitable solvent (e.g., DMSO/water).
-
Add a freshly prepared solution of sodium ascorbate followed by a solution of CuSO₄·5H₂O.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Final Purification: Purify the final conjugate by RP-HPLC.
Trustworthiness and Mitigating Side Reactions
Fmoc-L-Lys(N3)-OH:
-
Azide Reduction: The primary concern is the reduction of the azide to an amine during cleavage.[6] This can be completely avoided by using a thiol-free cleavage cocktail. Triisopropylsilane (TIS) is a common non-thiol scavenger.
-
CuAAC-Induced Oxidation: In CuAAC, oxidative damage to the peptide can be minimized by using copper-chelating ligands like TBTA or THPTA, and by keeping reaction times as short as possible.[9]
Fmoc-L-Lys(Poc)-OH:
-
Poc Deprotection: The deprotection with tetrathiomolybdate is generally clean and efficient.[3][8] However, potential side effects of tetrathiomolybdate, though rare in this context, can include bone marrow suppression or hepatotoxicity in therapeutic applications, highlighting the need for thorough purification.[14][15]
-
Alkyne Instability in CuAAC: While primary propargyl carbamates are generally stable, some studies have noted that tertiary propargyl carbamates can fragment in the presence of copper.[10] While the Poc group on lysine is a secondary carbamate, it is prudent to perform small-scale test reactions to ensure the stability of the alkyne handle under the chosen CuAAC conditions.
Conclusion: Making the Right Choice for Your Research
The selection between Fmoc-L-Lys(Poc)-OH and Fmoc-L-Lys(N3)-OH is a strategic decision that depends on the specific goals of the research.
Choose Fmoc-L-Lys(N3)-OH when:
-
You are performing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a strained cyclooctyne.
-
Your synthetic workflow is simplified by avoiding a post-cleavage deprotection step.
-
You are confident in using a thiol-free cleavage cocktail.
Choose Fmoc-L-Lys(Poc)-OH when:
-
You require the incorporation of a terminal alkyne and your conjugation partner is an azide.
-
Your peptide contains residues that are highly sensitive to oxidation, and you want to avoid the azide group's potential (though manageable) susceptibility to reduction.
-
Your synthetic strategy can accommodate a post-cleavage deprotection step.
Ultimately, both Fmoc-L-Lys(Poc)-OH and Fmoc-L-Lys(N3)-OH are powerful tools for the site-specific modification of peptides. A thorough understanding of their respective chemistries, stabilities, and reaction conditions, as outlined in this guide, will enable researchers to make an informed decision and successfully synthesize complex and functional peptide conjugates.
References
-
[Adverse reaction after tetrathiomolybdate treatment for Wilson's Disease: A case report[8] | Request PDF - ResearchGate]([Link])
Sources
- 1. chempep.com [chempep.com]
- 2. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN119118875A - Preparation method of Fmoc-L-lysine - Google Patents [patents.google.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized l-lysine induces pH-controlled ambidextrous gelation with significant advantages - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 13. bachem.com [bachem.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparative mechanism and toxicity of tetra- and dithiomolybdates in the removal of copper - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Mass Spectrometry Characterization of Poc-Lysine Residues: A Comparative Guide to Chemoproteomic Workflows
As chemoproteomics and synthetic biology advance, the ability to selectively tag, enrich, and characterize specific proteomes has become paramount for drug target identification and cellular profiling. Propargyloxycarbonyl-L-lysine (Poc-lysine, also denoted as PlK, AlkK, or ProcK) has emerged as a premier bioorthogonal handle. Incorporated via genetic code expansion (GCE), this unnatural amino acid (UAA) provides a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.
This guide provides a comprehensive, comparative analysis of Poc-lysine enrichment and mass spectrometry (MS) characterization strategies, offering field-proven methodologies for application scientists and drug development professionals.
The Strategic Advantage of Poc-Lysine
Traditional protein tagging often relies on bulky modifications like direct biotinylation or GFP fusions, which can perturb native protein folding, localization, and protein-protein interactions. Poc-lysine circumvents these limitations through its minimal steric footprint.
By utilizing an orthogonal pyrrolysyl-tRNA synthetase (PylRS)/tRNA
From an analytical standpoint, the unreacted Poc modification introduces a precise monoisotopic mass shift of +82.0055 Da (compositional change: +C
Comparative Analysis: Enrichment & MS Strategies
Bioorthogonal Tagging vs. Traditional Alternatives
When designing a chemoproteomic workflow, the choice of enrichment tag dictates the downstream MS complexity. Table 1 objectively compares Poc-lysine against traditional direct biotinylation and global methionine replacement.
Table 1: Comparison of Chemoproteomic Tagging Strategies
| Feature | Poc-Lysine (Alkyne GCE) | Direct Biotinylation (NHS-Ester) | Azidohomoalanine (AHA) |
| Incorporation Method | Site-specific (PylRS/tRNA pair) | Random (Primary amines) | Global (Methionine replacement) |
| Steric Hindrance | Minimal (+82.0055 Da shift) | High (+226 Da shift) | Minimal (-5 Da vs Met) |
| In Vivo Compatibility | High (Cell-permeable) | Low (Membrane impermeable) | High (Metabolic labeling) |
| MS/MS Complexity | Low (Predictable, single site) | High (Multiple sites per protein) | Moderate |
| Primary Application | Target ID, Cell-specific proteomics | Surfaceome, in vitro labeling | Global nascent proteomics |
Fragmentation Strategies for Modified Peptides
A critical challenge in characterizing Poc-lysine via MS is the lability of the propargyloxycarbonyl group and its subsequent click-adducts during tandem mass spectrometry (MS/MS). Standard collisional activation often strips the modification before peptide backbone cleavage occurs 3.
Table 2: MS/MS Fragmentation Performance for Poc-Lysine Peptides
| Fragmentation Method | Mechanism | Tag Stability | Site Localization Accuracy | Best Use Case |
| CID | Vibrational excitation | Low (Prone to neutral loss) | Moderate | Routine bottom-up proteomics |
| HCD | Beam-type collision | Moderate (Linker fragmentation) | Moderate to High | High-throughput quantitative MS |
| ETD | Radical-driven cleavage | High (Preserves PTMs) | High | Highly modified or large peptides |
| EThcD | ETD followed by HCD | High (Comprehensive coverage) | Very High | Complex bioorthogonal adducts |
Causality Insight: For peptides bearing large click-adducts (e.g., cleaved diazo-biotin linkers), EThcD is the gold standard. Electron-transfer dissociation (ETD) cleaves the peptide backbone (producing c and z ions) while leaving the labile Poc-adduct intact on the lysine side chain, enabling unambiguous site localization 3.
Experimental Workflow: A Self-Validating Protocol
To ensure high-confidence MS identification, the enrichment protocol must be designed as a self-validating system. The following workflow utilizes a cleavable biotin-azide linker to isolate Poc-lysine modified proteins.
Workflow for Poc-lysine incorporation, enrichment, and LC-MS/MS characterization.
Step-by-Step Methodology
Phase 1: In Vivo Incorporation
-
Transfection: Co-express the orthogonal MbPylRS/tRNA
pair and your target gene (harboring an amber TAG mutation) in the host cell line .ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
UAA Feeding: Supplement the culture media with 1–2 mM Poc-lysine.
-
Self-Validation Control: Maintain a parallel culture lacking Poc-lysine to assess the background misincorporation rate of endogenous amino acids at the TAG codon.
-
Phase 2: Bioorthogonal Tagging (CuAAC) 3. Lysis: Lyse cells in a denaturing buffer (e.g., 1% SDS, 50 mM Tris-HCl, pH 8.0).
-
Causality: Denaturation unfolds the proteins, exposing buried Poc-lysine residues to ensure quantitative click labeling.
-
Click Chemistry: Add 100 µM Azide-cleavable-Biotin (e.g., Diazo-Biotin-Azide), 1 mM CuSO
, 1 mM THPTA, and 2.5 mM Sodium Ascorbate. React for 1 hour at room temperature.-
Causality: THPTA is a critical water-soluble ligand that chelates Cu(I), preventing protein precipitation and mitigating reactive oxygen species (ROS) damage to the proteome.
-
Phase 3: Enrichment and Digestion 5. Protein Precipitation: Perform a methanol/chloroform precipitation to pellet the proteins and remove unreacted click reagents.
-
Causality: Failing to remove free Azide-Biotin will saturate the streptavidin beads in the next step, drastically reducing the yield of target proteins.
-
Affinity Capture: Resuspend the pellet in 1% SDS, dilute to 0.2% SDS, and incubate with Streptavidin agarose beads. Wash stringently (using 8 M Urea and 20% Isopropanol) to strip non-specifically bound background proteins.
-
On-Bead Digestion: Reduce (DTT), alkylate (IAA), and digest with Trypsin overnight at 37°C.
Phase 4: Cleavage and LC-MS/MS 8. Selective Elution: Cleave the linker (e.g., using 50 mM sodium dithionite for diazo linkers) to release the Poc-modified peptides from the beads 1.
-
Causality: Chemical cleavage selectively elutes only the clicked peptides. Boiling beads in standard Laemmli buffer would co-elute endogenous biotinylated carboxylases and streptavidin monomers, severely suppressing the MS signal of the target peptides.
-
Acquisition: Desalt the eluted peptides and analyze via high-resolution LC-MS/MS using EThcD fragmentation. Configure the search engine to account for the static mass shift of the Poc-lysine + linker remnant on lysine residues.
References
-
Title: Labeling and identifying cell-type-specific proteomes in the mouse brain Source: nih.gov (Nature Biotechnology) URL: [Link]
-
Title: Chemical ubiquitination for decrypting a cellular code Source: portlandpress.com (Biochemical Journal) URL: [Link]
-
Title: Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond Source: rsc.org (Chemical Communications) URL: [Link]
-
Title: Efficient genetic code expansion tools enable in vivo study of lysine acetylation in non-model bacteria Source: biorxiv.org URL: [Link]
Sources
- 1. Labeling and identifying cell-type-specific proteomes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02909C [pubs.rsc.org]
Comprehensive NMR Spectral Data Validation and Performance Comparison: Fmoc-L-Lys(Poc)-OH vs. Click Chemistry Alternatives
As the complexity of synthetic peptides and bioconjugates increases, the demand for orthogonal, highly efficient click chemistry handles has surged. Among these, Fmoc-L-Lys(Poc)-OH (N-α-Fmoc-N-ε-propargyloxycarbonyl-L-lysine) has emerged as a premier alkyne-functionalized unnatural amino acid for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
This guide provides an objective, data-driven comparison of Fmoc-Lys(Poc)-OH against its primary alternatives—Fmoc-L-Pra-OH (propargylglycine) and Fmoc-L-Lys(N3)-OH (azide)—focusing on structural causality, rigorous NMR spectral validation, and self-validating experimental workflows.
Structural Causality & Mechanistic Overview
The selection of an unnatural amino acid for CuAAC is dictated by steric dynamics and chemical stability. While1[1], the alkyne moiety is located directly adjacent to the peptide backbone (β-carbon). In highly folded or sterically congested peptide sequences, this proximity severely hinders the approach of the azide partner and the bulky Cu(I) catalyst complex, leading to incomplete cycloaddition.
Conversely, Fmoc-Lys(Poc)-OH leverages a four-carbon aliphatic spacer (the lysine side chain) terminating in a2[2]. This design choice is causal to its superior performance: the extended spacer projects the alkyne handle into the solvent phase, drastically reducing steric clashes and accelerating the formation of the 1,4-disubstituted 1,2,3-triazole linkage[3].
Figure 1: CuAAC signaling pathway forming a 1,2,3-triazole linkage using Fmoc-Lys(Poc)-OH.
NMR Spectral Data Validation
Before incorporating Fmoc-Lys(Poc)-OH into solid-phase peptide synthesis (SPPS), validating the integrity of the Poc group via NMR is critical. The urethane (carbamate) bond connecting the Poc group to the lysine ε-amine is the most vulnerable node. If this bond degrades, the click handle is lost.
We utilize DMSO-d6 rather than CDCl3 for validation. The causality here is twofold: Fmoc-protected amino acids exhibit superior solubility in DMSO, and the solvent effectively disrupts intermolecular hydrogen bonding, yielding sharp, highly resolved signals for the amide and urethane protons.
Table 1: Quantitative NMR Spectral Data Comparison (DMSO-d6, 400 MHz)
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Structural Marker |
| Fmoc-Lys(Poc)-OH | 3.40 (t, C≡CH ), 4.60 (d, O-CH ₂) | 156.0 (Urethane C =O), 79.1 (C ≡C) | Extended alkyne via carbamate |
| Fmoc-Pra-OH | 2.85 (t, C≡CH ), 2.55 (m, β-CH ₂) | 79.5 (C ≡C), 73.0 (C ≡C) | Proximal alkyne (sterically hindered) |
| Fmoc-Lys(N3)-OH | 3.30 (t, ε-CH ₂-N₃) | 51.0 (ε-C H₂-N₃) | Terminal azide handle |
Note: The presence of the ¹³C signal at ~156.0 ppm is the definitive proof of an intact Poc urethane linkage.
Self-Validating Experimental Protocols
To guarantee scientific integrity, the following workflows are designed as self-validating systems, ensuring that errors are caught and corrected before proceeding to subsequent synthesis steps.
Figure 2: Step-by-step NMR spectral validation workflow for unnatural amino acids.
Protocol 1: NMR Sample Preparation & Acquisition
-
Dissolution: Weigh 15.0 mg of Fmoc-Lys(Poc)-OH into a clean glass vial. Add 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS). Vortex until completely dissolved.
-
Transfer: Transfer the clear solution to a 5 mm precision NMR tube using a glass Pasteur pipette.
-
Locking & Shimming: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock onto the deuterium signal of DMSO. Shim the magnetic field.
-
Self-Validation Checkpoint: Ensure the line width at half height of the TMS peak is < 1.0 Hz. Poor shimming will obscure the critical 2.4 Hz coupling constant of the alkyne triplet.
-
-
Acquisition: Acquire a standard ¹H spectrum (16 scans) and a ¹³C spectrum (1024 scans) at 298 K.
-
Calibration:
-
Self-Validation Checkpoint: Set the central peak of the DMSO-d6 solvent residual quintet to exactly 2.50 ppm (¹H) and 39.52 ppm (¹³C). Only after this calibration can the Poc alkyne triplet at ~3.40 ppm be accurately assigned.
-
Protocol 2: On-Resin CuAAC Click Conjugation Workflow
This protocol details the4[4] using Fmoc-Lys(Poc)-OH.
-
Resin Swelling: Swell 0.1 mmol of the fully protected, resin-bound peptide (containing the incorporated Lys(Poc) and an azide partner) in degassed DMF for 30 minutes.
-
Catalyst Preparation: In a separate vial, dissolve CuBr (3.0 eq) and sodium ascorbate (3.0 eq) in a degassed mixture of DMF/DMSO (4:1, v/v).
-
Cycloaddition: Add the catalyst solution to the resin. Immediately add 2,6-lutidine (10.0 eq) and DIPEA (10.0 eq) to stabilize the Cu(I) species and act as a proton sink. Flush the reaction vessel with argon and agitate at room temperature for 18 hours.
-
Cleavage & Validation: Wash the resin extensively with DMF, DCM, and methanol to remove copper salts.
-
Self-Validation Checkpoint: Perform a micro-cleavage on 2 mg of resin using TFA/TIS/H2O (95:2.5:2.5). Analyze the filtrate via LC-MS. The complete disappearance of the linear precursor mass and the appearance of the expected [M+H]+ corresponding to the triazole product confirms >95% conversion[5].
-
Performance Comparison
When designing a peptide synthesis strategy, selecting the correct unnatural amino acid dictates the overall yield and purity of the final bioconjugate.
Table 2: Performance & Reactivity Comparison in SPPS
| Metric | Fmoc-Lys(Poc)-OH | Fmoc-Pra-OH | Fmoc-Lys(N3)-OH |
| CuAAC Reactivity | Excellent (Extended spacer eliminates steric clashes) | Moderate (Sterically hindered by peptide backbone) | Excellent (Standard azide partner) |
| Stability in Piperidine | High (>99% stable during Fmoc deprotection) | High (>99% stable) | High (>99% stable) |
| Orthogonality | Fully orthogonal to Boc/tBu strategies | Fully orthogonal to Boc/tBu | Fully orthogonal to Boc/tBu |
| Primary Application | Bulky/folded peptide conjugation & stapling | Short, linear peptide stapling | Universal azide click partner |
References
-
Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine - Indian Academy of Sciences. 2
-
CuAAC in Protein Conjugation - Thieme. 3
-
Click Chemistry as a Macrocyclization Tool in the Solid-Phase Synthesis of Small Cyclic Peptides - ResearchGate. 1
-
Identification of a short ACE2-derived stapled peptide targeting the SARS-CoV-2 spike protein - PMC. 5
-
Design and synthesis of cyclic lipidated peptides derived from the C-terminus of Cx43 for hemichannel inhibition and cardiac endothelium targeting - RSC Publishing. 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Design and synthesis of cyclic lipidated peptides derived from the C-terminus of Cx43 for hemichannel inhibition and cardiac endothelium targeting - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00850B [pubs.rsc.org]
- 5. Identification of a short ACE2-derived stapled peptide targeting the SARS-CoV-2 spike protein - PMC [pmc.ncbi.nlm.nih.gov]
Title: Technical Assessment of Fmoc-L-Lys(Poc)-OH Purity: A Comparative Analytical Guide
This guide provides an in-depth technical assessment of purity analysis for Fmoc-L-Lys(Poc)-OH , a critical building block for bioorthogonal "Click Chemistry" (CuAAC).
Executive Summary: The Criticality of the Poc Handle
Fmoc-L-Lys(Poc)-OH (N-
The Purity Challenge: Impure Fmoc-L-Lys(Poc)-OH compromises the entire peptide synthesis campaign.
-
Free
-amine (Fmoc-Lys-OH): Leads to branching and uncontrolled side-chain elongation.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Missing Fmoc (H-Lys(Poc)-OH): Causes double insertions (deletion sequences).
-
Racemization (D-isomer): Disrupts peptide secondary structure and biological activity.
This guide compares three analytical methodologies—RP-HPLC , LC-MS , and qNMR —to determine which provides the most robust purity assessment.
Synthesis-Derived Impurities: The "Why" Behind the Analysis
To accurately assess purity, one must understand the origin of potential contaminants. The synthesis typically involves the reaction of Fmoc-Lys-OH with Propargyl Chloroformate (or similar activated carbonates).
Common Impurity Profile:
-
Fmoc-Lys-OH (Under-reaction): Incomplete protection of the
-amine.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Consequence: The free amine will react with the next activated amino acid, creating a branched peptide.
-
-
Fmoc-Lys(Fmoc)-OH (Mis-protection): If the starting material was not fully orthogonal, Fmoc may attach to the side chain.
-
Consequence: Irreversible capping of the side chain; failure of the "Click" reaction.
-
-
Fmoc-
-Ala-Lys(Poc)-OH (Rearrangement): A "Lossen rearrangement" byproduct common in Fmoc activation.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Consequence: Insertion of an extra
-alanine residue (+71 Da).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
D-Enantiomer: Racemization induced by base during the introduction of the Poc group.
Comparative Analysis of Assessment Methods
Method A: RP-HPLC (UV Detection)
The Industry Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the primary method for quantitative purity assessment.
-
Principle: Separates components based on hydrophobicity. The Fmoc group provides a strong chromophore at 265 nm.
-
Strengths: High reproducibility, quantitative (Area %), separates D/L isomers (if Chiral column used).
-
Weaknesses: Cannot identify the nature of the impurity (e.g., cannot distinguish Fmoc-Lys(Poc) from a similar hydrophobic impurity without standards).
-
Verdict: Essential for quantitative purity but insufficient for structural validation.
Method B: LC-MS (ESI)
The Structural Validator Liquid Chromatography coupled with Mass Spectrometry (LC-MS) adds a dimension of mass identification to the separation.
-
Principle: Electrospray Ionization (ESI) detects the mass-to-charge ratio (m/z).
-
Diagnostic Signals:
-
Target:
Da.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Impurity (Fmoc-Lys-OH):
Da (Missing Poc group,ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -82). -
Impurity (Dimer):
.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Strengths: Conclusively identifies "hidden" co-eluting impurities by mass; confirms presence of the Poc group.
-
Weaknesses: Non-quantitative (ionization efficiency varies between species); buffers must be volatile (e.g., Formic acid vs. Phosphate).
-
Verdict: Mandatory for qualitative identity confirmation.
Method C: Quantitative NMR ( H-qNMR)
The Absolute Standard Proton NMR provides a direct look at the molar ratio of functional groups.
-
Principle: Integration of specific proton signals confirms the 1:1 ratio of the Fmoc protecting group to the Poc alkyne handle.
-
Diagnostic Signals:
-
Fmoc Aromatics: 7.3 – 7.8 ppm (8H).
-
Poc Alkyne Proton: Triplet at ~2.4 – 2.5 ppm (1H).
-
Poc Methylene: Doublet at ~4.6 – 4.7 ppm (2H).
-
-
Strengths: Detects residual solvents (DMF, DCM) which inflate weight but not HPLC purity; confirms integrity of the alkyne.
-
Weaknesses: Lower sensitivity (requires ~5-10 mg); expensive instrumentation.
-
Verdict: Best for lot release and validating reference standards.
Data Summary: Method Selection Matrix
| Feature | RP-HPLC (UV) | LC-MS | |
| Primary Output | Purity % (Relative) | Identity (MW) | Structural Integrity & Solvents |
| Sensitivity | High (< 0.1%) | Very High (< 0.01%) | Moderate (~1%) |
| Detects Fmoc-Lys-OH? | Yes (Shift in RT) | Yes (Mass -82 Da) | Yes (Ratio of Fmoc:Poc integrals) |
| Detects Racemization? | Only with Chiral Column | No | No |
| Cost per Run | Low | Medium | High |
| Recommendation | Routine QC | Troubleshooting | Master Lot Validation |
Detailed Experimental Protocols
Protocol 1: RP-HPLC Purity Assessment
Objective: Determine relative chemical purity (>98% required for SPPS).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
m).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Gradient:
-
0 min: 5% B
-
20 min: 95% B[1]
-
25 min: 95% B
-
26 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (Fmoc
) and 214 nm (Amide bond).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Sample Prep: Dissolve 1 mg Fmoc-Lys(Poc)-OH in 1 mL MeOH/ACN (1:1).
-
Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.
Protocol 2: H-NMR Structural Validation
Objective: Confirm 1:1 Fmoc:Poc ratio and absence of solvents.
-
Solvent: DMSO-
(Deuterated Dimethyl Sulfoxide). Note: CDClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> may cause peak broadening due to hydrogen bonding. -
Concentration: ~10 mg in 0.6 mL solvent.
-
Acquisition: 16-32 scans, relaxation delay (
) 5 seconds to ensure quantitative integration. -
Integration Logic:
-
Calibrate Fmoc methylene doublet (CH
, ~4.2-4.4 ppm) to 2.00.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Check: Poc methylene doublet (~4.6 ppm) should integrate to 2.00 (
0.1).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Check: Alkyne proton triplet (~2.5 ppm) should integrate to 1.00 (
0.1).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Failure Mode: If Poc integrals are low (e.g., 1.5 and 0.75), the sample contains significant Fmoc-Lys-OH impurity.
-
Visualizations
Figure 1: Analytical Decision Workflow
A logic flow for accepting or rejecting a batch of Fmoc-L-Lys(Poc)-OH.
Caption: Sequential workflow for validating Fmoc-L-Lys(Poc)-OH purity before SPPS usage.
Figure 2: Synthesis & Impurity Origins
Understanding where impurities arise helps in selecting the detection method.
Caption: Chemical pathway showing the origin of critical impurities detectable by LC-MS.
References
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455-2504. [Link]
-
Komaravolu, Y., et al. "Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives."[2] Analytical Methods, 2013. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Orthogonal Mastery: A Reactivity Comparison of Poc vs. Aloc Protecting Groups
In complex multi-step organic synthesis—particularly in solid-phase peptide synthesis (SPPS), carbohydrate chemistry, and prodrug development—the strategic selection of protecting groups is paramount. The allyloxycarbonyl (Aloc or Alloc) and propargyloxycarbonyl (Poc) groups are two highly versatile, urethane-type protecting groups utilized primarily for amines and alcohols[1]. While both offer robust stability against standard acidic and basic conditions, their divergent cleavage mechanisms provide chemists with a powerful orthogonal toolkit[2].
This guide objectively compares their reactivity profiles, mechanistic causality, and experimental methodologies to aid researchers and drug development professionals in optimizing synthetic workflows.
Mechanistic Causality: The "Why" Behind the Reactivity
Aloc: The -Allyl Palladium Paradigm
The Aloc group relies on transition-metal catalysis for its removal, most commonly utilizing tetrakis(triphenylphosphine)palladium(0) (
Crucial Causality: If the catalytic cycle is left unquenched, the newly liberated nucleophilic amine will attack the
Poc: Tetrathiomolybdate-Mediated Redox Cleavage
Conversely, the Poc group is cleaved under entirely neutral, metal-free (in the traditional cross-coupling sense) conditions using benzyltriethylammonium tetrathiomolybdate (
Crucial Causality: The mechanism is driven by the unique sulfur-transfer ability of the
Logical Relationships & Workflows
Catalytic cycle and mechanistic logic of Alloc deprotection using Pd(0) and a scavenger.
Orthogonal cleavage workflows demonstrating the independent removal of Aloc and Poc groups.
Quantitative Stability and Orthogonality Profile
To facilitate strategic experimental design, the reactivity and stability of Aloc and Poc are summarized below. Both groups exhibit remarkable stability to the extremes of standard peptide synthesis (e.g., 20% Piperidine for Fmoc removal, 95% TFA for Boc removal)[1].
| Parameter | Aloc (Allyloxycarbonyl) | Poc (Propargyloxycarbonyl) |
| Primary Cleavage Reagent | ||
| Cleavage Byproducts | ||
| Acid Stability (e.g., TFA, HF) | Highly Stable[11] | Highly Stable[10] |
| Base Stability (e.g., Piperidine) | Highly Stable | Highly Stable[5] |
| Orthogonality | Orthogonal to Boc, Fmoc, Cbz, Poc[6] | Orthogonal to Boc, Fmoc, Cbz, Aloc[2] |
| Primary Applications | SPPS, Glycopeptides, Prodrugs[12] | Carbohydrates, Hindered amino acids[7] |
Self-Validating Experimental Protocols
Palladium-Catalyzed Aloc Deprotection
This protocol utilizes 3[3], which is highly efficient and minimizes toxicity compared to traditional tin-based scavengers[6].
-
Preparation : Dissolve the Aloc-protected substrate (1.0 equiv) in anhydrous dichloromethane (
) under an inert argon atmosphere to prevent catalyst oxidation[3]. -
Scavenger Addition : Add phenylsilane (
, 10–20 equiv) to the solution[3]. Causality: A large excess ensures the electrophilic -allyl complex is trapped instantly, preventing the free amine from undergoing alkylation. -
Catalyst Addition : Introduce
(0.05–0.1 equiv)[3]. The solution will typically turn pale yellow. -
Reaction Monitoring : Stir at room temperature. Monitor via LC-MS or TLC. Deprotection is usually quantitative within 30–60 minutes[3].
-
Workup (Self-Validation) : Concentrate the mixture in vacuo. Purify via flash column chromatography. The complete absence of the characteristic allyl multiplet (~5.9 ppm) in
NMR validates successful cleavage.
Tetrathiomolybdate-Mediated Poc Deprotection
-
Preparation : Dissolve the Poc-protected substrate (1.0 equiv) in anhydrous acetonitrile (
)[7]. -
Reagent Addition : Add benzyltriethylammonium tetrathiomolybdate (
, 1.2–1.5 equiv) to the solution[5]. -
Activation : Subject the reaction flask to ultrasonic irradiation at room temperature[5]. Causality: Sonication provides the necessary mechanical activation energy for the nucleophilic attack of the sulfur anion on the alkyne without requiring thermal heating, thereby preserving heat-sensitive moieties.
-
Reaction Monitoring : Monitor via TLC. The reaction typically completes within 1–2 hours.
-
Workup (Self-Validation) : Dilute with diethyl ether and filter through a short pad of Celite to remove insoluble molybdenum-sulfur byproducts. Concentrate the filtrate and purify via chromatography. The disappearance of the terminal alkyne proton (~2.5 ppm) in
NMR confirms Poc removal.
Conclusion
Both Aloc and Poc are indispensable tools for the modern synthetic chemist. Aloc remains the gold standard for transition-metal orthogonal deprotection in SPPS, provided a suitable scavenger is employed to direct the mechanistic pathway[3]. Poc, while less ubiquitous, offers a highly specialized, metal-free alternative that excels in carbohydrate chemistry and complex peptide architectures where palladium contamination or side-reactions must be avoided[7]. Together, they form a perfectly orthogonal pair capable of navigating the most demanding synthetic bottlenecks.
References
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Safety Operating Guide
Standard Operating Procedure: Proper Disposal and Handling of Fmoc-L-Lys(Poc)
In the highly specialized realm of solid-phase peptide synthesis (SPPS) and bioconjugation, Fmoc-L-Lys(Poc)-OH serves as a critical building block. Featuring a propargyloxycarbonyl (Poc) group, it is indispensable for orthogonal click-chemistry applications[1]. However, the same structural features that make it chemically valuable—its hydrophobic Fmoc moiety and reactive alkyne—dictate specific handling and disposal protocols.
While not classified as acutely toxic, improper disposal of this fine powder can lead to respiratory hazards, regulatory non-compliance, and contamination of downstream laboratory waste streams[2]. This guide provides drug development professionals and bench scientists with a self-validating, field-proven system for the safe lifecycle management of Fmoc-L-Lys(Poc).
Physicochemical Profile & Regulatory Classification
Before initiating any disposal protocol, it is critical to understand the regulatory baseline of the material. Fmoc-L-Lys(Poc) is not classified as a hazardous good by the Department of Transportation (DOT), but it must still be managed as regulated chemical waste under Environmental Protection Agency (EPA) guidelines[2][3].
| Physicochemical Property / Regulatory Status | Data / Classification |
| Chemical Name | Nα-Fmoc-Nε-(propargyloxy)carbonyl-L-lysine[1] |
| CAS Number | 1584133-25-4[1] |
| Molecular Weight | 450.5 g/mol [1] |
| Physical State | White powder[1] |
| OSHA/DOT Hazard Status | Not classified as hazardous goods[2] |
| Primary Exposure Risk | Mechanical respiratory/eye irritation (dust)[2] |
Waste Stream Decision Matrix
The physical state of Fmoc-L-Lys(Poc) at the time of disposal dictates its waste stream. Use the logical matrix below to route waste appropriately.
Fig 1: Decision matrix for Fmoc-L-Lys(Poc) waste segregation and EPA-compliant SAA accumulation.
Step-by-Step Disposal Methodologies
Methodology A: Disposal of Solid Fmoc-L-Lys(Poc) Waste
Context: Handling unused reagent, expired batches, or swept-up benchtop spills.
-
Containment & Collection: Using a static-free spatula, carefully transfer the Fmoc-L-Lys(Poc) powder into a chemically compatible, sealable container (e.g., HDPE plastic). Do not use a vacuum unless it is equipped with a HEPA filter.
-
Causality: Standard laboratory vacuums can aerosolize the fine powder. The hydrophobic Fmoc group acts as a mechanical irritant to the respiratory mucosa and eyes, increasing the risk of exposure[2].
-
-
Labeling: Immediately affix a hazardous waste label. Write the full chemical name: "Nα-Fmoc-Nε-(propargyloxy)carbonyl-L-lysine Solid Waste." Do not use abbreviations or chemical formulas[3].
-
Storage: Transfer the sealed container to the laboratory's Satellite Accumulation Area (SAA).
-
Causality: EPA regulations mandate that waste must remain under the control of the generator at the point of generation to prevent unauthorized mixing of incompatible chemicals[3].
-
-
Validation Check: Verify that the container lid is fully threaded and secure. A properly sealed container will not release particulate matter if accidentally tipped.
Methodology B: Handling Solvent-Dissolved Waste (SPPS Effluent)
Context: Liquid waste generated during automated or manual peptide synthesis where Fmoc-L-Lys(Poc) is dissolved in organic solvents.
-
Segregation: Direct the effluent into the appropriate organic waste carboy.
-
Halogenated vs. Non-Halogenated Routing: If the coupling or deprotection step utilized Dichloromethane (DCM), the waste MUST be routed into the Halogenated Organic Waste stream. If only DMF/NMP/Piperidine were used, use the Non-Halogenated stream[5].
-
Container Management: Cap tightly after every addition. Never leave a funnel in the waste carboy.
-
Causality: Open funnels violate EPA emissions standards and allow volatile organic compounds (VOCs) to escape into the lab atmosphere, compromising respiratory safety[3].
-
-
Validation Check: Inspect the carboy tag. Ensure the volume is below the 90% fill line (or no more than ¾ full) to allow for vapor expansion and prevent overflow during transport[5].
Methodology C: Managing Contaminated Consumables
Context: Weighing paper, pipette tips, empty reagent bottles, and nitrile gloves used during handling.
-
Identification: Collect all items that have come into direct contact with the Fmoc-L-Lys(Poc) powder[4].
-
Consolidation: Place these items into a designated solid chemical waste bin lined with a transparent, leak-proof bag.
-
Disposal: Treat as solid chemical waste, not general municipal trash.
-
Causality: Even trace amounts of synthetic amino acids and click-chemistry precursors can disrupt local ecological systems or contaminate municipal water streams if sent to standard landfills[6].
-
-
Validation Check: Ensure no free liquids are placed in the solid contaminated waste bin, as this violates phase-segregation rules for chemical disposal[5].
Regulatory Compliance in Satellite Accumulation Areas (SAAs)
Proper management of SAAs is the backbone of laboratory compliance and operational safety. When managing Fmoc-L-Lys(Poc) waste, adhere to the following institutional standards:
-
Volume Limits: Laboratories may accumulate up to 25 gallons of general chemical waste. However, containers must be removed by Environmental Health & Safety (EH&S) within 72 hours of becoming full (or reaching the 90% fill mark)[3][5].
-
Chemical Compatibility: Ensure Fmoc-L-Lys(Poc) solid waste is not stored adjacent to strong oxidizing agents or strong acids. Exposure to these incompatibles can degrade the protective groups and release hazardous carbon and nitrogen oxides (CO, CO2, NO, NO2)[2].
-
Routine Inspection: Conduct weekly visual inspections of the SAA to check for container integrity, potential leakage, and legible, firmly attached labeling[3].
References
-
Chem-Impex: Fmoc-L-Lys(Poc)-OH Product Specification and Safety Data. Chem-Impex. 1
-
Proper Disposal of Fmoc-alpha-methyl-L-Aspartic Acid: A Step-by-Step Guide. BenchChem. 4
-
Proper Disposal of Fmoc-Phe-OH-¹³C₉,¹⁵N: A Guide for Laboratory Personnel. BenchChem. 6
-
Safety Data Sheet: Fmoc-Amino Acids. AAPPTec. 2
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. 3
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. 5
Sources
Personal protective equipment for handling Fmoc-L-Lys(Poc)
As a Senior Application Scientist, I have designed this comprehensive operational guide to provide you with the critical safety, logistical, and procedural frameworks required for handling Fmoc-L-Lys(Poc)-OH (Nα-Fmoc-Nε-(propargyloxycarbonyl)-L-lysine).
This guide moves beyond basic safety data sheets to explain the causality behind standard operating procedures, ensuring that your solid-phase peptide synthesis (SPPS) and bioconjugation workflows are both safe and chemically highly efficient.
Physicochemical Hazard Profile & PPE Rationale
Fmoc-L-Lys(Poc)-OH is a dual-protected amino acid derivative. The α-amino group is protected by the base-labile Fmoc group, while the ε-amino group is protected by the propargyloxycarbonyl (Poc) group, which features a terminal alkyne[1]. While highly valuable for orthogonal Click Chemistry (CuAAC) or palladium-catalyzed deprotection[2], the structural features of this compound dictate specific handling hazards.
Like most Fmoc-protected amino acids, Fmoc-L-Lys(Poc)-OH is classified as a physical irritant (GHS Hazard Statements: H315, H319, H335)[3]. The fine, lipophilic powder can easily aerosolize and penetrate compromised skin barriers, potentially leading to contact dermatitis or respiratory sensitization.
Mandatory Personal Protective Equipment (PPE):
-
Nitrile Gloves (Double-Gloving Recommended): The compound is highly soluble in polar aprotic solvents like DMF and NMP. If a solvent spill occurs on the glove, the solvent acts as a carrier, driving the dissolved amino acid through standard latex. Nitrile provides superior chemical resistance to these specific solvents.
-
Particulate Respirator (N95 or P3 Filter): Required when weighing bulk quantities outside of a ductless enclosure to prevent inhalation of aerosolized micro-particles.
-
Chemical Splash Goggles: To protect against accidental splashing during the solubilization phase, where highly concentrated basic activators (e.g., DIPEA) are introduced.
-
Flame-Retardant Lab Coat: Standard protection against solvent flammability during the coupling phase.
Logistical Operations: Storage, Stability, and Solubilization
The integrity of the Fmoc carbamate linkage is susceptible to hydrolytic degradation if exposed to ambient moisture over prolonged periods. Furthermore, the terminal alkyne of the Poc group must be protected from unintended cross-reactivity.
Table 1: Quantitative Data & Operational Implications
| Property | Value | Operational Implication |
| CAS Number | 1584133-25-4 | Unique identifier for inventory and waste tracking[1]. |
| Molecular Weight | 450.5 g/mol | Critical for stoichiometric calculations; typical SPPS uses 3–5 molar equivalents[1]. |
| Storage Temperature | 2–8°C | Prevents thermal degradation. Must be stored in a desiccator[1]. |
| Optical Rotation | [a]20D = -10.5 to -13.5° | Used to validate enantiomeric purity (C=1 in DMF) prior to critical syntheses[1]. |
| Solubility | DMF, NMP, DCM | Dictates the choice of solvent for automated synthesizer fluidics. |
Procedural Workflows
To ensure high coupling efficiency and prevent equipment failure, the handling of Fmoc-L-Lys(Poc)-OH must follow a strict, self-validating protocol.
Protocol A: Safe Weighing and Solubilization
Causality: Opening a cold vial introduces condensation, which introduces water into your anhydrous SPPS environment, leading to poor coupling and Fmoc degradation.
-
Equilibration: Remove the sealed vial of Fmoc-L-Lys(Poc)-OH from the 2–8°C refrigerator and place it in a desiccator at room temperature for exactly 30 minutes.
-
Weighing: Inside a calibrated powder-weighing fume hood, weigh the required mass (typically 3-5 equivalents relative to resin loading) into a clean, dry centrifuge tube.
-
Solubilization: Add peptide-synthesis grade DMF or NMP to achieve a standard concentration of 0.2 M.
-
Self-Validation Check: Cap the tube and vortex for 30 seconds. Hold the tube against a dark background under bright light. Validation: The solution must be completely optically clear. The presence of any light-scattering particulates indicates incomplete dissolution, which will clog the micro-valves of an automated peptide synthesizer. If particulates remain, sonicate for 60 seconds.
Workflow for the safe handling and solubilization of Fmoc-L-Lys(Poc)-OH prior to SPPS.
Protocol B: Orthogonal Deprotection and Click Chemistry
Causality: The Poc group is completely stable to standard Fmoc removal conditions (20% piperidine) and Boc removal conditions (TFA)[4]. This orthogonality allows you to build the peptide backbone first, and then selectively utilize the Poc group.
-
Fmoc Cleavage: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes to remove the N-terminal Fmoc group[3]. Wash thoroughly with DMF.
-
Peptide Elongation: Continue standard coupling cycles. The Poc group remains inert.
-
Post-Synthesis Modification (Option 1 - Click Chemistry): Introduce an azide-functionalized payload (e.g., a fluorophore) in the presence of a Cu(I) catalyst (CuAAC) to form a stable triazole linkage at the ε-amino side chain[2].
-
Post-Synthesis Modification (Option 2 - Deprotection): If the free lysine amine is required, cleave the Poc group using biocompatible Pd-catalysis or ultrasonic irradiation in the presence of tetrathiomolybdate complexes (e.g., [(PhCH2NEt3)2MoS4])[2][4].
Orthogonal reactivity pathways of the Poc protecting group during and after peptide assembly.
Disposal and Spill Management
Because Fmoc-L-Lys(Poc)-OH is often utilized in conjunction with heavy metal catalysts (Copper for Click chemistry, Palladium or Molybdenum for deprotection), waste segregation is critical.
-
Solid Spills: Do not sweep dry powder, as this generates hazardous aerosols. Cover the spill with a damp, absorbent laboratory wipe to suppress dust, carefully wipe the area, and dispose of the wipes in a solid hazardous waste container.
-
Liquid Waste (Pre-Click): Solutions of Fmoc-L-Lys(Poc)-OH in DMF/NMP, along with piperidine deprotection waste, must be collected in Non-Halogenated Organic Waste carboys.
-
Liquid Waste (Post-Click/Deprotection): Any cleavage cocktails or wash steps containing Cu(I), Pd, or MoS4 complexes must be strictly segregated into Heavy Metal / Aqueous Waste containers to comply with environmental toxicity regulations.
References
-
Bapeks Ltd. "Fmoc-Lys(Poc) - Bapeks". Bapeks. Available at: [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. "Amino Acid-Protecting Groups". Chemical Reviews - ACS Publications. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
